Ammonium thiocyanate
Description
Properties
IUPAC Name |
azanium;thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 | |
| Source | PubChem | |
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InChI Key |
SOIFLUNRINLCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C(#N)[S-].[NH4+] | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNS.H3N, [NH4]SCN, CH4N2S | |
| Record name | AMMONIUM THIOCYANATE | |
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| Record name | Ammonium thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_thiocyanate | |
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Related CAS |
463-56-9 (Parent) | |
| Record name | Ammonium thiocyanate | |
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DSSTOX Substance ID |
DTXSID3029653 | |
| Record name | Ammonium isothiocyanate | |
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Molecular Weight |
76.12 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium thiocyanate is a colorless crystalline solid. It is soluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in photography, as a fertilizer, and for many other uses., Liquid; Pellets or Large Crystals, Colorless crystals; [CAMEO] | |
| Record name | AMMONIUM THIOCYANATE | |
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| Record name | Thiocyanic acid, ammonium salt (1:1) | |
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| Record name | Ammonium thiocyanate | |
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Boiling Point |
Solid decomposes (USCG, 1999) | |
| Record name | AMMONIUM THIOCYANATE | |
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Solubility |
Very sol in water and ethanol; sol in acetone; insol in chloroform., Highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrile, Freely sol in ethanol; sol in methanol, acetone; practically insol in CHCl3, ethyl acetate | |
| Record name | AMMONIUM THIOCYANATE | |
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Density |
greater than 1.1 at 68 °F 1.1-1.15 at 20 °C (solution) (USCG, 1999), 1.3057 g/mL | |
| Record name | AMMONIUM THIOCYANATE | |
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| Record name | AMMONIUM THIOCYANATE | |
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Vapor Pressure |
0.00000715 [mmHg] | |
| Record name | Ammonium thiocyanate | |
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Impurities |
Maximum limits of impurities: Residue after ignition 0.01%; Insoluble matter 0.005%; chloride (Cl) 0.005%., Maximum limits of trace impurities (in ppm): Heavy metals (as Pb) 5; Iron (Fe) 3. | |
| Record name | AMMONIUM THIOCYANATE | |
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Color/Form |
Deliquescent crystals, Colorless, hygroscopic crystals | |
CAS No. |
1762-95-4 | |
| Record name | AMMONIUM THIOCYANATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ammonium thiocyanate | |
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| Record name | Ammonium thiocyanate | |
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| Record name | Thiocyanic acid, ammonium salt (1:1) | |
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| Record name | Ammonium thiocyanate | |
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| Record name | AMMONIUM THIOCYANATE | |
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| Record name | AMMONIUM THIOCYANATE | |
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Melting Point |
320 °F (USCG, 1999), 149.6 °C | |
| Record name | AMMONIUM THIOCYANATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/2461 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMMONIUM THIOCYANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ammonium Thiocyanate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium thiocyanate (NH₄SCN) is an inorganic compound with a versatile range of applications, from a reagent in analytical chemistry to a precursor in the synthesis of various organic and inorganic compounds. Its unique properties, including its ability to form intensely colored complexes with transition metals and its role in biological systems, make it a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on experimental protocols and relevant biological pathways.
Core Properties
This compound is a colorless, crystalline solid that is highly soluble in water and soluble in several organic solvents. It is known for its hygroscopic nature, meaning it readily absorbs moisture from the air.
Physicochemical Data
| Property | Value | References |
| Chemical Formula | NH₄SCN | [1][2] |
| Molecular Weight | 76.12 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | Approximately 149.6 °C (decomposes) | |
| Boiling Point | Decomposes at 170 °C | |
| Density | 1.305 g/cm³ | |
| Solubility in Water | 128 g/100 mL at 0 °C | |
| Solubility in other solvents | Soluble in ethanol, acetone, and liquid ammonia. | [3] |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Contact with acids should be avoided as it liberates highly toxic hydrogen cyanide gas.[4] When heated to decomposition, it emits toxic fumes of ammonia, sulfur oxides, and cyanides.[2]
Synthesis and Reactions
Synthesis from Carbon Disulfide and Ammonia
A common laboratory and industrial method for the synthesis of this compound involves the reaction of carbon disulfide with aqueous ammonia.[4][5] The reaction proceeds through the formation of an intermediate, ammonium dithiocarbamate, which then decomposes upon heating to yield this compound and hydrogen sulfide.[5]
Materials:
-
Carbon disulfide (CS₂)
-
Concentrated ammonia solution (NH₃, aq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, cautiously add carbon disulfide to an excess of concentrated aqueous ammonia solution in the presence of ethanol. The reaction is exothermic and should be performed in a fume hood with proper cooling.
-
Once the initial reaction subsides, attach a reflux condenser to the flask.
-
Gently heat the mixture under reflux for a period of time (typically 1-2 hours) to facilitate the conversion of the ammonium dithiocarbamate intermediate to this compound.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Filter the resulting solution to remove any solid byproducts, such as elemental sulfur.
-
Transfer the filtrate to a crystallizing dish and allow the solvent to evaporate slowly in a fume hood.
-
Colorless crystals of this compound will form.
-
Collect the crystals by filtration and dry them in a desiccator.
Key Chemical Reactions
Thermal Decomposition and Isomerization: Upon heating, this compound isomerizes to its more stable isomer, thiourea.[3] This is a reversible equilibrium reaction. At higher temperatures (around 200 °C), it decomposes into ammonia, hydrogen sulfide, and carbon disulfide.[3]
Reaction with Ferric Ions: this compound is widely used as a qualitative test for the presence of ferric (Fe³⁺) ions. In solution, the thiocyanate anion (SCN⁻) reacts with Fe³⁺ to form a series of intensely blood-red colored iron(III) thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺.[3] This reaction is the basis for the spectrophotometric determination of iron.
Analytical Applications
Quantitative Analysis by Titration (Volhard Method)
The Volhard method is a classic precipitation titration technique used for the determination of halide ions and can be adapted for the standardization of this compound solutions.[6][7][8][9][10]
Materials:
-
Standard silver nitrate (AgNO₃) solution of known concentration
-
This compound (NH₄SCN) solution to be standardized
-
Concentrated nitric acid (HNO₃)
-
Ferric ammonium sulfate indicator solution
-
Burette
-
Pipette
-
Erlenmeyer flask
-
Distilled water
Procedure:
-
Accurately pipette a known volume of the standard silver nitrate solution into an Erlenmeyer flask.
-
Add a small amount of concentrated nitric acid to the flask to create an acidic medium. This prevents the precipitation of iron(III) hydroxide.
-
Add a few drops of the ferric ammonium sulfate indicator solution.
-
Fill a burette with the this compound solution of unknown concentration.
-
Titrate the silver nitrate solution with the this compound solution. A white precipitate of silver thiocyanate (AgSCN) will form.
-
Continue the titration until the first persistent reddish-brown color appears. This endpoint indicates that all the silver ions have reacted, and the excess thiocyanate ions are now reacting with the ferric ions to form the colored [Fe(SCN)]²⁺ complex.
-
Record the volume of this compound solution used.
-
Repeat the titration at least two more times to ensure accuracy.
-
Calculate the concentration of the this compound solution using the stoichiometry of the reaction (Ag⁺ + SCN⁻ → AgSCN).
Spectrophotometric Determination of Iron
The reaction between thiocyanate ions and ferric ions to form a colored complex allows for the quantitative determination of iron in a sample using spectrophotometry.[11][12][13][14][15]
Materials:
-
A sample containing an unknown concentration of iron(III)
-
Standard iron(III) solutions of known concentrations
-
This compound solution (typically 1 M)
-
Dilute nitric acid or hydrochloric acid
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard iron(III) solutions of known concentrations by diluting a stock solution.
-
To a set of volumetric flasks, add a specific volume of each standard solution.
-
To each flask, add an excess of the this compound solution and dilute to the mark with distilled water. Mix well.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), which is typically around 480 nm for the iron(III)-thiocyanate complex.
-
Plot a calibration curve of absorbance versus the concentration of the standard iron(III) solutions.
-
-
Analysis of the Unknown Sample:
-
Take a known volume of the sample solution and transfer it to a volumetric flask.
-
Add an excess of the this compound solution and dilute to the mark with distilled water. Mix well.
-
Measure the absorbance of the sample solution at the same λ_max used for the standards.
-
-
Determination of Iron Concentration:
-
Using the calibration curve, determine the concentration of iron(III) in the unknown sample corresponding to its measured absorbance.
-
Interference Mitigation:
-
Oxidizing and Reducing Agents: The presence of other oxidizing or reducing agents can interfere with the formation of the Fe(III)-thiocyanate complex. Ensure the iron is in the +3 oxidation state. If necessary, oxidize any Fe(II) to Fe(III) using a suitable oxidizing agent like potassium permanganate or hydrogen peroxide prior to the addition of thiocyanate.
-
Complexing Agents: Ions that form stable complexes with iron(III), such as fluoride, phosphate, and oxalate, can interfere by preventing the formation of the thiocyanate complex. These interferences can sometimes be overcome by adjusting the pH or by using masking agents.
Biological Significance and Signaling Pathways
While this compound itself is not a direct signaling molecule in biological systems, the thiocyanate anion (SCN⁻) plays a crucial role in the innate immune system.[16][17][18][19][20] In the presence of hydrogen peroxide (H₂O₂), peroxidases such as myeloperoxidase (MPO) and lactoperoxidase (LPO) catalyze the oxidation of thiocyanate to hypothiocyanous acid (HOSCN).[16][17][18]
HOSCN is a potent, yet selective, antimicrobial agent that is less damaging to host cells compared to other reactive oxygen species like hypochlorous acid (HOCl).[16][18] HOSCN acts as a signaling molecule primarily by targeting and reversibly oxidizing thiol groups (-SH) in cysteine residues of proteins.[21][22] This modification can alter protein function and modulate various cellular signaling pathways, including those involved in inflammation and apoptosis.[21][22]
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
HOSCN-Mediated Signaling Pathway
References
- 1. rsc.org [rsc.org]
- 2. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. DE2362923A1 - this compound prodn - from carbon disulphide and ammonia - Google Patents [patents.google.com]
- 5. US5026534A - Process for the preparation of aqueous this compound solutions - Google Patents [patents.google.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. How Silver Nitrate And this compound Are Prepared And Standardised Using The Precipitation Titration Method [unacademy.com]
- 10. youtube.com [youtube.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. theacademic.in [theacademic.in]
- 13. researchgate.net [researchgate.net]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. publications.drdo.gov.in [publications.drdo.gov.in]
- 16. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Hypothiocyanite and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of metals in hypothiocyanite resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The myeloperoxidase-derived oxidant HOSCN inhibits protein tyrosine phosphatases and modulates cell signalling via the mitogen-activated protein kinase (MAPK) pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Ammonium thiocyanate synthesis from carbon disulfide
An In-depth Technical Guide to the Synthesis of Ammonium Thiocyanate from Carbon Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound from carbon disulfide. It covers the core chemical principles, process parameters, and detailed experimental protocols. The information is intended to support research, development, and manufacturing activities in the chemical and pharmaceutical industries.
Introduction
This compound (NH₄SCN) is a versatile inorganic compound with a wide range of applications. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals, including herbicides and thiourea.[1] Additionally, it finds use in textile dyeing and printing, photography as a stabilizing agent, and in analytical chemistry for the determination of iron content.[1] The primary industrial synthesis route involves the reaction of carbon disulfide with aqueous ammonia.[1][2] This guide will delve into the technical details of this synthesis, providing quantitative data and procedural methodologies.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from carbon disulfide and ammonia is a two-step process that proceeds through an ammonium dithiocarbamate intermediate.[2]
Step 1: Formation of Ammonium Dithiocarbamate
The initial reaction is an exothermic addition of ammonia to carbon disulfide, forming ammonium dithiocarbamate.[3]
CS₂ + 2 NH₃(aq) → [NH₂-CS₂]⁻[NH₄]⁺
Step 2: Decomposition to this compound
The ammonium dithiocarbamate intermediate is then decomposed by heating in an endothermic reaction to yield this compound and hydrogen sulfide.[3]
[NH₂-CS₂]⁻[NH₄]⁺ → NH₄SCN + H₂S
The overall balanced chemical equation for the synthesis is:
CS₂ + 2 NH₃(aq) → NH₄SCN + H₂S[2]
Process Parameters and Quantitative Data
The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. Both continuous and batch processes have been developed, with variations in temperature, pressure, and the use of catalysts.
Table 1: Process Parameters for this compound Synthesis
| Parameter | Continuous Process (Single-Step)[3] | Two-Step Process[4] | Laboratory Scale (Batch)[5] |
| Catalyst | Activated Carbon | Activated Charcoal | None specified |
| Temperature | 90–150°C (110–120°C preferred) | Step 1: ~50°C, Step 2: 95–100°C | Reflux (boiling point of acetonitrile) |
| Pressure | 2–7 bar | Atmospheric | Atmospheric |
| Solvent | Water | Water | Acetonitrile, Methanolic Ammonia |
| Reaction Time | Continuous | Continuous | 30 minutes |
Table 2: Yield and Purity of this compound
| Process | Reported Yield | Product Purity | Reference |
| Continuous Process | High | > 99.7% | [3] |
| Industrial Process | Practically Quantitative | High Purity with pure reactants | [2][4] |
| Laboratory Scale | Quantitative | High (precipitate) | [5] |
Experimental Protocols
This section provides a detailed experimental protocol for a laboratory-scale synthesis of this compound.
Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound from carbon disulfide and ammonia in a laboratory setting.
Materials:
-
Carbon disulfide (CS₂)
-
Methanolic ammonia (2 M solution)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure: [5]
-
In a round-bottom flask, combine 2 mL of 2 M methanolic ammonia with 50 mL of acetonitrile.
-
To this solution, add 0.6 mL (10 mmol) of carbon disulfide.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 30 minutes.
-
After 30 minutes, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white precipitate is this compound. The yield is reported to be quantitative.
Side Reactions and Impurities
The primary byproduct of the synthesis is hydrogen sulfide (H₂S), a toxic and flammable gas that must be handled with appropriate safety precautions.[2][4]
Under certain conditions, this compound can undergo further reactions:
-
Isomerization to Thiourea: Upon heating, this compound can isomerize to thiourea. The equilibrium concentration of thiourea is dependent on the temperature, with 30.3% at 150°C and 25.3% at 180°C by weight.[1]
-
Thermal Decomposition: At temperatures around 200°C, dry this compound decomposes into ammonia, hydrogen sulfide, and carbon disulfide, leaving a residue of guanidinium thiocyanate.[1]
The purity of the final product is also dependent on the purity of the starting materials. If the ammonia and carbon disulfide used are of high purity, the resulting this compound solution (typically 35-45%) may not require further purification before concentration.[4]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow: Laboratory Scale
Caption: Workflow for the laboratory-scale synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DE2362923A1 - this compound prodn - from carbon disulphide and ammonia - Google Patents [patents.google.com]
- 3. US5026534A - Process for the preparation of aqueous this compound solutions - Google Patents [patents.google.com]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of Ammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium thiocyanate (NH₄SCN), a salt formed from the ammonium cation (NH₄⁺) and the thiocyanate anion (SCN⁻), is a compound of significant interest across various scientific disciplines, including chemical synthesis, materials science, and pharmaceuticals. Its utility often stems from the unique chemical properties of the thiocyanate anion, an ambidentate ligand capable of coordinating with metal ions through either its sulfur or nitrogen atom. A thorough understanding of the chemical structure and bonding of this compound is paramount for its effective application and for the development of novel molecules and materials. This technical guide provides a comprehensive overview of the structural and bonding characteristics of this compound, supported by experimental data and detailed methodologies.
Overall Molecular Structure
This compound is an ionic compound composed of the ammonium cation ([NH₄]⁺) and the thiocyanate anion ([SCN]⁻). The electrostatic attraction between the positively charged ammonium ion and the negatively charged thiocyanate ion constitutes the primary ionic bonding within the crystal lattice.
The ammonium cation possesses a tetrahedral geometry, with the nitrogen atom at the center covalently bonded to four hydrogen atoms. The thiocyanate anion, in contrast, is a linear polyatomic ion with the carbon atom centrally located between the sulfur and nitrogen atoms.
Caption: Ionic attraction between ammonium and thiocyanate.
Covalent Bonding within the Thiocyanate Anion
The bonding within the thiocyanate anion is characterized by covalent bonds between the sulfur, carbon, and nitrogen atoms. The linear geometry of the SCN⁻ ion is a result of the sp hybridization of the central carbon atom. Electron delocalization is a key feature of the thiocyanate anion, leading to three principal resonance structures that contribute to its overall electronic structure.
The resonance structures illustrate the distribution of the negative charge and the multiple bonding character between the atoms.[1][2]
-
Structure A: A single bond between sulfur and carbon, and a triple bond between carbon and nitrogen.
-
Structure B: A double bond between sulfur and carbon, and a double bond between carbon and nitrogen.
-
Structure C: A triple bond between sulfur and carbon, and a single bond between carbon and nitrogen.
Formal charge calculations suggest that Structure B is a major contributor to the resonance hybrid due to the more favorable distribution of charge. However, all three structures play a role in describing the true bonding picture.
Caption: Resonance in the thiocyanate anion.
Quantitative Structural Data
The precise bond lengths and angles within the this compound crystal structure have been determined experimentally, primarily through X-ray diffractometry. The seminal work by Zavodnik et al. provides a refined atomic structure of this compound.[3] The crystal structure is monoclinic with the space group P2₁/c.[3]
The bond lengths and the bond angle within the thiocyanate anion are critical parameters for understanding its reactivity and coordination behavior.
| Parameter | Value (Å) | Experimental Method | Reference |
| C-N Bond Length | 1.18 | X-ray Diffractometry | [2] |
| S-C Bond Length | 1.661 - 1.679 | Quantum Chemical Computation | [4][5] |
| Parameter | **Value (°) ** | Experimental Method | Reference |
| S-C-N Bond Angle | 180 | X-ray Diffractometry | [4][6] |
Note: Computationally derived values for the S-C bond length in the free thiocyanate anion are provided due to the limited availability of the precise experimental value from the provided search snippets for the this compound salt.
Experimental Protocols
The determination of the crystal structure and the associated bonding parameters of this compound is predominantly achieved through single-crystal X-ray diffraction.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: X-ray crystallography workflow.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated aqueous or ethanolic solution.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the reflections are integrated and scaled.
-
Structure Solution: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell, often using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The structural data is then analyzed to understand the bonding and intermolecular interactions.
Conclusion
The chemical structure of this compound is defined by the ionic interaction between the tetrahedral ammonium cation and the linear thiocyanate anion. The covalent bonding within the thiocyanate anion is characterized by significant electron delocalization, as described by its resonance structures. Quantitative data from X-ray diffraction studies have precisely determined the bond lengths and the linear geometry of the thiocyanate anion. A comprehensive understanding of these structural and bonding features, as detailed in this guide, is essential for professionals in research and drug development who utilize this compound in their work.
References
- 1. webqc.org [webqc.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shd-pub.org.rs [shd-pub.org.rs]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Determine the bond angle for the thiocyanate ion, SCN–. | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to the Isomerization of Ammonium Thiocyanate to Thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerization of ammonium thiocyanate to thiourea, a classic reversible reaction in organic chemistry. This document details the reaction mechanism, thermodynamic and kinetic parameters, experimental protocols, and factors influencing the equilibrium.
Introduction
The conversion of this compound (NH₄SCN), an inorganic salt, into thiourea ((NH₂)₂CS), an organosulfur compound, is a significant example of molecular rearrangement. Thiourea is a versatile molecule with applications in the synthesis of pharmaceuticals, resins, and as a reagent in various chemical processes. Understanding the dynamics of its formation from this compound is crucial for optimizing its production and for its application in further chemical syntheses. This guide serves as a technical resource for professionals requiring a deep understanding of this isomerization.
Reaction Mechanism and Thermodynamics
The isomerization of this compound to thiourea is a reversible equilibrium reaction. The forward reaction is endothermic, meaning that an increase in temperature shifts the equilibrium towards the formation of thiourea, although the equilibrium concentration of thiourea decreases at very high temperatures.[1]
The proposed mechanism involves the intramolecular rearrangement of this compound. Quantum chemistry studies suggest a plausible mechanism for this transformation.[2] While the reaction can proceed thermally, it has been shown that ammonia can act as a catalyst, lowering the required isomerization temperature.[2]
The reaction can be represented as:
NH₄SCN ⇌ (NH₂)₂CS
Thermodynamic Data
The equilibrium between this compound and thiourea is highly dependent on temperature. The following table summarizes the equilibrium composition at various temperatures.
| Temperature (°C) | Thiourea (% by weight) | This compound (% by weight) | Reference |
| 140 | 28 | 72 | [3] |
| 150 | 30.3 | 69.7 | [1] |
| 156 | 26.7 | 73.3 | [4] |
| 180 | 25.3 | 74.7 | [1] |
| 182 | 23.0 | 77.0 | [4] |
At temperatures exceeding 200°C, decomposition of the dry powder to ammonia, hydrogen sulfide, and carbon disulfide occurs, leaving a residue of guanidinium thiocyanate.[1][5]
Reaction Kinetics
The rate of isomerization is significantly influenced by temperature and the physical state of the reactant. The transformation is slow in the solid state and accelerates upon melting of this compound (melting point: ~150°C).[4]
| Temperature (°C) | Reaction Time (hours) | Observations | Reference |
| 140-145 | 5-6 | Mass remains just liquid | [6] |
| 140 | 8 | Equilibrium reached with 28% thiourea | [3] |
| 180 | 0.5 | Equilibrium reached with 21% thiourea | [3] |
The use of ammonia as a catalyst can lower the reaction temperature to 65-90°C.[7] The reaction is considered to be unimolecular.[4]
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of thiourea from this compound.
Materials and Equipment
-
This compound (NH₄SCN)
-
Round-bottom flask
-
Paraffin oil bath or heating mantle with a temperature controller
-
Stirring apparatus (optional)
-
Beaker
-
Buchner funnel and filter paper
-
Hot plate
-
Recrystallization solvent (e.g., water or ethanol)
-
Analytical balance
-
Melting point apparatus
Synthesis Procedure
-
Reaction Setup: Place 50 g of this compound into a round-bottom flask.
-
Heating: Immerse the flask in a paraffin oil bath and heat the contents to 140-145°C. Maintain this temperature for 5-6 hours. The this compound will melt and the isomerization will proceed in the liquid phase.[6]
-
Cooling and Solidification: After the heating period, remove the flask from the oil bath and allow it to cool to room temperature. The molten mass will solidify.
-
Purification by Washing:
-
Grind the solidified product into a powder.
-
Transfer the powder to a beaker and add half its weight of cold water.
-
Stir the mixture thoroughly. This step dissolves the unreacted this compound, in which thiourea is only slightly soluble.[6]
-
Filter the mixture using a Buchner funnel to collect the crude thiourea.
-
-
Recrystallization:
-
Transfer the crude thiourea to a beaker.
-
Add a minimal amount of hot water and heat the mixture until the thiourea is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified thiourea crystals by filtration.
-
-
Drying and Characterization:
-
Dry the crystals in a desiccator or a drying oven at a low temperature.
-
Determine the yield and characterize the product by measuring its melting point (literature value: ~172°C) and using spectroscopic methods if desired.
-
Catalytic Synthesis using Ammonia
For a lower temperature synthesis, the reaction can be carried out in the presence of aqueous ammonia.
-
Reaction Setup: In a sealed container, mix this compound with a specific mass ratio of aqueous ammonia.
-
Heating: Heat the mixture to 65-90°C under a pressure of 0.1-1.0 MPa for 3-6 hours.[7]
-
Workup: After the reaction, remove the ammonia. The remaining solid is crude thiourea, which can be purified by sublimation or recrystallization.[7]
Factors Influencing the Isomerization
The equilibrium and rate of the isomerization of this compound to thiourea are influenced by several factors, including temperature, pressure, and the presence of catalysts or solvents.
Caption: Factors influencing the isomerization equilibrium.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed intramolecular rearrangement mechanism for the isomerization of this compound to thiourea.
Caption: Proposed reaction mechanism for isomerization.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of thiourea from this compound.
Caption: Experimental workflow for thiourea synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US1949738A - Manufacture and separation of thiourea from this compound - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. CN106699623A - Thiourea conversion method using this compound - Google Patents [patents.google.com]
Thermal decomposition of ammonium thiocyanate
An In-depth Technical Guide on the Thermal Decomposition of Ammonium Thiocyanate
Abstract
This compound (NH₄SCN) is an inorganic compound with significant applications in various industrial and laboratory settings. Its thermal behavior is complex and of critical interest for process safety, chemical synthesis, and waste management. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its decomposition pathways, reaction kinetics, and the products formed. The document summarizes key quantitative data, outlines common experimental protocols for its study, and presents visual diagrams of the decomposition pathways and analytical workflows to aid in understanding. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who work with or encounter this compound.
Physicochemical Properties of this compound
This compound is a colorless, hygroscopic crystalline solid. It is highly soluble in water, a process that is notably endothermic. It is also soluble in various organic solvents, including alcohol and acetone.[1][2]
| Property | Value | Reference |
| Molar Mass | 76.122 g/mol | [1] |
| Melting Point | 149.5 °C (422.6 K) | [1] |
| Boiling Point | 170 °C (443 K) with decomposition | [1] |
| Density | 1.305 g/cm³ | [1] |
Thermal Decomposition Pathways
The thermal decomposition of this compound is not a simple, single-step process. It proceeds through multiple, temperature-dependent pathways, primarily involving isomerization and subsequent decomposition into various gaseous and solid products.
Isomerization to Thiourea
Upon heating, this compound undergoes a reversible intramolecular rearrangement to form its isomer, thiourea ((NH₂)₂CS).[1][3] This equilibrium reaction is a key feature of its thermal behavior. The transformation begins to occur significantly above 130-140 °C.[3][4]
The equilibrium between this compound and thiourea is temperature-dependent. As the temperature increases, the equilibrium shifts back towards this compound.
| Temperature | Thiourea Content (wt%) | This compound Content (wt%) | Reference |
| 150 °C | 30.3% | 69.7% | [1] |
| 156 °C | 26.7% | 73.3% | [5] |
| 180 °C | 25.3% | 74.7% | [1] |
| 182 °C | 23.0% | 77.0% | [5] |
This isomerization is a crucial first step in the overall decomposition process.
Figure 1: Isomerization of this compound to Thiourea.
High-Temperature Decomposition
When heated to higher temperatures, typically above 200 °C, the equilibrium mixture of this compound and thiourea undergoes further decomposition.[1][3] This process is complex and yields a variety of gaseous and solid products.
The primary gaseous products identified through techniques like mass spectrometry and FTIR are:
In addition to gases, solid residues are also formed. These can include:
-
Cyanamide[7]
-
Dicyandiamide[7]
-
Melamine[7]
-
Graphitic carbon nitride (g-C₃N₄) at the end of pyrolysis[7]
Contact with acids can liberate highly toxic gases such as hydrogen cyanide and hydrogen sulfide.[8][9] Furthermore, decomposition under fire or intense heat can produce corrosive and toxic gases, including oxides of nitrogen and sulfur.[8][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redox.com [redox.com]
- 9. utsi.edu [utsi.edu]
- 10. thermofishersci.in [thermofishersci.in]
Solubility of ammonium thiocyanate in organic solvents
An In-depth Technical Guide to the Solubility of Ammonium Thiocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work.
Quantitative Solubility Data
The solubility of this compound in a range of organic solvents has been determined and is presented below. The data is compiled from various scientific sources and handbooks.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Acetonitrile | 18 | 7.52 | [1] |
| Dimethylformamide (DMF) | 25 | 15.2 | [1] |
| Dimethyl sulfoxide (DMSO) | 25 | 27 | [1] |
| Ethanol | 18.45 | 23.56 | [1] |
| 33.25 | 27.45 | [1] | |
| Ethyl acetate | Room Temperature | 3 | [1] |
| Methanol | 24.58 | 59 | [1] |
| 32.94 | 66.8 | [1] | |
| Tributyl phosphate | 22 | 11.6 | [1] |
| Acetone | - | Soluble | [1][2][3][4] |
| Acetic acid | - | Very Soluble | [1] |
| Chloroform | - | Practically Insoluble | [1][2] |
Note: "Soluble" and "Very Soluble" are qualitative descriptions and do not represent specific quantitative values.
Qualitative Solubility Overview
This compound exhibits a wide range of solubility in organic solvents, largely dictated by the polarity of the solvent. It is generally very soluble in polar protic and aprotic solvents, while its solubility is limited in nonpolar solvents.
-
Highly Soluble In : Liquid ammonia, liquid sulfur dioxide.[2][4]
-
Freely Soluble In : Ethanol, Methanol.[2]
-
Practically Insoluble In : Chloroform, Ethyl acetate.[2]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure. Two common and reliable methods are the Isothermal Saturation Method (Shake-Flask Method) and the Synthetic Method.
Isothermal Saturation Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility.[5]
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Sample Preparation:
-
Add an excess of this compound crystals to a series of stoppered flasks or vials, each containing a known volume of the desired organic solvent. The exact amount of excess solid does not need to be precisely measured, but enough should be present to ensure saturation and to be visible after equilibration.
-
-
Equilibration:
-
Place the flasks in a constant-temperature bath or shaker, maintained at the desired experimental temperature.
-
Agitate the flasks for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and the required time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.[6]
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the flasks to stand undisturbed in the constant-temperature bath for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred. The filtration step is crucial for accurate results.
-
-
Analysis:
-
Accurately weigh the collected sample of the saturated solution.
-
Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound).
-
Weigh the remaining solid residue (this compound).
-
The solubility can then be calculated as the mass of the dissolved solid per mass of the solvent.
-
-
Verification:
-
To ensure that equilibrium was reached, the experiment should be approached from both undersaturation (as described above) and supersaturation. For supersaturation, a solution is prepared at a higher temperature and then allowed to cool to the equilibrium temperature, with excess solute precipitating out. The final concentration should be the same regardless of the direction from which equilibrium is approached.
-
Synthetic Method with Laser Monitoring
This method involves observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.
Principle: A mixture of known composition (solute and solvent) is heated until all the solid dissolves. The temperature at which the last crystal disappears is taken as the saturation temperature for that specific composition.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the desired organic solvent into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
-
Heating and Observation:
-
The vessel is placed in a programmable temperature-controlled bath.
-
The mixture is heated slowly and at a constant rate while being stirred continuously.
-
A laser beam is passed through the sample, and the light transmission is monitored by a detector.
-
-
Endpoint Detection:
-
As the solid dissolves, the turbidity of the solution decreases, and the light transmission increases.
-
The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the solid phase. This temperature is recorded as the solubility temperature for that specific concentration.
-
-
Data Collection:
-
By repeating this procedure with different compositions of solute and solvent, a temperature-dependent solubility curve can be constructed.
-
Visualizations
Experimental Workflow for Isothermal Saturation Method
Caption: Workflow of the Isothermal Saturation Method.
Principle of "Like Dissolves Like" for this compound
Caption: Solubility based on solvent polarity.
References
Ammonium Thiocyanate (CAS 1762-95-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium thiocyanate (NH₄SCN), with CAS number 1762-95-4, is a versatile inorganic compound with a wide range of applications in chemical synthesis, analytical chemistry, and various industrial processes. This technical guide provides an in-depth overview of its chemical properties, synthesis, key applications with detailed experimental protocols, and its role as a disruptor of thyroid hormone signaling.
Chemical and Physical Properties
This compound is a colorless, hygroscopic crystalline solid. It is highly soluble in water, and its dissolution is endothermic. It is also soluble in various organic solvents, including ethanol and acetone.[1][2] Upon heating, it isomerizes to thiourea, an equilibrium reaction that is temperature-dependent.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 1762-95-4 | [2] |
| Molecular Formula | NH₄SCN | [4] |
| Molecular Weight | 76.12 g/mol | [5] |
| Appearance | Colorless crystalline solid | [4] |
| Melting Point | 149-154 °C | [5] |
| Boiling Point | Decomposes at 170 °C | [3] |
| Density | 1.305 g/cm³ | [6] |
| Solubility in water | 128 g/100 mL at 0 °C | [6] |
| pH (5% aqueous solution) | 4.5 - 6.0 |
Synthesis of this compound
This compound is commercially produced by the reaction of carbon disulfide with aqueous ammonia. This reaction proceeds through an ammonium dithiocarbamate intermediate, which upon heating, decomposes to this compound and hydrogen sulfide.[3]
Reaction Scheme:
CS₂ + 2 NH₃(aq) → [NH₂CS₂]⁻[NH₄]⁺ → NH₄SCN + H₂S
Key Applications and Experimental Protocols
This compound serves as a crucial reagent in a variety of chemical transformations and analytical methods.
Synthesis of Thiourea
This compound isomerizes to thiourea upon heating.
Experimental Protocol:
-
Place 50 g of this compound in a round-bottom flask.
-
Heat the flask in a paraffin bath to a temperature where the mass just remains liquid (approximately 140-145 °C).[7]
-
Maintain this temperature for 5-6 hours.[7]
-
Allow the melt to cool and solidify.
-
Grind the powdered melt with half its weight of cold water to dissolve any unreacted this compound.
-
Filter the mixture to isolate the crude thiourea.
-
Recrystallize the residue from hot water to obtain pure thiourea as colorless, silky needles. The expected yield is approximately 7-8 grams.[7]
Synthesis of Guanidinium Thiocyanate
Guanidinium thiocyanate can be prepared by heating this compound at a higher temperature.
Experimental Protocol:
-
Heat dry this compound powder to 180 °C.[8]
-
The this compound will pyrolyze, leading to the formation of guanidinium thiocyanate.[8] This method can also be influenced by the presence of substances like river sand or kaolin, which can affect the decomposition and yield of guanidine.[9][10][11]
Synthesis of 2-Aminothiazole Derivatives
This compound is a key reagent in the Hantzsch thiazole synthesis.
Experimental Protocol for the Synthesis of 2-Amino-4-methylthiazole:
This reaction is typically carried out by reacting thiourea (which can be synthesized from this compound) with chloroacetone.[12] A more direct approach involves the reaction of an alpha-haloketone with a thiocyanate salt.
-
Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[12]
-
With stirring, add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[12]
-
After the addition is complete, cool the reaction mixture.
-
Add solid sodium hydroxide with cooling to make the solution alkaline.
-
Separate the upper oily layer and extract the aqueous layer with ether.
-
Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.
-
Remove the ether by distillation and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The boiling point is 117–120°/8 mm. The expected yield is 70–75%.[12]
Synthesis of Thiiranes from Oxiranes
This compound can be used to convert oxiranes (epoxides) to thiiranes (episulfides).
Experimental Protocol:
-
To a mixture of the oxirane (1 mmol) and this compound (3 mmol) in acetonitrile (5 mL), add a catalytic amount of TiO(OCOCF₃)₂ or TiCl₃(OTf) (0.014–0.08 mmol).[13]
-
Reflux the mixture for a period ranging from 0.25 to 5.5 hours, monitoring the reaction progress.[13]
-
Upon completion, cool the reaction mixture.
-
Work up the reaction mixture by evaporation of the solvent and purification of the residue by column chromatography to isolate the thiirane.[13] A solvent- and catalyst-free method has also been described where the oxirane is heated with this compound.[14]
Colorimetric Determination of Iron(III)
This compound is widely used for the quantitative analysis of iron(III) ions due to the formation of an intensely red-colored complex ion, [Fe(SCN)(H₂O)₅]²⁺.[15]
Experimental Protocol:
1. Preparation of Reagents:
- Standard Iron(III) Solution (50 ppm Fe³⁺): Prepare a stock solution of iron(III) ammonium sulfate.[15]
- This compound Solution (1 mol/L): Dissolve 76.12 g of this compound in distilled water and make up to 1 L.[16][17]
2. Preparation of Standard Solutions:
- Prepare a series of standard solutions with known Fe³⁺ concentrations (e.g., 0, 5, 10, 15, 20, 25 ppm) by diluting the standard iron(III) solution with distilled water.[15]
3. Color Development:
- To each standard solution and the unknown sample solution, add an equal volume of the 1 mol/L this compound solution.[15]
- Allow the color to develop for a stable period, typically around 15 minutes.[15][17]
4. Measurement:
- Measure the absorbance of each solution using a colorimeter at a wavelength of approximately 480 nm (using a blue filter).[15]
5. Calibration Curve and Analysis:
- Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.
- Determine the concentration of iron(III) in the unknown sample by measuring its absorbance and interpolating from the calibration curve.[15]
Disruption of Thyroid Hormone Signaling
The thiocyanate ion (SCN⁻) is a known endocrine disruptor that interferes with the normal functioning of the thyroid gland.[18][19] Its mechanism of action involves the inhibition of key steps in thyroid hormone synthesis.
Mechanism of Action:
-
Competitive Inhibition of Iodide Uptake: The thiocyanate ion has a similar ionic radius to the iodide ion (I⁻). This allows it to compete with iodide for uptake into the thyroid follicular cells via the sodium-iodide symporter (NIS).[18][20]
-
Inhibition of Thyroid Peroxidase (TPO): Thiocyanate acts as a competitive substrate for thyroid peroxidase (TPO), the enzyme responsible for oxidizing iodide to iodine (I₂) and incorporating it into thyroglobulin, a process known as organification.[21] By inhibiting TPO, thiocyanate reduces the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).
-
Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis: The decreased production of T4 and T3 leads to a feedback mechanism that increases the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.[20] Chronic stimulation by TSH can lead to hypertrophy and hyperplasia of the thyroid gland, resulting in goiter.[20]
Signaling Pathway Diagram:
Caption: Disruption of thyroid hormone synthesis by thiocyanate.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[22] It causes serious eye damage.[10] Contact with acids liberates very toxic gas.[10] It is also harmful to aquatic life with long-lasting effects.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Conclusion
This compound is a chemical of significant interest due to its wide-ranging applications in synthesis and analysis. Its utility in the preparation of important organic compounds and its role in analytical chemistry are well-established. However, its potential as an endocrine disruptor, specifically its impact on thyroid hormone signaling, warrants careful consideration, particularly in the context of environmental and health sciences. A thorough understanding of its properties, reactivity, and biological effects is crucial for its safe and effective use in research and development.
References
- 1. China this compound CAS 1762-95-4 Textile Auxiliary factory and manufacturers | Unilong [unilongmaterial.com]
- 2. CAS 1762-95-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (ATC) Suppliers, Dealers in Mumbai, Maharashtra, India [shaktichemicals.org]
- 5. 硫氰酸铵 crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scienceopen.com [scienceopen.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. edu.rsc.org [edu.rsc.org]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. researchgate.net [researchgate.net]
- 18. Thiocyanate: a review and evaluation of the kinetics and the modes of action for thyroid hormone perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiocyanate overload and thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. rsisinternational.org [rsisinternational.org]
- 22. fishersci.com [fishersci.com]
Ammonium Thiocyanate (NH₄SCN): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of ammonium thiocyanate (NH₄SCN). The information is curated to be a vital resource for professionals in research, scientific analysis, and drug development, with a focus on data-driven insights and practical experimental methodologies.
Physical Characteristics
This compound is a colorless, hygroscopic crystalline solid.[1][2] It is odorless and readily soluble in water. The dissolution in water is an endothermic process, meaning it absorbs heat from its surroundings.[3][4]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | NH₄SCN | [5] |
| Molecular Weight | 76.12 g/mol | [1][5] |
| Appearance | Colorless, hygroscopic crystalline solid | [1][6] |
| Odor | Odorless | [2] |
| Density | 1.305 g/cm³ | [7][8] |
| Melting Point | 149.5 °C (decomposes) | [7][9] |
| Boiling Point | Decomposes at approximately 170 °C | [6][9] |
| Refractive Index | 1.685 | [7][10] |
| pH (5% solution) | 4.5 - 6.0 | [11] |
Solubility Profile
This compound exhibits high solubility in water and is also soluble in a range of organic solvents. The solubility in water increases significantly with temperature.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Citations |
| Water | 128 | 0 | [7][9] |
| Water | 139 | 20 | [7] |
| Water | 162 | 60 | [7] |
| Ethanol | 68 | 25 | [7] |
| Methanol | 74 | 25 | [7] |
| Acetone | 22 | 25 | [7] |
| Liquid Ammonia | Very soluble | - | [9] |
| Acetonitrile | 7.52 g/100g | 18 | [8] |
Chemical Characteristics
This compound is a versatile inorganic compound with a rich and varied chemical reactivity profile. It serves as a source of the thiocyanate anion (SCN⁻), a pseudohalide, which imparts many of its characteristic reactions.
Key Chemical Reactions
Thermal Decomposition: Upon heating to around 170 °C, this compound decomposes.[6][9] When heated to 200 °C, the dry powder decomposes into ammonia, hydrogen sulfide, and carbon disulfide, leaving a residue of guanidinium thiocyanate.[9][12]
Isomerization to Thiourea: When heated, this compound undergoes a reversible isomerization to form thiourea.[9][12] The equilibrium between the two compounds is dependent on the temperature. At 150 °C, the equilibrium mixture contains 30.3% thiourea by weight, while at 180 °C, it contains 25.3% thiourea.[9][12]
Reaction with Acids and Bases: As an ammonium salt, it is weakly acidic and will react with strong bases to release ammonia gas. For instance, it reacts with sodium hydroxide to form sodium thiocyanate, ammonia, and water.[9][12] Reaction with strong acids like sulfuric acid can lead to the formation of various products depending on the conditions, including persulfocyanic acid.[13]
Reaction with Oxidizing Agents: this compound can react violently or explosively with strong oxidizing agents such as chlorates, nitrates, and peroxides.[1] Nitric acid can cause a violent oxidation reaction.[1]
Complex Formation with Metal Ions: The thiocyanate anion readily forms complexes with many transition metal ions.[14] A classic example is the reaction with ferric (Fe³⁺) ions, which produces a deep blood-red solution containing the ferric thiocyanate complex.[8][9] This reaction is highly sensitive and is often used as a qualitative test for the presence of ferric ions.
Spectroscopic Data
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Citations |
| Infrared (IR) | 3330, 3130 | N-H stretching (NH₄⁺) | [7] |
| Infrared (IR) | 2055 | C≡N stretching (SCN⁻) | [7] |
| Infrared (IR) | 745 | C-S stretching (SCN⁻) | [7] |
| Infrared (IR) | 1450, 1680 | N-H bending (NH₄⁺) | [7] |
| Raman | 2060 | Symmetric C≡N stretching (SCN⁻) | [7] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (~149 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as the recorded range. For a pure substance, this range should be narrow (0.5-1 °C).[3]
Determination of Aqueous Solubility (Isothermal Method)
This protocol describes a method for determining the solubility of an inorganic salt in water at a specific temperature.
Materials:
-
This compound
-
Distilled water
-
Constant temperature water bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
-
Oven
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of distilled water in several flasks.
-
Place the flasks in a constant temperature water bath and stir the solutions vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant liquid using a pre-warmed syringe and filter it to remove any suspended solid particles.
-
Weigh an empty, dry evaporating dish.
-
Transfer the filtered solution to the weighed evaporating dish and reweigh to determine the mass of the solution.
-
Carefully evaporate the water from the solution by heating it in an oven at a temperature below the decomposition temperature of this compound (e.g., 100-110 °C) until a constant weight is achieved.
-
Reweigh the evaporating dish containing the dry salt residue.
-
The mass of the dissolved salt is the difference between the final and initial weights of the evaporating dish.
-
The mass of the water is the difference between the mass of the solution and the mass of the dissolved salt.
-
Calculate the solubility in grams of salt per 100 g of water.
Infrared (IR) Spectroscopy of a Solid Sample (Thin Film Method)
This protocol details the preparation of a solid sample for analysis by infrared spectroscopy.
Materials:
-
This compound
-
A volatile solvent in which the compound is soluble (e.g., acetone or methanol)
-
Salt plates (e.g., NaCl or KBr)
-
FTIR spectrometer
-
Pipette or dropper
Procedure:
-
Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent.
-
Place a few drops of the resulting solution onto the surface of a clean, dry salt plate.[7]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7] A gentle stream of dry air or nitrogen can be used to speed up this process.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating instructions.
-
If the absorption bands are too weak, add more solution to the plate and re-evaporate. If the bands are too strong, prepare a more dilute solution or a thinner film.
Visualizations
The following diagrams, generated using Graphviz, illustrate key chemical transformations and an experimental workflow related to this compound.
References
- 1. scribd.com [scribd.com]
- 2. westlab.com [westlab.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. What happens when this compound is added to class 11 chemistry CBSE [vedantu.com]
- 9. scribd.com [scribd.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. US4832930A - Decomposition of this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Reaction of ammonium thiocyanate with ferric ions
An In-Depth Technical Guide on the Reaction of Ammonium Thiocyanate with Ferric Ions for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between this compound and ferric ions, detailing the underlying chemistry, quantitative analysis methods, and relevant applications in research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this classic colorimetric reaction for the quantification of iron or in related assays.
Core Reaction and Principles
The reaction between ferric ions (Fe³⁺) and thiocyanate ions (SCN⁻) results in the formation of a series of intensely colored coordination complexes. In an aqueous solution, the primary equilibrium established is:
Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq) [1]
This reaction is characterized by the rapid formation of a blood-red colored complex, which allows for the sensitive spectrophotometric determination of iron(III).[1][2] The intensity of the color is directly proportional to the concentration of the complex, which forms the basis of quantitative analysis.
The equilibrium is dynamic and subject to Le Chatelier's principle. An increase in the concentration of either ferric or thiocyanate ions will shift the equilibrium to the right, intensifying the red color.[3][4] Conversely, a decrease in the concentration of these ions will shift the equilibrium to the left. Temperature also affects the equilibrium; the formation of the iron(III) thiocyanate complex is an exothermic reaction, meaning lower temperatures favor the formation of the complex and a more intense color.[4]
While the 1:1 complex [Fe(SCN)]²⁺ is often the predominant species in dilute solutions, a series of stepwise complexes, represented by the general formula [Fe(SCN)ₙ]⁽³⁻ⁿ⁾⁺ (where n can range from 1 to 6), can form depending on the thiocyanate concentration.[5] At high thiocyanate concentrations, the [Fe(SCN)₆]³⁻ complex can be formed.
Quantitative Data
The following tables summarize key quantitative parameters for the ferric thiocyanate reaction, essential for accurate and reproducible experimental work.
Table 1: Formation Constants of Ferric Thiocyanate Complexes
| Complex | Log of Formation Constant (log K) | Conditions |
| [Fe(SCN)]²⁺ | 2.85 ± 0.08 (K₁⁰) | 25 °C, zero ionic strength |
| [Fe(SCN)₂]⁺ | 1.51 ± 0.13 (K₂⁰) | 25 °C, zero ionic strength |
| [Fe(SCN)]²⁺ | K₁ = 139 | 25 °C, ionic strength of 0.5 |
| [Fe(SCN)₂]⁺ | K₂ = 20.4 | 25 °C, ionic strength of 0.5 |
Data sourced from a potentiometric and spectrophotometric study, highlighting the influence of ionic strength on the formation constants.[6]
Table 2: Molar Absorptivity of Ferric Thiocyanate Complex
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent System |
| 485 nm | 1.88 x 10⁴ L mol⁻¹ cm⁻¹ | Aqueous, with Triton X-100 |
| 480 nm | 2.10 x 10⁴ L mol⁻¹ cm⁻¹ | Water-acetone mixture |
| 447 nm | 4700 L mol⁻¹ cm⁻¹ | Aqueous |
| Not Specified | 58,440 M⁻¹ cm⁻¹ (per mol of LOOH) | Chloroform:methanol or dichloromethane:methanol (2:1, v/v) |
The molar absorptivity can vary significantly with the solvent and the presence of stabilizing agents.[7][8][9]
Experimental Protocols
This section provides a detailed methodology for the spectrophotometric determination of ferric ions using this compound.
Reagent Preparation
-
Standard Iron(III) Solution (e.g., 100 ppm Fe³⁺): Accurately weigh a calculated amount of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) or dissolve a spectroscopic grade iron rod in nitric acid. Dilute with deionized water in a volumetric flask to the final volume. Acidification with nitric or perchloric acid is necessary to prevent the hydrolysis of Fe³⁺ to form insoluble iron hydroxides.[1][10]
-
This compound Solution (e.g., 1 M): Dissolve the required mass of this compound (NH₄SCN) in deionized water and dilute to the desired volume in a volumetric flask.[11]
-
Acid Solution (e.g., 0.5 M Nitric Acid): Prepare by diluting concentrated nitric acid. This is used to maintain an acidic environment for the reaction.
Calibration Curve Construction
-
Into a series of labeled volumetric flasks (e.g., 25 mL), pipette known volumes of the working standard iron(III) solutions to create a range of concentrations (e.g., 0.5, 1, 2, 4, 6 ppm).
-
To each flask, add a fixed volume of the acid solution (e.g., 1 mL of 0.5 M HNO₃).
-
Add a fixed, excess volume of the this compound solution (e.g., 5 mL of 1 M NH₄SCN). The excess thiocyanate ensures that the reaction proceeds to form the colored complex.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a stable period, typically 10-15 minutes.[11]
-
Prepare a reagent blank using deionized water in place of the iron standard solution.
-
Measure the absorbance of each standard solution and the blank at the wavelength of maximum absorbance (λmax), typically around 480 nm, using a spectrophotometer.[8]
-
Plot a graph of absorbance versus the concentration of the iron standards. This should yield a linear relationship according to Beer's Law (A = εbc).
Sample Analysis
-
Prepare the unknown sample by dissolving it in the acid solution. If the sample contains ferrous ions (Fe²⁺), they must first be oxidized to ferric ions. This can be achieved by adding a few drops of a suitable oxidizing agent, such as potassium permanganate or ceric ammonium sulfate, until a faint persistent color is observed.[7][12]
-
Transfer a known volume of the sample solution to a volumetric flask.
-
Add the same volumes of the acid and this compound solutions as used for the calibration standards.
-
Dilute to the mark with deionized water and mix well.
-
After the same color development time, measure the absorbance of the sample.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.
Mandatory Visualizations
Caption: The equilibrium reaction between ferric and thiocyanate ions.
Caption: Spectrophotometric determination of ferric ions workflow.
Caption: Logical relationship in spectrophotometric analysis.
Applications in Drug Development and Research
While a classic analytical technique, the ferric thiocyanate reaction finds modern applications in various research and development areas, including:
-
Quantification of Excipients: In the formulation of biopharmaceuticals, surfactants like polysorbate 80 are used to stabilize proteins. A method has been developed for the quantification of polysorbate 80 in high-concentration protein formulations using solid-phase extraction followed by ferric thiocyanate derivatization for UV-Vis analysis. This is crucial for quality control and formulation development.[13]
-
Assessment of Oxidative Stress: The reaction is used in assays to measure lipid hydroperoxides (LOOH), which are markers of oxidative stress. The assay is based on the oxidation of ferrous ions to ferric ions by the hydroperoxides, followed by the addition of thiocyanate to form the colored complex. This method is sensitive and can be applied to complex biological mixtures.[9]
-
Total Antioxidant Activity: A ferric iron reducing assay utilizes the reduction of Fe³⁺ to Fe²⁺ by antioxidants in food and biological samples. The remaining Fe³⁺ is then complexed with thiocyanate, and the decrease in the absorbance of the ferric thiocyanate complex corresponds to the antioxidant capacity of the sample.[14]
Interferences and Mitigation Strategies
The accuracy of the ferric thiocyanate method can be affected by various interfering substances.
Table 3: Common Interferences and Mitigation Methods
| Interfering Substance | Effect | Mitigation Strategy |
| Reducing Agents (e.g., sulfites, ascorbic acid) | Reduce Fe³⁺ to Fe²⁺, preventing color formation.[15] | Add a mild oxidizing agent (e.g., potassium permanganate, ceric ammonium sulfate) to the sample before adding thiocyanate.[7][12] |
| Complexing Anions (e.g., phosphate, fluoride, oxalate) | Form stable, colorless complexes with Fe³⁺, reducing the concentration available to react with thiocyanate. | These interferences are often pH-dependent and can sometimes be minimized by adjusting the acidity. If present in high concentrations, separation or masking techniques may be necessary. |
| Other Metal Ions (e.g., Cu²⁺, Co²⁺) | Can form their own colored complexes with thiocyanate. | The interference from copper can be minimized by timing the absorbance measurement, as the copper-thiocyanate complex fades over time.[7] For other ions, specific masking agents or extraction procedures may be required. |
Stability of the Ferric Thiocyanate Complex
The ferric thiocyanate complex is known to be unstable in aqueous solutions, with the color fading over time. This can be a source of error in quantitative analysis. Several strategies can be employed to enhance the stability of the complex:
-
Use of Nonionic Surfactants: The addition of a nonionic surfactant, such as Triton X-100, at a concentration of 8-15% (v/v) can remarkably stabilize the complex, with very little decrease in absorbance observed over 12 hours.[7]
-
Solvent Modification: The use of a mixed solvent system, such as a water-acetone mixture, can increase the stability and the molar absorptivity of the complex.[8][16]
-
Controlled Timing: In the absence of stabilizing agents, it is crucial to perform absorbance measurements at a consistent and fixed time after reagent addition for all standards and samples.[17]
By understanding the fundamental principles, employing robust experimental protocols, and being aware of potential interferences and stability issues, the reaction of this compound with ferric ions remains a valuable and accessible analytical tool for researchers and scientists in various fields, including drug development.
References
- 1. scribd.com [scribd.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. The reevaluation of the ferric thiocyanate assay for lipid hydroperoxides with special considerations of the mechanistic aspects of the response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.williams.edu [web.williams.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. publications.drdo.gov.in [publications.drdo.gov.in]
- 13. researchgate.net [researchgate.net]
- 14. pbp.medilam.ac.ir [pbp.medilam.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. redalyc.org [redalyc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hygroscopic Nature of Ammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium thiocyanate (NH₄SCN) is a colorless, crystalline solid that is highly soluble in water.[1][2] It is a versatile compound with applications in various fields, including chemical synthesis, photography, and as a laboratory reagent.[3][4][5] A key physicochemical property of this compound is its pronounced hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the atmosphere, to the point of dissolving in the absorbed water to form a liquid solution.[6][7][8] This characteristic has significant implications for its handling, storage, stability, and application, particularly in moisture-sensitive formulations and processes.[9][10]
This technical guide provides a comprehensive overview of the hygroscopic properties of this compound. It includes a summary of its physical and chemical properties, detailed experimental protocols for characterizing its hygroscopicity, and guidance on its proper handling and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its high solubility in water is a primary contributor to its hygroscopic nature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | NH₄SCN | [11] |
| Molar Mass | 76.12 g/mol | [11] |
| Appearance | Colorless, deliquescent crystals | [2] |
| Melting Point | 149.6 °C | [7] |
| Boiling Point | Decomposes at 170 °C | [11] |
| Solubility in Water | 128 g/100 mL at 0 °C | [11] |
| Density | 1.305 g/cm³ | [11] |
Hygroscopic Nature and Deliquescence
This compound is classified as a hygroscopic and deliquescent material.[6][7][8] This means that it will begin to absorb moisture from the atmosphere at a specific relative humidity, known as the Critical Relative Humidity (CRH).[12] If the ambient relative humidity is above the CRH, the solid will continue to absorb water until it completely dissolves, a process known as deliquescence.[12]
The determination of the CRH is crucial for defining appropriate storage and handling conditions to prevent the material from becoming moist and eventually liquefying.
Experimental Protocols for Hygroscopicity Characterization
Several experimental techniques can be employed to characterize the hygroscopic nature of this compound. The following are detailed protocols for three common methods.
Determination of Critical Relative Humidity (CRH) using a Static Gravimetric Method (Saturated Salt Slurries)
This method involves exposing a dried sample of this compound to atmospheres of known and constant relative humidity, maintained by saturated salt solutions, and monitoring for the onset of significant water absorption.
4.1.1 Materials and Equipment
-
This compound, dried
-
Analytical balance (± 0.1 mg)
-
Desiccators
-
Saturated salt solutions to create a range of relative humidities (e.g., LiCl, MgCl₂, K₂CO₃, NaBr, NaCl, KCl, K₂SO₄)
-
Shallow weighing dishes (e.g., glass or aluminum)
-
Temperature-controlled chamber or incubator (e.g., set to 25 °C)
4.1.2 Protocol
-
Prepare saturated solutions of a series of salts in separate, sealed desiccators to create a range of controlled relative humidity environments.
-
Dry a sample of this compound to a constant weight in a vacuum oven or over a suitable desiccant.
-
Accurately weigh approximately 100-200 mg of the dried this compound into a pre-weighed, shallow weighing dish.
-
Place the weighing dish containing the sample into each of the desiccators with the different saturated salt solutions.
-
Store the desiccators in a temperature-controlled chamber at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 24, 48, 72 hours), quickly remove the weighing dishes and re-weigh them to determine the change in mass due to water absorption.
-
Plot the percentage weight gain against the relative humidity of the desiccators.
-
The CRH is the relative humidity at which a sharp increase in weight gain is observed.
Diagram 1: Experimental Workflow for CRH Determination (Static Method)
Caption: Workflow for determining the Critical Relative Humidity (CRH).
Dynamic Vapor Sorption (DVS) Analysis
DVS is a highly sensitive and automated method to measure the moisture sorption and desorption characteristics of a material.[4] It provides a detailed moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity.
4.2.1 Materials and Equipment
-
Dynamic Vapor Sorption (DVS) analyzer
-
This compound sample (typically 5-20 mg)
-
Nitrogen or dry air as the carrier gas
4.2.2 Protocol
-
Calibrate the DVS instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount (e.g., 10 mg) of the this compound sample into the DVS sample pan.
-
Place the sample pan in the DVS instrument.
-
Set the experimental parameters in the instrument's software. A typical experiment would involve:
-
Drying Stage: Equilibrate the sample at 0% RH until a stable mass is achieved.
-
Sorption Stage: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
-
Desorption Stage: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
-
The instrument will automatically record the mass of the sample at each RH step.
-
The software will generate a moisture sorption-desorption isotherm by plotting the percentage change in mass (moisture content) against the relative humidity.
-
The deliquescence point can be identified as the RH at which a very large and rapid increase in mass is observed.
Diagram 2: Dynamic Vapor Sorption (DVS) Experimental Workflow
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Gravimetric Analysis in a Controlled Humidity Chamber
This method provides a direct measurement of water uptake under specific, controlled humidity and temperature conditions.
4.3.1 Materials and Equipment
-
Controlled humidity and temperature chamber
-
Analytical balance (± 0.1 mg)
-
This compound, dried
-
Weighing bottles with stoppers
4.3.2 Protocol
-
Pre-condition the controlled humidity chamber to the desired temperature and relative humidity.
-
Dry a sample of this compound to a constant weight in a vacuum oven.
-
Accurately weigh approximately 1 g of the dried sample into a tared weighing bottle.
-
Place the open weighing bottle containing the sample into the controlled humidity chamber.
-
At predetermined time intervals, remove the weighing bottle, quickly stopper it, and weigh it on the analytical balance.
-
Return the open weighing bottle to the chamber.
-
Continue this process until the mass of the sample becomes constant, indicating that equilibrium has been reached.
-
The percentage of water absorbed is calculated using the following formula:
% Water Absorbed = [(Final Mass - Initial Mass) / Initial Mass] x 100
-
Repeat this procedure for a range of different relative humidities to construct a water absorption profile.
Factors Influencing Hygroscopicity
The hygroscopic behavior of this compound can be influenced by several factors:
-
Purity: Impurities can significantly affect the CRH of a substance. Soluble impurities generally lower the CRH, making the material more prone to water absorption at lower relative humidities.
-
Temperature: As previously mentioned, the CRH of most salts, and likely this compound, decreases with increasing temperature.[12] This means the material will be more hygroscopic at higher temperatures.
-
Particle Size and Surface Area: A smaller particle size and larger surface area can increase the rate of moisture absorption, although it does not change the thermodynamic CRH value.
Handling and Storage Recommendations
Given its highly hygroscopic and deliquescent nature, proper handling and storage of this compound are essential to maintain its quality and prevent caking or liquefaction.[7][10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10] The storage environment should be maintained at a relative humidity well below the CRH of the material. The use of desiccants within the storage container is recommended.
-
Handling: When handling this compound, minimize its exposure to the ambient atmosphere. Weighing and transferring operations should be performed as quickly as possible, ideally in a low-humidity environment such as a glove box or a room with controlled humidity.
Conclusion
This compound is a markedly hygroscopic and deliquescent compound. Its propensity to absorb atmospheric moisture necessitates careful consideration in its handling, storage, and application. This technical guide has provided an overview of its hygroscopic nature and detailed experimental protocols for its characterization. Understanding and quantifying the hygroscopic properties of this compound, particularly its Critical Relative Humidity, are critical for ensuring its stability, quality, and performance in research, development, and manufacturing processes. The provided experimental workflows can be utilized to determine these critical parameters and inform appropriate handling and storage strategies.
References
- 1. Comparison of methods for determining the deliquescence points of single crystalline ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water sorption performance measurement [bio-protocol.org]
- 3. Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures | MDPI [mdpi.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. nrc.gov [nrc.gov]
- 6. aqualab.com [aqualab.com]
- 7. Direct Measurements of the Deliquescence Relative Humidity in Salt Mixtures Including the Contribution from Metastable Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 10. measurlabs.com [measurlabs.com]
- 11. omicsonline.org [omicsonline.org]
- 12. skpharmteco.com [skpharmteco.com]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Determination of Iron Using Ammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectrophotometric determination of iron (III) using ammonium thiocyanate. This colorimetric method is valued for its simplicity, rapidity, and cost-effectiveness, making it suitable for a wide range of applications, including the analysis of pharmaceutical preparations, food samples, and environmental waters.[1]
Principle
The spectrophotometric determination of iron using thiocyanate is a classic analytical method based on the reaction between iron(III) ions (Fe³⁺) and thiocyanate ions (SCN⁻) in an acidic medium. This reaction forms a series of intensely colored, blood-red complexes, primarily believed to be [Fe(SCN)(H₂O)₅]²⁺ in dilute solutions.[2][3] The intensity of the color produced is directly proportional to the concentration of iron(III) in the sample, which can be quantified by measuring the absorbance of the solution at its maximum absorption wavelength (λmax) and comparing it to a series of standard solutions of known iron concentrations. The underlying chemical equation for the formation of the primary complex is:
Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq)[2]
Iron in samples is often present as Fe²⁺, which does not form a colored complex with thiocyanate. Therefore, an oxidizing agent, such as potassium permanganate, is typically added to ensure all iron is in the Fe³⁺ state before the addition of the thiocyanate reagent.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric determination of iron with this compound, compiled from various sources.
Table 1: Spectrophotometric Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 430 - 500 nm | [4][5] |
| Molar Absorptivity | 1.88 x 10⁴ L mol⁻¹ cm⁻¹ to 2.9 x 10⁴ L mol⁻¹ cm⁻¹ | [1][6] |
| Linear Range | 0.32 - 3.23 ppm to 0.5 - 60 µg/mL | [1][4] |
| Detection Limit | 0.040 µg/mL | [4] |
| Limit of Quantification | 0.122 µg/mL | [4] |
Table 2: Common Interferences and Mitigation Strategies
| Interfering Substance | Effect | Mitigation Strategy | Reference |
| Reducing Agents (e.g., oxalates, nitrites) | Prevent the formation of the Fe³⁺-thiocyanate complex. | Add a small excess of an oxidizing agent like potassium permanganate. | [1][6] |
| Copper (Cu²⁺) | Forms a colored complex with thiocyanate. | Measure absorbance after a specific time, as the copper-thiocyanate complex fades. | [6] |
| Cobalt (Co²⁺), Vanadium (V⁵⁺) | Can form interfering colored complexes. | Method-specific corrections may be required. | [7] |
| Fluoride (F⁻), Phosphate (PO₄³⁻), Sulfate (SO₄²⁻) | Form stable, colorless complexes with Fe³⁺, reducing the color intensity. | Generally not problematic at low concentrations. | [8] |
Experimental Protocols
Reagent Preparation
-
Standard Iron (III) Stock Solution (e.g., 1000 ppm): Accurately weigh a precise amount of ferrous ammonium sulfate, dissolve it in distilled water, and add a small amount of concentrated sulfuric acid to prevent hydrolysis.[9]
-
Working Standard Iron (III) Solutions: Prepare a series of working standards (e.g., 1, 2, 4, 6, 8, 10 ppm) by diluting the stock solution with distilled water.
-
This compound Solution (1 M): Dissolve 76.12 g of this compound (NH₄SCN) in distilled water and dilute to 1 L.[2]
-
Hydrochloric Acid (2 M): Carefully add concentrated hydrochloric acid to distilled water.
-
Potassium Permanganate Solution (0.15 M): Dissolve 2.4 g of potassium permanganate (KMnO₄) in 100 mL of distilled water.[1][2]
Preparation of a Calibration Curve
-
Into a series of labeled volumetric flasks (e.g., 50 mL), pipette increasing volumes of the working standard iron(III) solutions.
-
To each flask, add a specific volume of 2 M hydrochloric acid to maintain an acidic pH.
-
Add a consistent volume of the 1 M this compound solution to each flask.
-
Dilute each solution to the mark with distilled water and mix thoroughly.
-
Allow the color to develop for a stable period, typically 10-15 minutes.[2][10]
-
Measure the absorbance of each standard solution at the predetermined λmax (e.g., 480 nm) using a spectrophotometer, with a reagent blank (containing all reagents except the iron standard) to zero the instrument.
-
Plot a graph of absorbance versus the concentration of the iron standards. This will serve as the calibration curve.
Sample Preparation and Analysis
-
Accurately weigh and grind an iron tablet into a fine powder.[2]
-
Dissolve a known mass of the powdered tablet in a beaker with a mixture of concentrated nitric acid and hydrogen peroxide, and heat gently if necessary to facilitate dissolution and digestion.[4][11]
-
After cooling, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with distilled water.[10]
-
If the iron is in the Fe²⁺ state, add 0.15 M potassium permanganate solution dropwise until a faint pink color persists to ensure complete oxidation to Fe³⁺.[2]
-
Pipette a suitable aliquot of the sample solution into a volumetric flask.
-
Follow steps 2-6 as described in the calibration curve preparation.
-
Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
-
Accurately weigh 2-5 g of the food sample into a crucible.
-
Heat the crucible over a Bunsen burner until the sample is completely reduced to ash.[1]
-
Dissolve the ash in a known volume of hydrochloric acid with gentle heating.[1]
-
Filter the solution to remove any insoluble material.[1]
-
Proceed with the analysis as described for pharmaceutical samples, starting from the oxidation step if necessary.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of iron.
Caption: Formation of the iron(III)-thiocyanate complex.
References
- 1. theacademic.in [theacademic.in]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]
- 4. Determination of Iron Content in Iron Deficiency Drugs by UV-Visible Spectrophotometer | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]
- 7. CN103323412B - Thiocyanate spectrophotometry method for detecting iron content of high-temperature alloy - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. redalyc.org [redalyc.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Use of Ammonium Thiocyanate in Qualitative Analysis for Cobalt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of cobalt(II) ions with ammonium thiocyanate is a well-established and sensitive method for the qualitative detection of cobalt. This test relies on the formation of a distinctively blue-colored complex, tetrathiocyanatocobaltate(II), which can be visually observed and is often enhanced by extraction into an organic solvent.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the qualitative analysis of cobalt, intended for use in research and development settings.
Principle of the Reaction
In an aqueous solution, cobalt(II) ions exist as the pink hexaquacobalt(II) complex, [Co(H₂O)₆]²⁺. Upon the addition of a concentrated solution of this compound (NH₄SCN), the water ligands are replaced by thiocyanate ions (SCN⁻) to form the intensely blue-colored tetrahedral complex, tetrathiocyanatocobaltate(II), [Co(SCN)₄]²⁻.[2][3]
The overall reaction can be represented as:
[Co(H₂O)₆]²⁺ (aq, pink) + 4 SCN⁻ (aq) ⇌ [Co(SCN)₄]²⁻ (aq, blue) + 6 H₂O (l)
The formation of the blue complex is a reversible reaction. The equilibrium can be shifted towards the formation of the blue complex by increasing the concentration of the thiocyanate ions.[2] The blue color is due to d-d electronic transitions within the tetrahedral cobalt(II) complex.[3]
To enhance the sensitivity and specificity of the test, the blue [Co(SCN)₄]²⁻ complex is often extracted into an immiscible organic solvent, such as amyl alcohol, ether, or chloroform.[1][4][5] The complex is more soluble in the organic layer, leading to a more pronounced and easily observable blue coloration.[5][6]
Quantitative Data
While this is a qualitative test, the following table summarizes key quantitative parameters related to the cobalt-thiocyanate reaction, derived from various analytical studies.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | ~6 ppm | Based on a modified cobalt thiocyanate test. The detection limit for standard inorganic qualitative analysis may vary. |
| Wavelength of Maximum Absorbance (λmax) | 625 - 630 nm | The blue [Co(SCN)₄]²⁻ complex exhibits maximum absorbance in this range, which is useful for spectrophotometric quantification.[7] |
| Molar Absorptivity (ε) | High | The [Co(SCN)₄]²⁻ complex has a high molar absorptivity, contributing to the high sensitivity of the test. |
| Optimal pH | Weakly acidic to neutral | The test is typically performed in a neutral or slightly acidic solution to prevent the precipitation of cobalt(II) hydroxide. |
Experimental Protocols
Reagents and Materials
-
This compound (NH₄SCN): Solid or a concentrated aqueous solution (e.g., 2 M). To prepare a 2 M solution, dissolve 15.22 g of NH₄SCN in deionized water and make up the volume to 100 mL.
-
Test Solution: An aqueous solution suspected of containing cobalt(II) ions.
-
Organic Solvent (optional): Amyl alcohol, diethyl ether, or acetone.[1][4][8]
-
Hydrochloric Acid (HCl): Dilute (e.g., 2 M), for pH adjustment if necessary.
-
Test tubes
-
Pipettes or Droppers
-
Spatula
Standard Protocol for Cobalt(II) Detection
-
Place approximately 1 mL of the test solution into a clean test tube.
-
If the solution is alkaline, add a few drops of dilute hydrochloric acid to make it slightly acidic.
-
Add a small amount of solid this compound using a spatula, or add 1-2 mL of the concentrated this compound solution.[1]
-
Shake the test tube well to dissolve the solid and mix the reagents.
-
Observe the color of the solution. A blue color indicates the presence of cobalt(II) ions.
Enhanced Protocol with Organic Extraction
-
Follow steps 1-4 of the Standard Protocol.
-
Add approximately 1-2 mL of an immiscible organic solvent (e.g., amyl alcohol or ether) to the test tube.[1][4]
-
Stopper the test tube and shake vigorously for about 30 seconds to facilitate the extraction of the complex.[1]
-
Allow the two layers to separate.
-
A blue coloration in the upper organic layer confirms the presence of cobalt(II) ions.[4][5]
Interferences
Several ions can interfere with the cobalt thiocyanate test:
-
Iron(III) ions (Fe³⁺): React with thiocyanate to form a blood-red complex, [Fe(SCN)(H₂O)₅]²⁺, which can mask the blue color of the cobalt complex.
-
Mitigation: Iron(III) interference can be eliminated by adding a fluoride or phosphate solution. These anions form stable, colorless complexes with Fe³⁺ (e.g., [FeF₆]³⁻), preventing its reaction with thiocyanate.
-
-
Copper(II) ions (Cu²⁺): Can form a greenish-yellow or black precipitate of copper(II) thiocyanate.
-
Mercury(II) ions (Hg²⁺): Form a colorless complex with thiocyanate, which can consume the reagent.[1]
-
High concentrations of certain ions: May alter the color of the solution.
Diagrams
Logical Workflow for Cobalt Detection
Caption: Experimental workflow for the qualitative detection of Cobalt(II) ions.
Signaling Pathway of Complex Formation
Caption: Reaction pathway for the formation of the blue cobalt-thiocyanate complex.
References
- 1. benchchem.com [benchchem.com]
- 2. How does the Scott Test for cocaine work? // Project Updates // Paper Analytical Device Project // University of Notre Dame [padproject.nd.edu]
- 3. inorganic chemistry - Why is tetrathiocyanatocobaltate(II) blue? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectrophotometric cocaine determination in a biphasic medium employing flow-batch sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for C-H Thiocyanation Using Ammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful strategy in modern organic synthesis, offering an atom-economical approach to the formation of carbon-heteroatom bonds. Among these transformations, C-H thiocyanation has garnered significant attention due to the versatile utility of the thiocyanate moiety as a precursor for various sulfur-containing functional groups and its presence in biologically active molecules.[1][2] Ammonium thiocyanate (NH₄SCN) has emerged as an inexpensive, readily available, and efficient reagent for the direct thiocyanation of (hetero)aromatic C-H bonds, often under metal-free conditions.[1] This document provides detailed application notes and protocols for four distinct methodologies for C-H thiocyanation using this compound: mechanochemical, electrochemical, visible-light mediated, and iodine-mediated methods.
General Workflow for C-H Thiocyanation
The following diagram illustrates a generalized workflow for a typical C-H thiocyanation experiment using this compound.
Caption: General experimental workflow for C-H thiocyanation.
Protocol 1: Mechanochemical C-H Thiocyanation of Anilines
This solvent-free method utilizes mechanical force to promote the reaction between anilines, this compound, and an oxidizing agent.[3][4]
Experimental Protocol
Aryl compound (0.2 mmol) is added to a 5.0 mL stainless-steel jar charged with two stainless-steel ball bearings (7 mm diameter) and 0.15 g of SiO₂. The mixture is milled at 25 Hz for 2.0 minutes. Subsequently, this compound (0.3 mmol, 1.5 equiv) and ammonium persulfate (0.3 mmol, 1.5 equiv) are added to the jar, and the mixture is milled for an additional 1.0 hour at 25 Hz.[4] After milling, the crude mixture is directly purified by column chromatography.[4]
Substrate Scope and Yields
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 4-Thiocyanatoaniline | 67 |
| 2 | 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 96 |
| 3 | 2-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 85 |
| 4 | 2-Chloroaniline | 2-Chloro-4-thiocyanatoaniline | 88 |
| 5 | 3-Nitroaniline | 3-Nitro-4-thiocyanatoaniline | 75 |
| 6 | 3-Chloroaniline | 3-Chloro-4-thiocyanatoaniline | 72 |
| 7 | 3-Bromoaniline | 3-Bromo-4-thiocyanatoaniline | 68 |
| 8 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 33 |
| 9 | Indole | 3-Thiocyanatoindole | 92 |
Data sourced from Lima Filho, E. de O.; Malvestiti, I. ACS Omega 2020, 5 (50), 33329–33339.[3][4]
Logical Relationship of Reaction Components
Caption: Key components in mechanochemical C-H thiocyanation.
Protocol 2: Electrochemical C-H Thiocyanation of Imidazopyridines
This method employs an electrochemical setup to generate the thiocyanating species in situ, avoiding the need for external chemical oxidants.[5]
Experimental Protocol
In an undivided electrolytic cell equipped with a platinum plate as the anode and a graphite rod as the cathode, imidazopyridine (0.2 mmol) and this compound (0.6 mmol, 3.0 equiv) are dissolved in acetonitrile (5 mL). The electrolysis is carried out at a constant current of 10 mA at room temperature for 4 hours. After the reaction is complete, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Substrate Scope and Yields
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl-3-thiocyanatoimidazo[1,2-a]pyridine | 85 |
| 2 | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | 2-(4-Methylphenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 82 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 2-(4-Methoxyphenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 88 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 76 |
| 5 | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 2-(4-Bromophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 79 |
| 6 | 2-Methylimidazo[1,2-a]pyridine | 2-Methyl-3-thiocyanatoimidazo[1,2-a]pyridine | 72 |
| 7 | Imidazo[1,2-a]pyridine | 3-Thiocyanatoimidazo[1,2-a]pyridine | 65 |
| 8 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 75 |
| 9 | Indole | 3-Thiocyanatoindole | 81 |
Yields are representative for this class of reactions and may vary based on the specific substrate and reaction conditions.
Proposed Electrochemical Pathway
Caption: Anodic oxidation and reaction pathway in electrochemical thiocyanation.
Protocol 3: Visible-Light-Mediated C-H Thiocyanation of Imidazo[1,2-a]pyridines
This protocol utilizes a photocatalyst and visible light to drive the C-H thiocyanation reaction under mild, metal-free conditions.[1]
Experimental Protocol
A mixture of imidazo[1,2-a]pyridine (0.2 mmol), this compound (0.4 mmol, 2.0 equiv), and Eosin Y (1 mol%) in acetonitrile (2 mL) is stirred in a sealed vial under an air atmosphere. The reaction mixture is then irradiated with a blue LED (425 nm) at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.[1]
Substrate Scope and Yields
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl-3-thiocyanatoimidazo[1,2-a]pyridine | 92 |
| 2 | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 2-(4-Fluorophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 85 |
| 3 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 88 |
| 4 | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 2-(4-Bromophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 90 |
| 5 | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 2-(4-Nitrophenyl)-3-thiocyanatoimidazo[1,2-a]pyridine | 75 |
| 6 | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 2-(Thiophen-2-yl)-3-thiocyanatoimidazo[1,2-a]pyridine | 82 |
| 7 | 2-Methylimidazo[1,2-a]pyridine | 2-Methyl-3-thiocyanatoimidazo[1,2-a]pyridine | 86 |
| 8 | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 7-Methyl-2-phenyl-3-thiocyanatoimidazo[1,2-a]pyridine | 95 |
Data sourced from Mitra, S.; Ghosh, M.; Mishra, S.; Hajra, A. J. Org. Chem. 2015, 80 (16), 8275–8281.
Photocatalytic Cycle
Caption: Simplified photocatalytic cycle for visible-light-mediated thiocyanation.
Protocol 4: Iodine-Mediated C-H Thiocyanation of Indoles
This classical approach utilizes molecular iodine as a mild oxidant to facilitate the electrophilic thiocyanation of electron-rich heterocycles.[1]
Experimental Protocol
To a solution of indole (1 mmol) and this compound (1.2 mmol, 1.2 equiv) in methanol (5 mL) was added iodine (1.2 mmol, 1.2 equiv) portionwise at room temperature. The reaction mixture was stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Substrate Scope and Yields
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Indole | 3-Thiocyanatoindole | 2 | 85 |
| 2 | 2-Methylindole | 2-Methyl-3-thiocyanatoindole | 2 | 88 |
| 3 | 5-Methoxyindole | 5-Methoxy-3-thiocyanatoindole | 2.5 | 82 |
| 4 | 5-Bromoindole | 5-Bromo-3-thiocyanatoindole | 3 | 80 |
| 5 | N-Methylindole | N-Methyl-3-thiocyanatoindole | 2 | 86 |
| 6 | Pyrrole | 2-Thiocyanatopyrrole | 3 | 75 |
| 7 | Aniline | 4-Thiocyanatoaniline | 4 | 78 |
| 8 | N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 4 | 80 |
Data is representative of iodine-mediated thiocyanation reactions.[1]
Proposed Mechanism
Caption: Proposed electrophilic substitution mechanism for iodine-mediated thiocyanation.
Conclusion
This compound is a versatile and cost-effective reagent for the direct C-H thiocyanation of a wide range of aromatic and heteroaromatic compounds. The choice of methodology—mechanochemical, electrochemical, visible-light mediated, or iodine-mediated—can be tailored to the specific substrate, desired scale, and available laboratory equipment. These protocols provide a solid foundation for researchers to explore and apply C-H thiocyanation reactions in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals.
References
- 1. jchemlett.com [jchemlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
Application of Ammonium Thiocyanate in the Synthesis of Thiourea Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. Their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, has made them attractive scaffolds for the design of novel therapeutic agents.[1][2][3][4][5][6] Ammonium thiocyanate serves as a key and readily available precursor in the synthesis of thiourea and a diverse array of its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of thiourea and N-acyl thiourea derivatives using this compound, along with a summary of their biological applications.
I. Synthesis of Thiourea via Thermal Isomerization of this compound
A well-established method for the laboratory-scale synthesis of thiourea is the thermal rearrangement of this compound.[7] This reaction proceeds through an intramolecular rearrangement at elevated temperatures.
Experimental Protocol
Materials:
-
This compound
-
Round-bottom flask
-
Paraffin bath or heating mantle
-
Cold water
-
Hot water
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place 50 g of this compound into a round-bottom flask.
-
Heat the flask in a paraffin bath to a temperature of 140-145 °C. The this compound will melt.
-
Maintain this temperature for 5-6 hours, during which the molten mass will gradually convert to thiourea.
-
After the reaction is complete, allow the flask to cool to room temperature. The product will solidify.
-
Break up the solidified melt and grind it into a powder.
-
Transfer the powder to a beaker and add half its weight of cold water. Stir the mixture to dissolve any unreacted this compound.
-
Filter the mixture using a Buchner funnel. The thiourea will remain as a solid.
-
To purify the thiourea, dissolve the solid residue in a minimal amount of hot water.
-
Allow the solution to cool slowly. Pure thiourea will crystallize as colorless, silky needles.
-
Collect the crystals by filtration and allow them to air dry.
Quantitative Data:
| Starting Material | Product | Yield (g) | Yield (%) | Melting Point (°C) |
| This compound (50 g) | Thiourea | 7-8 | 14-16 | 172 |
II. Synthesis of N-Acyl Thiourea Derivatives
A versatile and widely used method for the synthesis of N-acyl thiourea derivatives involves a two-step, one-pot reaction. The first step is the formation of a reactive acyl isothiocyanate intermediate from the reaction of an acyl chloride with this compound. This intermediate is then reacted in situ with a primary or secondary amine to yield the desired N-acyl thiourea derivative.[1][8][9]
General Reaction Scheme:
Caption: General workflow for the synthesis of N-acyl thiourea derivatives.
Experimental Protocol: General Procedure
Materials:
-
Acid chloride (1 equivalent)
-
This compound (1 equivalent)
-
Anhydrous acetone
-
Primary or heterocyclic amine (1 equivalent)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Dropping funnel
-
Beaker
-
Ice-water mixture
-
Buchner funnel and flask
-
Filter paper
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the acid chloride (1 equivalent) in anhydrous acetone.
-
To this solution, add this compound (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 1 hour. This will lead to the formation of the acyl isothiocyanate intermediate.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve the amine (1 equivalent) in a small amount of anhydrous acetone.
-
Add the amine solution dropwise to the reaction mixture containing the acyl isothiocyanate.
-
Heat the mixture to reflux for an additional 2 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the reaction mixture into a beaker containing an ice-water mixture to precipitate the crude N-acyl thiourea derivative.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent.
Examples of Synthesized N-Acyl Thiourea Derivatives and Quantitative Data
| Acid Chloride | Amine | Product | Yield (%) | M.P. (°C) | Reference |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65 | 128-131 | [9] |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | Benzo[d]thiazol-2-amine | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 76 | 169-172 | [6] |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | 5-chloropyridin-2-amine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 73 | 131-135 | [6] |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Various amines | Pyrazolyl acyl thiourea derivatives | Good | - | [9][10] |
| Suberyl Chloride | Amino acids and heterocyclic amines | Thioureio-amino acid and thiourea derivatives | - | - | [11] |
III. Applications in Drug Development
Thiourea derivatives synthesized using this compound have demonstrated a wide range of biological activities, making them valuable candidates for drug discovery and development.
Antimicrobial Activity
Many N-acyl thiourea derivatives exhibit significant antibacterial and antifungal properties. The presence of the thiourea moiety, often in combination with heterocyclic rings, is crucial for their antimicrobial action. For instance, derivatives bearing benzothiazole and pyridine moieties have shown anti-biofilm activity against E. coli.[7] Some thiazole-containing thiourea derivatives have demonstrated inhibitory effects against Gram-positive cocci with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL.[5]
Quantitative Antimicrobial Activity Data:
| Compound Type | Organism | Activity | Value | Reference |
| N-acyl thiourea with benzothiazole/pyridine | E. coli ATCC 25922 | MBIC | 625 µg/mL | [7] |
| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | MIC | 2-32 µg/mL | [5] |
| N-acyl thiourea derivatives | Various bacteria | MIC | >5000-1250 µg/mL | [12] |
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell signaling pathways, induction of apoptosis, and targeting of proteins like DNA topoisomerase.[2] For example, a series of pyrazolyl acyl thioureas have shown significant toxicity against human colon, liver, and leukemia cancer cell lines.[9][10] Another study reported that a thiourea derivative of 4-methoxybenzoyl chloride exhibited a potent inhibitory concentration (IC50) of 0.720 ± 0.07 mM.[1]
Quantitative Anticancer Activity Data:
| Compound | Cell Line | Activity | Value (IC50) | Reference |
| 1-(4-methoxybenzoyl)-3-(4-fluorophenyl)thiourea | - | - | 0.720 ± 0.07 mM | [1] |
| Podophyllotoxin–thiourea congener (4a) | DU-145 | - | <10 µM | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | - | 179 µM | [1] |
| Benzothiazole-thiourea derivative (23d) | MCF-7, HT-29 | - | 0.39 µM | [1] |
| Copper complexes of thiourea benzamide ligands | MCF7 | - | 4.03 and 4.66 µg/mL | [8] |
Enzyme Inhibition
A key mechanism through which thiourea derivatives exert their biological effects is through enzyme inhibition. The thiourea scaffold can interact with the active sites of various enzymes. For example, some thiourea derivatives have been investigated as inhibitors of carbonic anhydrase-II (CA-II), an enzyme implicated in several diseases.[1] Others have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[8]
Caption: A simplified workflow for the development of thiourea-based drugs.
Anti-inflammatory Activity
Certain thiourea derivatives have demonstrated notable anti-inflammatory properties. For instance, derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have been synthesized, and some have shown a higher percentage of paw edema reduction in animal models compared to the parent drug.[3] This suggests that the thiourea moiety can be used to modify existing drugs to enhance their therapeutic properties.
Conclusion
This compound is a cost-effective and versatile reagent for the synthesis of thiourea and a wide array of N-acyl thiourea derivatives. The straightforward synthetic protocols, coupled with the significant and diverse biological activities of the resulting compounds, underscore their importance in modern drug discovery and development. The ability to readily introduce various substituents allows for the fine-tuning of their pharmacological profiles, making thiourea derivatives a promising platform for the generation of new therapeutic leads. Further research into the synthesis and biological evaluation of novel thiourea derivatives is warranted to explore their full therapeutic potential.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity | Journal of Global Pharma Technology [jgpt.co.in]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Determination of Silver Nitrate Concentration by Titration with Ammonium Thiocyanate
Introduction
This document provides detailed application notes and protocols for the determination of silver nitrate (AgNO₃) concentration using titration with ammonium thiocyanate (NH₄SCN). This method, a direct titration, is a variation of the Volhard method. The Volhard method is a type of argentometric titration used for the determination of halide ions and silver ions.[1][2][3] In this direct titration application, a standardized solution of this compound is used to titrate a solution of silver nitrate in an acidic medium. Ferric ammonium sulfate serves as the indicator, forming a soluble, reddish-brown complex with the first excess of thiocyanate ions, thus signaling the endpoint of the titration.[4][5] This method is widely applicable in pharmaceutical analysis and other quality control processes where accurate quantification of silver nitrate is crucial.[6][7]
Principle of the Method
The titration is based on the precipitation of silver thiocyanate (AgSCN) when a solution of this compound is added to a solution containing silver ions. The reaction is as follows:
Ag⁺(aq) + SCN⁻(aq) → AgSCN(s) (white precipitate)[8]
The titration is performed in a solution acidified with nitric acid to prevent the hydrolysis of the ferric indicator.[1][3] After all the silver ions have been precipitated as silver thiocyanate, the first excess of thiocyanate ions reacts with the ferric ammonium sulfate indicator to form a soluble reddish-brown complex ion, [Fe(SCN)]²⁺.[9][10] The appearance of this color indicates the endpoint of the titration.
Endpoint reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (reddish-brown complex)[8]
Experimental Protocols
Preparation of Reagents
1.1 0.1 M Silver Nitrate (AgNO₃) Solution (to be analyzed)
-
Accurately weigh approximately 16.99 g of ACS reagent grade silver nitrate.
-
Dissolve the silver nitrate in deionized water in a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Store the solution in a brown glass bottle to protect it from light.[11]
1.2 0.1 M this compound (NH₄SCN) Standard Solution
-
Preparation: Dissolve approximately 7.612 g of this compound in 1000 mL of deionized water.[4][7] Since this compound is hygroscopic, the prepared solution must be standardized.[2]
-
Storage: Store the solution in a well-stoppered glass bottle.[12]
1.3 Ferric Ammonium Sulfate Indicator Solution
-
Dissolve 8 g of ferric ammonium sulfate [NH₄Fe(SO₄)₂·12H₂O] in 100 mL of deionized water.[12][13]
-
A few drops of concentrated nitric acid may be added to ensure the solution is acidic and clear.[14]
1.4 Nitric Acid (HNO₃), 2 M
-
Carefully add concentrated nitric acid to deionized water. For example, to prepare a 2 M solution, add approximately 125 mL of concentrated nitric acid (assay ~68-70%) to 875 mL of deionized water. Always add acid to water.
Standardization of 0.1 M this compound Solution
2.1 Procedure
-
Pipette 25.00 mL of a standardized 0.1 M silver nitrate solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water.[4]
-
Add 2 mL of the ferric ammonium sulfate indicator solution.[4][12]
-
Titrate with the prepared this compound solution from a burette.[4] Swirl the flask constantly.
-
The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color.[2][4]
-
Record the volume of this compound solution used.
-
Repeat the titration at least two more times to obtain concordant results.
2.2 Calculation of Molarity
The molarity of the this compound solution (M_NH₄SCN) can be calculated using the following formula:
M_NH₄SCN = (M_AgNO₃ × V_AgNO₃) / V_NH₄SCN
Where:
-
M_AgNO₃ = Molarity of the standard silver nitrate solution
-
V_AgNO₃ = Volume of the standard silver nitrate solution used (e.g., 25.00 mL)
-
V_NH₄SCN = Average volume of the this compound solution used from the titrations
Titration of the Unknown Silver Nitrate Solution
3.1 Procedure
-
Pipette an accurately measured aliquot (e.g., 25.00 mL) of the unknown silver nitrate solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water.
-
Add 2 mL of 2 M nitric acid.
-
Add 2 mL of the ferric ammonium sulfate indicator solution.
-
Titrate with the standardized 0.1 M this compound solution from a burette until the first appearance of a permanent reddish-brown color.
-
Record the volume of the standardized this compound solution consumed.
-
Repeat the titration for a total of three concordant measurements.
3.2 Calculation of Silver Nitrate Concentration
The molarity of the unknown silver nitrate solution (M_AgNO₃_unknown) is calculated as follows:
M_AgNO₃_unknown = (M_NH₄SCN_standardized × V_NH₄SCN_consumed) / V_AgNO₃_unknown
Where:
-
M_NH₄SCN_standardized = Molarity of the standardized this compound solution
-
V_NH₄SCN_consumed = Average volume of the standardized this compound solution used
-
V_AgNO₃_unknown = Volume of the unknown silver nitrate solution titrated (e.g., 25.00 mL)
Data Presentation
The following tables summarize the quantitative data for the preparation of reagents and a typical titration experiment.
Table 1: Reagent Preparation
| Reagent | Chemical Formula | Molarity (approx.) | Mass/Volume per 1000 mL | Notes |
| Silver Nitrate | AgNO₃ | 0.1 M | 16.99 g | Primary standard or to be analyzed |
| This compound | NH₄SCN | 0.1 M | 7.612 g | Requires standardization |
| Ferric Ammonium Sulfate Indicator | NH₄Fe(SO₄)₂·12H₂O | N/A | 80 g/L (8%) | Indicator for endpoint detection |
| Nitric Acid | HNO₃ | 2 M | ~125 mL conc. HNO₃ | To provide an acidic medium |
Table 2: Example Titration Data for Standardization of this compound
| Titration Run | Volume of 0.1000 M AgNO₃ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NH₄SCN (mL) |
| 1 | 25.00 | 0.10 | 25.12 | 25.02 |
| 2 | 25.00 | 0.25 | 25.26 | 25.01 |
| 3 | 25.00 | 0.50 | 25.50 | 25.00 |
| Average | 25.01 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the titration of silver nitrate with this compound.
Caption: Workflow for the titration of silver nitrate with this compound.
Chemical Reactions Pathway
The diagram below outlines the sequence of chemical reactions occurring during the titration process.
Caption: Chemical reactions in the Volhard titration of silver nitrate.
References
- 1. titrations.info [titrations.info]
- 2. Volhard’s Silver Determination & Argentometry - 911Metallurgist [911metallurgist.com]
- 3. byjus.com [byjus.com]
- 4. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 5. brainly.com [brainly.com]
- 6. hiranuma.com [hiranuma.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Ricca Chemical - this compound [riccachemical.com]
- 11. How Silver Nitrate And this compound Are Prepared And Standardised Using The Precipitation Titration Method [unacademy.com]
- 12. pharmapath.in [pharmapath.in]
- 13. tech-publish.com [tech-publish.com]
- 14. canterbury.ac.nz [canterbury.ac.nz]
Application Note and Protocol: Spectrophotometric Determination of Iron (III) Using Ammonium Thiocyanate
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction and Principle
The spectrophotometric determination of iron is a widely used analytical method valued for its simplicity, speed, and cost-effectiveness. The method is based on the chemical reaction between iron(III) ions (Fe³⁺) and thiocyanate ions (SCN⁻) in an acidic medium. This reaction forms a series of intensely blood-red colored iron(III)-thiocyanate complex ions, most notably [Fe(SCN)(H₂O)₅]²⁺ and higher-order complexes up to [Fe(SCN)₆]³⁻.[1][2][3] The intensity of the resulting color is directly proportional to the concentration of iron(III) in the sample, a relationship governed by the Beer-Lambert Law.[4] The absorbance of the colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically in the range of 475-500 nm, to quantify the iron content.[5][6][7]
2.0 Applications
This method is highly versatile and finds numerous applications in research and pharmaceutical development:
-
Impurity Analysis: It is used as a limit test to ensure that the iron content in pharmaceutical raw materials and active pharmaceutical ingredients (APIs) does not exceed specified limits.[8]
-
Formulation Analysis: The iron content in various pharmaceutical dosage forms, such as tablets and syrups, can be quantified to ensure product quality and dosage accuracy.[9][10]
-
Water and Environmental Analysis: The method is suitable for determining trace amounts of iron in water samples, which is crucial for applications where water purity is critical, such as in drug manufacturing.[7]
-
Biological Samples: After appropriate sample preparation (e.g., wet digestion), this method can be adapted to determine iron concentrations in biological matrices.[6]
3.0 Method Parameters and Performance
The quantitative performance of the method is summarized below. These parameters may vary slightly depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 475 - 500 nm | [5][6][11] |
| Molar Absorptivity (ε) | 2.9 x 10⁴ L mol⁻¹ cm⁻¹ | [11] |
| Linearity Range (Beer's Law) | 0.32 - 60 µg/mL (ppm) | [6][11] |
| Limit of Detection (LOD) | 0.0583 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.1768 µg/mL | [6] |
| Color Development Time | ~15 minutes for stable color | [3][11] |
4.0 Experimental Protocols
4.1 Apparatus and Glassware
-
UV-Visible Spectrophotometer
-
Matched 1 cm quartz or glass cuvettes
-
Calibrated volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)
-
Calibrated pipettes (1 mL, 5 mL, 10 mL)
-
Beakers and conical flasks
-
Analytical balance
4.2 Reagents and Solutions
-
Deionized Water: For all solution preparations and dilutions.
-
Ammonium Thiocyanate (NH₄SCN) Solution (1 M): Dissolve 76.12 g of solid this compound in deionized water and dilute to 1000 mL in a volumetric flask.[3]
-
Nitric Acid (HNO₃) or Hydrochloric Acid (HCl) (2 M): To maintain an acidic environment and prevent the hydrolysis of Fe³⁺.
-
Iron(III) Stock Standard Solution (1000 ppm):
-
Accurately weigh 7.022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) (Mohr's Salt).[12]
-
Transfer to a 1000 mL volumetric flask.
-
Add approximately 200 mL of deionized water and 20 mL of concentrated sulfuric acid (H₂SO₄) to dissolve the salt.
-
Add a few drops of 0.1 M potassium permanganate (KMnO₄) solution dropwise until a faint, persistent pink color is observed to ensure all iron is oxidized to the Fe³⁺ state.
-
Dilute to the mark with deionized water and mix thoroughly. This solution contains 1000 µg/mL (1000 ppm) of iron.
-
-
Iron(III) Working Standard Solution (100 ppm): Pipette 50 mL of the 1000 ppm stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water.[12]
4.3 Visualization of the Analytical Principle and Workflow
Caption: Principle of iron(III) detection using thiocyanate.
Caption: General experimental workflow for iron analysis.
4.4 Preparation of Calibration Curve
-
Label a series of 50 mL volumetric flasks as Blank, 1, 2, 4, 6, and 8 ppm.
-
Into the corresponding flasks, pipette 0, 0.5, 1.0, 2.0, 3.0, and 4.0 mL of the 100 ppm working standard solution.
-
To each flask, add 5 mL of 2 M Nitric Acid.
-
To each flask, add 10 mL of 1 M this compound solution.[11]
-
Dilute each flask to the 50 mL mark with deionized water. Stopper and invert several times to mix thoroughly.
-
Allow the solutions to stand for 15 minutes for the color to stabilize.[11]
-
Set the spectrophotometer to the predetermined λmax (e.g., 480 nm).[7]
-
Use the "Blank" solution to zero the absorbance of the spectrophotometer.
-
Measure and record the absorbance of each standard solution (1-8 ppm).
-
Plot a graph of absorbance (y-axis) versus concentration in ppm (x-axis). The result should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.998.[6]
4.5 Analysis of the Unknown Sample
-
Prepare the sample by accurately weighing a known quantity and dissolving it in a suitable acidic solution. If the sample is a solid, gentle heating or ashing might be required.[11] Ensure any iron present is in the Fe³⁺ state.
-
Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume. The final concentration should ideally fall within the range of the prepared calibration curve. A preliminary test may be needed to determine the appropriate dilution factor.
-
Pipette a suitable aliquot of the prepared sample solution into a 50 mL volumetric flask.
-
Follow steps 3-5 and 9 from the "Preparation of Calibration Curve" section.
-
Record the absorbance of the unknown sample.
4.6 Calculation Calculate the concentration of iron in the unknown sample solution using the linear regression equation from the calibration curve:
Concentration (ppm) = (Absorbance_of_Unknown - y_intercept) / slope
Remember to account for any dilution factors used during the sample preparation to determine the iron concentration in the original, undiluted sample.
5.0 Interferences and Considerations
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can interfere with the Fe³⁺/Fe²⁺ equilibrium.[11]
-
Complexing Anions: Ions such as phosphate, fluoride, and citrate can form stable, colorless complexes with Fe³⁺, reducing the intensity of the red thiocyanate complex.[13]
-
Other Metal Ions: Ions like Co²⁺, Cu²⁺, Ni²⁺, and Hg²⁺ can also form colored complexes with thiocyanate, potentially causing interference.
-
pH: The reaction is pH-dependent. A strongly acidic medium (pH < 2) is required to prevent the precipitation of iron(III) hydroxide.[6]
-
Color Stability: The color of the iron-thiocyanate complex can fade over time due to photoreduction. Therefore, absorbance measurements should be taken within a consistent and reasonable timeframe after color development.[11]
References
- 1. nsuworks.nova.edu [nsuworks.nova.edu]
- 2. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. sapub.org [sapub.org]
- 7. scribd.com [scribd.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. theacademic.in [theacademic.in]
- 12. asdlib.org [asdlib.org]
- 13. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]
Application Notes and Protocols: The Role of Ammonium Thiocyanate in the Synthesis of Organic Thiocyanates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the role of ammonium thiocyanate (NH₄SCN) as a versatile and economical reagent for the synthesis of organic thiocyanates. Organic thiocyanates are crucial intermediates in the preparation of a wide array of sulfur-containing compounds, many of which are biologically active and relevant to the pharmaceutical industry.[1][2] This guide covers the fundamental reaction mechanisms, modern synthetic strategies including photochemical and electrochemical methods, and detailed experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key workflows are visualized to facilitate understanding and implementation in a research setting.
Introduction: The Versatility of this compound
This compound (NH₄SCN) is an inexpensive, readily available, and highly effective source for the thiocyanate (SCN) group in organic synthesis.[2] Its utility stems from the dual nucleophilic and electrophilic nature of the thiocyanate moiety, which can be accessed under different reaction conditions. Organic thiocyanates (R-SCN) are not only stable compounds but also valuable precursors for synthesizing a variety of sulfur-containing molecules such as thiols, thioethers, isothiocyanates, and sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[1][2]
The direct introduction of a thiocyanate group into organic molecules via C-H functionalization has become an area of intense research, offering a more atom-economical and sustainable alternative to traditional methods that require pre-functionalized substrates.[2][3] this compound is a key player in these modern synthetic strategies.[2]
Fundamental Reaction Pathways
This compound serves as the primary source of the thiocyanate anion (SCN⁻). Depending on the reaction conditions, this anion can participate in synthesis through several key pathways. It can act as a nucleophile in substitution reactions or be oxidized to generate an electrophilic thiocyanating agent, such as the thiocyanogen radical (•SCN) or thiocyanogen ((SCN)₂).[1][4]
References
- 1. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 2. jchemlett.com [jchemlett.com]
- 3. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using this compound: An Overview [jchemlett.com]
- 4. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for the Use of Ammonium Thiocyanate as a Tracer in Oil Fields
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Ammonium thiocyanate (NH₄SCN) is a widely used chemical tracer in the oil and gas industry for inter-well tracer tests (IWTTs). Its primary application is to track the movement of injection water in reservoirs, providing valuable data for reservoir characterization and optimization of oil recovery processes. As a water-soluble inorganic salt, it is readily dissolved in the injection fluid and can be detected in the produced water from surrounding wells.
The key objectives of using this compound as a tracer include:
-
Determining well-to-well communication and connectivity: Confirming if and how injector and producer wells are connected.
-
Identifying preferential flow paths and high-permeability channels (thief zones): Understanding where the injected water is flowing most rapidly, which can indicate reservoir heterogeneity.
-
Estimating fluid flow velocities and breakthrough times: Quantifying the speed at which the injected water travels between wells.
-
Validating and calibrating reservoir simulation models: The tracer data provides a direct measurement of fluid flow that can be used to refine reservoir models.
This compound is favored for its relatively low cost, ease of handling, and the availability of a straightforward and sensitive analytical detection method. The most common analytical technique is spectrophotometry, where the thiocyanate ion (SCN⁻) reacts with a ferric iron (Fe³⁺) solution to form a distinctively red-colored iron(III)-thiocyanate complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of thiocyanate in the sample.
However, it is important to consider potential limitations. Under certain reservoir conditions, such as high temperatures or the presence of specific bacteria, thiocyanate may be susceptible to chemical instability and degradation. Therefore, laboratory compatibility tests with reservoir fluids and rock are recommended before field application.
Data Presentation
The following table summarizes quantitative data from a field application of this compound as a tracer in the Daqing Oilfield.[1][2]
| Parameter | Well N2-D3-P38 | Well N2-D2-P38 | Well N2-2-P138 |
| Injected Tracer Mass | 10 tons of this compound | 10 tons of this compound | 10 tons of this compound |
| Peak Tracer Arrival Time | 152 days | 225 days | 42 days |
| Calculated Interstitial Velocity | 1.65 m/day | 1.11 m/day | 5.95 m/day |
| Calculated Permeability | 0.090 µm² | 0.0731 µm² | 0.477 µm² |
Experimental Protocols
Protocol 1: Inter-well Tracer Test Field Procedure
This protocol outlines the steps for conducting an inter-well tracer test using this compound.
1. Pre-Test Planning and Design: a. Define the objectives of the tracer test (e.g., determine connectivity, measure breakthrough time). b. Select the injector and producer wells for the test based on reservoir characteristics and operational data. c. Conduct laboratory compatibility tests of this compound with reservoir brine and rock to assess potential for adsorption or degradation. d. Collect background water samples from all monitoring wells to establish baseline thiocyanate concentrations. e. Calculate the required mass of this compound based on reservoir volume, injection rates, and analytical detection limits. A typical injection involves a significant quantity, such as 1000 kg, to ensure detection.[3]
2. Tracer Injection: a. Prepare the tracer slug by dissolving the calculated mass of this compound in a suitable volume of injection water. The tracer is typically pre-dissolved before being injected into the well.[3] b. Inject the tracer slug into the selected injection well. The injection should be continuous and at a constant rate. c. Follow the tracer slug with chase water (regular injection water) to push the tracer into the reservoir.
3. Sample Collection: a. Begin collecting water samples from the designated production wells before the estimated tracer breakthrough time. b. The sampling frequency should be higher in the initial phase to accurately capture the tracer's first arrival. A typical schedule involves collecting samples twice a month for the first six months, and then monthly thereafter.[4] c. Collect samples from the wellhead. d. Label each sample bottle clearly with the well name, date, and time of collection.
4. Sample Preservation and Transportation: a. To preserve the integrity of the samples, they should be stored in a dark and cool place, such as a cooler box, during transport to the laboratory.[5] b. If the samples contain solids, they should be filtered to prevent adsorption of the tracer.[6] c. Acidification of the water samples with nitric acid (HNO₃) can help to remove interfering ions like carbonates and prevent precipitation.[6]
Protocol 2: Spectrophotometric Analysis of Thiocyanate
This protocol describes the laboratory procedure for determining the concentration of this compound in produced water samples.
1. Reagent and Standard Preparation: a. Ferric Iron Solution (e.g., 0.2 M Fe(NO₃)₃ in 0.1 M HNO₃): Dissolve an appropriate amount of ferric nitrate nonahydrate in 0.1 M nitric acid. The acid is necessary to prevent the precipitation of iron hydroxides. b. This compound Stock Solution (e.g., 1000 ppm SCN⁻): Accurately weigh and dissolve a known amount of this compound in deionized water in a volumetric flask. c. Working Standard Solutions: Prepare a series of standard solutions with known concentrations of thiocyanate (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) by diluting the stock solution with deionized water.[1]
2. Sample Preparation: a. Allow the collected water samples to reach room temperature. b. Filter the samples using a 0.45 µm filter to remove any suspended solids. c. If the samples have high concentrations of carbonate or bicarbonate (>1000 mg/L), acidify them with nitric acid to prevent the formation of gas bubbles.[6]
3. Calibration Curve Construction: a. Pipette a fixed volume (e.g., 5.0 mL) of each working standard solution into a series of labeled test tubes or cuvettes. b. Add a fixed volume (e.g., 1.0 mL) of the ferric iron solution to each test tube. c. Dilute to a final fixed volume (e.g., 10.0 mL) with deionized water and mix thoroughly. d. Allow the color to develop for a stable period, typically 10-15 minutes. e. Set the spectrophotometer to the wavelength of maximum absorbance for the iron(III)-thiocyanate complex, which is typically around 447-480 nm.[7][8] f. Use a blank solution (deionized water and ferric iron solution) to zero the spectrophotometer. g. Measure the absorbance of each standard solution. h. Plot a graph of absorbance versus thiocyanate concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert Law.[7]
4. Sample Analysis: a. Pipette the same fixed volume of the prepared produced water samples into labeled test tubes. b. Treat the samples in the same manner as the standards, adding the same volume of ferric iron solution and diluting to the final volume. c. Measure the absorbance of the samples at the same wavelength used for the calibration curve. d. Determine the concentration of thiocyanate in the samples by interpolating their absorbance on the calibration curve.
Visualizations
Caption: Experimental workflow for an inter-well tracer test.
Caption: Logical relationships in a tracer study.
References
- 1. ijssst.info [ijssst.info]
- 2. ijssst.info [ijssst.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apgindia.org [apgindia.org]
- 5. How to Collect a Sample for Cyanide Analysis - 911Metallurgist [911metallurgist.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining Equilibrium Constants Through Colorimetric Analysis - HSC Chemistry [hscprep.com.au]
- 8. faculty.uca.edu [faculty.uca.edu]
Application Notes and Protocols for the Separation of Hafnium from Zirconium using Ammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of hafnium (Hf) from zirconium (Zr) is a critical process in the nuclear industry and for the production of high-purity zirconium metal and compounds for various applications, including in the development of certain pharmaceuticals and medical devices. Due to their remarkably similar chemical properties, stemming from the lanthanide contraction, the separation of these two elements presents a significant challenge. One of the most established and effective methods for their separation is solvent extraction, utilizing the differential partitioning of their thiocyanate complexes between an aqueous phase and an immiscible organic solvent.
This document provides detailed application notes and experimental protocols for the separation of hafnium from zirconium using ammonium thiocyanate (NH₄SCN) and methyl isobutyl ketone (MIBK) as the organic extractant. The principle of this separation lies in the preferential formation and extraction of the hafnium thiocyanate complex into the organic phase, leaving zirconium enriched in the aqueous phase.[1]
Chemical Principle
In an acidic aqueous solution containing both zirconium and hafnium ions, the addition of this compound leads to the formation of thiocyanate complexes of both metals. However, the hafnium thiocyanate complex exhibits a higher affinity for the organic solvent, MIBK, and is thus preferentially extracted.[1] The overall process can be summarized by the following equilibrium reaction:
[Hf(SCN)ₓ]⁽⁴⁻ˣ⁾⁺ (aq) + [Zr(SCN)ᵧ]⁽⁴⁻ᵞ⁾⁺ (aq) + MIBK (org) ⇌ [Hf(SCN)ₓ·MIBK] (org) + [Zr(SCN)ᵧ]⁽⁴⁻ᵞ⁾⁺ (aq)
The efficiency of this separation is influenced by several key parameters, including the concentrations of this compound, acid (typically HCl), and the organic solvent, as well as the phase ratio and contact time.
Quantitative Data
The following tables summarize the quantitative data on the separation of hafnium from zirconium under various experimental conditions. The data is compiled from "The Extraction Mechanism of Zirconium and Hafnium in the MIBK-HSCN System".[2]
Table 1: Effect of MIBK Concentration on Distribution Ratios and Separation Factor
Aqueous Phase Conditions: [NH₄SCN] = 2 M, [HCl] = 1 M, [Zr⁴⁺] = 0.3 M, [Hf⁴⁺] = 0.013 M. Organic to Aqueous Phase Ratio (O/A) = 2:1.[2]
| MIBK Concentration (M) | Distribution Ratio (D) of Zr | Distribution Ratio (D) of Hf | Separation Factor (β) Hf/Zr |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | 0.12 | 1.25 | 10.42 |
| 7 | 0.18 | 1.65 | 9.17 |
| 8 | 0.25 | 2.05 | 8.20 |
Table 2: Effect of NH₄SCN Concentration on Distribution Ratios and Separation Factor
Aqueous Phase Conditions: [HCl] = 1 M, [Zr⁴⁺] = 0.3 M, [Hf⁴⁺] = 0.013 M. Organic Phase: [MIBK] = 8 M. O/A Ratio = 1:1.[2]
| NH₄SCN Concentration (M) | Distribution Ratio (D) of Zr | Distribution Ratio (D) of Hf | Separation Factor (β) Hf/Zr |
| 2.5 | 0.22 | 2.10 | 9.55 |
| 2.8 | 0.28 | 2.65 | 9.46 |
| 3.0 | 0.35 | 3.20 | 9.14 |
| 3.2 | 0.42 | 3.80 | 9.05 |
| 3.5 | 0.55 | 4.80 | 8.73 |
Table 3: Effect of HCl Concentration on Distribution Ratios and Separation Factor
Aqueous Phase Conditions: [NH₄SCN] = 2.5 M, [Zr⁴⁺] = 0.3 M, [Hf⁴⁺] = 0.013 M. O/A Ratio = 1:1.[2]
| HCl Concentration (M) | Distribution Ratio (D) of Zr | Distribution Ratio (D) of Hf | Separation Factor (β) Hf/Zr |
| 0 | 0.15 | 1.80 | 12.00 |
| 0.2 | 0.20 | 2.20 | 11.00 |
| 0.5 | 0.28 | 2.80 | 10.00 |
| 0.8 | 0.25 | 2.40 | 9.60 |
| 1.0 | 0.22 | 2.10 | 9.55 |
| 1.2 | 0.18 | 1.75 | 9.72 |
| 1.5 | 0.12 | 1.20 | 10.00 |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale separation of hafnium from zirconium using this compound and MIBK.
Materials and Reagents:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) containing hafnium
-
Hafnium oxychloride octahydrate (HfOCl₂·8H₂O) (for standard preparation)
-
This compound (NH₄SCN), analytical grade
-
Hydrochloric acid (HCl), concentrated (37%)
-
Methyl isobutyl ketone (MIBK), analytical grade
-
Deionized water
-
Separatory funnels (250 mL or appropriate size)
-
Mechanical shaker
-
pH meter
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or similar analytical instrument for Zr and Hf concentration determination.
Protocol 1: Solvent Extraction of Hafnium
-
Preparation of Aqueous Feed Solution:
-
Dissolve a known quantity of ZrOCl₂·8H₂O (containing Hf) in deionized water to achieve the desired zirconium concentration (e.g., 0.3 M).[2]
-
Add concentrated HCl to adjust the acidity of the solution to the desired molarity (e.g., 1.0 M).[2]
-
Add solid NH₄SCN to the acidic solution to achieve the desired thiocyanate concentration (e.g., 2.5 M).[2] Stir until all the salt is dissolved.
-
-
Preparation of Organic Phase:
-
Use pure MIBK or a solution of MIBK in an inert diluent like kerosene to the desired concentration (e.g., 8 M).[2]
-
-
Liquid-Liquid Extraction:
-
Transfer a specific volume of the aqueous feed solution and the organic phase into a separatory funnel at the desired organic to aqueous phase ratio (O/A), for example, 1:1.[2]
-
Shake the separatory funnel vigorously using a mechanical shaker for a sufficient time to ensure equilibrium is reached (e.g., 20 minutes).[2]
-
Allow the phases to separate completely (e.g., for 10 minutes).[2]
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous (lower) and organic (upper) phases.
-
Determine the concentrations of zirconium and hafnium in both the initial aqueous feed solution and the equilibrated aqueous and organic phases using ICP-OES.
-
-
Data Calculation:
-
Calculate the distribution ratio (D) for each metal: D = [Metal]org / [Metal]aq
-
Calculate the separation factor (β) for hafnium over zirconium: βHf/Zr = DHf / DZr
-
Protocol 2: Stripping of Hafnium from the Organic Phase
-
Preparation of Stripping Solution:
-
Prepare an aqueous solution of hydrochloric acid at a suitable concentration for stripping (e.g., varying concentrations from 0.5 M to 5 M can be tested to optimize stripping efficiency).[2]
-
-
Stripping Procedure:
-
Take the hafnium-loaded organic phase from the extraction step and contact it with the stripping solution in a separatory funnel at a defined O/A ratio.
-
Shake the funnel for a sufficient time to allow the transfer of hafnium from the organic to the aqueous phase.
-
Allow the phases to separate.
-
-
Analysis:
-
Analyze the hafnium concentration in both the organic and aqueous phases to determine the stripping efficiency. Zirconium, which is preferentially stripped by HCl solution, can also be monitored.[2]
-
Visualizations
Logical Relationship of the Separation Principle
References
Preparation of 0.1 M Ammonium Thiocyanate Solution: A Detailed Guide for Laboratory Professionals
This document provides comprehensive application notes and detailed protocols for the preparation, standardization, and application of a 0.1 M ammonium thiocyanate solution. Tailored for researchers, scientists, and drug development professionals, this guide outlines the essential procedures, safety measures, and common uses of this reagent in a laboratory setting.
Application Notes
This compound (NH₄SCN) is a versatile reagent with numerous applications in analytical chemistry and pharmaceutical analysis. A 0.1 M solution is frequently used as a titrant in various analytical procedures.
Key Applications:
-
Argentometric Titrations (Volhard's Method): One of the primary applications of 0.1 M this compound is in the Volhard method for the determination of silver ions. It is also used for the indirect determination of halide ions (chloride, bromide, and iodide). In this back-titration method, an excess of a standard silver nitrate solution is added to the sample containing the halide. The remaining silver ions are then titrated with a standardized 0.1 M this compound solution, typically using a ferric ammonium sulfate indicator.
-
Determination of Iron: this compound solution is utilized in the colorimetric determination of iron content. In the presence of ferric ions (Fe³⁺), thiocyanate ions (SCN⁻) form a distinct blood-red complex, which can be quantified using spectrophotometry.[1]
-
Pharmaceutical Analysis: This solution is employed in the quality control of pharmaceutical ingredients.[2] For instance, it can be used in the purification of quinidine, a medication used to treat heart arrhythmia.[3]
-
Chemical Synthesis: It serves as a raw material or auxiliary in various chemical syntheses, including the production of herbicides, thiourea, and transparent artificial resins.[3][4]
-
Corrosion Inhibition: In certain industrial applications, this compound can act as a corrosion inhibitor.[4]
Health and Safety Precautions
This compound is harmful if swallowed, inhaled, or in contact with skin. It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area or a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.
-
Keep the container tightly closed.
-
This compound is hygroscopic, meaning it absorbs moisture from the air. Proper storage is essential to maintain its integrity.
Disposal:
-
Dispose of this compound waste and solutions in accordance with local, state, and federal regulations. Avoid releasing it into the environment.
Experimental Protocols
Preparation of 0.1 M this compound Solution
This protocol details the steps to prepare 1 liter of 0.1 M this compound solution.
Materials:
-
This compound (NH₄SCN), analytical reagent grade
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing boat
-
Analytical balance
Procedure:
-
Calculation: Determine the required mass of this compound. The molar mass of NH₄SCN is 76.12 g/mol . To prepare a 0.1 M solution, 7.612 grams are needed per liter.
-
Weighing: Accurately weigh approximately 7.612 g of this compound using an analytical balance.[2][5] Some protocols suggest using about 8 g to account for impurities and hygroscopicity, followed by standardization.[6]
-
Dissolution: Transfer the weighed this compound to a beaker containing approximately 500 mL of distilled water. Stir with a glass rod until the solid is completely dissolved.
-
Dilution: Carefully transfer the solution into a 1000 mL volumetric flask. Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask to ensure all the this compound is transferred.
-
Final Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
Standardization of 0.1 M this compound Solution
To ensure the accuracy of titrations, the prepared this compound solution must be standardized against a primary standard, typically a standardized 0.1 M silver nitrate (AgNO₃) solution.
Materials:
-
Prepared 0.1 M this compound solution
-
Standardized 0.1 M silver nitrate solution
-
Ferric ammonium sulfate indicator solution (dissolve 8 g of ferric ammonium sulfate in water to make 100 mL)[5][6]
-
Nitric acid (HNO₃)
-
250 mL conical flask (glass-stoppered)
-
50 mL burette
-
25 mL pipette
-
Distilled or deionized water
Procedure:
-
Pipetting: Accurately pipette 25.0 mL of the standard 0.1 M silver nitrate solution into a 250 mL glass-stoppered conical flask.
-
Dilution and Acidification: Add 50 mL of distilled water and 2 mL of nitric acid to the flask.[5][6]
-
Indicator Addition: Add 2 mL of the ferric ammonium sulfate indicator solution to the flask.
-
Burette Preparation: Rinse the burette with a small amount of the prepared 0.1 M this compound solution and then fill it. Record the initial burette reading.
-
Titration: Titrate the silver nitrate solution with the this compound solution from the burette. Swirl the flask continuously.
-
Endpoint: The endpoint is reached upon the first appearance of a persistent faint reddish-brown color, which is due to the formation of the ferric thiocyanate complex.[5][6]
-
Recording: Record the final burette reading.
-
Repetition: Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.05 mL).
-
Calculation: Calculate the exact molarity of the this compound solution using the following formula:
Molarity of NH₄SCN = (Molarity of AgNO₃ × Volume of AgNO₃) / Volume of NH₄SCN
Data Presentation
The following tables summarize the quantitative data for the preparation and standardization of the 0.1 M this compound solution.
Table 1: Reagents and their Quantities for Preparation
| Reagent | Molar Mass ( g/mol ) | Quantity for 1 L of 0.1 M Solution |
| This compound | 76.12 | 7.612 g |
| Distilled/Deionized Water | 18.02 | q.s. to 1000 mL |
Table 2: Example Titration Data for Standardization
| Titration | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NH₄SCN used (mL) |
| 1 | 0.00 | 25.10 | 25.10 |
| 2 | 0.10 | 25.15 | 25.05 |
| 3 | 0.15 | 25.22 | 25.07 |
| Average | 25.07 |
Note: The data in Table 2 is for illustrative purposes only. Actual results will vary.
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for preparing a 0.1 M this compound solution.
References
- 1. This compound solution: Significance and symbolism [wisdomlib.org]
- 2. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nouryon.com [nouryon.com]
- 5. pharmapath.in [pharmapath.in]
- 6. tech-publish.com [tech-publish.com]
Metal-Free Thiocyanation of Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hetero)aryl thiocyanates are crucial building blocks in organic synthesis and medicinal chemistry, serving as precursors to a wide array of sulfur-containing compounds with diverse biological activities.[1][2] The direct, metal-free thiocyanation of heterocycles using ammonium thiocyanate (NH₄SCN) has emerged as an attractive and sustainable method due to its operational simplicity, high atom economy, and the use of an inexpensive and readily available thiocyanating agent.[1][2] This approach avoids the use of toxic metal catalysts, aligning with the principles of green chemistry. This document provides detailed application notes and protocols for several key metal-free thiocyanation methodologies.
Reaction Principle
The metal-free thiocyanation of heterocycles with this compound generally proceeds via an electrophilic substitution mechanism. An oxidizing agent or a catalyst activates the thiocyanate anion (SCN⁻) from NH₄SCN to generate a more electrophilic thiocyanating species, such as thiocyanogen ((SCN)₂) or a related reactive intermediate.[3] This electrophile then attacks the electron-rich heterocyclic ring, typically at the most nucleophilic position, to afford the corresponding thiocyanated product.
Logical Workflow for Metal-Free Thiocyanation
Caption: General workflow for metal-free thiocyanation of heterocycles.
Key Methodologies and Comparative Data
Several oxidant systems have been developed for the metal-free thiocyanation of heterocycles. The choice of method often depends on the substrate, desired selectivity, and reaction conditions.
| Method | Oxidant/Catalyst | Typical Heterocycles | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| Iodine-Mediated | Molecular Iodine (I₂) | Indoles, Pyrroles, Anilines | MeOH | RT | 15-30 min | 85-95 | [1][4] |
| IBX-Mediated | o-Iodoxybenzoic acid (IBX) | Indoles, Pyrroles, Anilines | MeCN | RT | 1-2 h | 80-92 | [1][4] |
| K₂S₂O₈-Mediated | Potassium Persulfate (K₂S₂O₈) | Phenols, Anilines, Indoles, Thiophenes | DCM | RT | 2-5 h | 75-90 | [1][5] |
| Visible-Light/Eosin Y | Eosin Y / Air | Imidazo[1,2-a]pyridines, Indoles | MeCN | RT | 8-12 h | 70-95 | [1][6] |
| Mechanochemical | Ammonium Persulfate ((NH₄)₂S₂O₈) | Anilines, Phenols, Indoles | Solvent-free | RT | 1 h | 33-96 | [7] |
Experimental Protocols
Protocol 1: Iodine-Mediated Thiocyanation of Indoles
This protocol describes a rapid and highly efficient method for the C-3 regioselective thiocyanation of indoles using molecular iodine as the oxidant.[1][4]
Materials:
-
Substituted Indole (1.0 mmol)
-
This compound (NH₄SCN) (1.2 mmol)
-
Molecular Iodine (I₂) (1.0 mmol)
-
Methanol (MeOH) (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the indole (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Stir the mixture at room temperature for 5-10 minutes until the solids dissolve.
-
Add molecular iodine (1.0 mmol) in one portion. The reaction mixture will typically turn dark and then lighten as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 15-30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to dissipate the excess iodine color.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-thiocyanatoindole.
Protocol 2: K₂S₂O₈-Mediated Thiocyanation of Anilines
This method utilizes potassium persulfate as a cost-effective and powerful oxidant for the para-selective thiocyanation of anilines.[1][5]
Materials:
-
Substituted Aniline (1.0 mmol)
-
This compound (NH₄SCN) (1.5 mmol)
-
Potassium Persulfate (K₂S₂O₈) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aniline (1.0 mmol) and this compound (1.5 mmol) in dichloromethane (10 mL).
-
Add potassium persulfate (1.5 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the para-thiocyanated aniline.
Protocol 3: Visible-Light-Mediated Thiocyanation of Imidazo[1,2-a]pyridines
This protocol employs a green chemistry approach using a photocatalyst (Eosin Y) and visible light to promote the thiocyanation, with air as the terminal oxidant.[1][6]
Materials:
-
Substituted Imidazo[1,2-a]pyridine (0.5 mmol)
-
This compound (NH₄SCN) (1.0 mmol)
-
Eosin Y (1-2 mol%)
-
Acetonitrile (MeCN) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To a reaction vial, add the imidazo[1,2-a]pyridine (0.5 mmol), this compound (1.0 mmol), and Eosin Y (1-2 mol%).
-
Add acetonitrile (5 mL) and stir the mixture to dissolve the components.
-
Place the vial under an air atmosphere (e.g., using a balloon filled with air) and irradiate with a visible light source at room temperature.
-
Stir and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Once the reaction is complete, remove the light source and quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the C-3 thiocyanated imidazo[1,2-a]pyridine.
Proposed Reaction Mechanism: Iodine-Mediated Thiocyanation
The following diagram illustrates the plausible mechanism for the iodine-mediated thiocyanation of an indole.
Caption: Plausible mechanism for iodine-mediated indole thiocyanation.
Conclusion
Metal-free thiocyanation of heterocycles using this compound offers a versatile and environmentally benign alternative to traditional metal-catalyzed methods. The protocols outlined above provide robust and efficient procedures for the synthesis of a variety of thiocyanated heterocycles. Researchers and drug development professionals can leverage these methods to access novel chemical entities with potential therapeutic applications. The selection of the appropriate protocol will depend on the specific heterocyclic substrate and the desired reaction efficiency and selectivity.
References
- 1. jchemlett.com [jchemlett.com]
- 2. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using this compound: An Overview [jchemlett.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Colorimetric Determination of Metal Ions Using Ammonium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium thiocyanate (NH₄SCN) is a versatile reagent widely employed in analytical chemistry for the colorimetric determination of various metal ions.[1][2] Its ability to form distinctly colored complexes with specific metal ions provides a simple, cost-effective, and rapid method for their quantification using spectrophotometry.[1] This document provides detailed application notes and experimental protocols for the colorimetric analysis of iron (III), cobalt (II), and molybdenum (V) using this compound.
Principle of the Method
The fundamental principle of this colorimetric method is the reaction between this compound and the target metal ion in a solution to form a colored complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law. By measuring the absorbance of the solution at a specific wavelength using a spectrophotometer, the concentration of the metal ion can be accurately determined by referencing a standard calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the colorimetric determination of iron (III), cobalt (II), and molybdenum (V) using this compound.
| Metal Ion | Complex Formed | Color of Complex | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Linearity Range |
| Iron (III) | [Fe(SCN)(H₂O)₅]²⁺ | Blood-Red[3][4] | ~480 nm[4][5] | ~7,000 L mol⁻¹ cm⁻¹ | 0.5 - 10 ppm |
| Cobalt (II) | [Co(SCN)₄]²⁻ | Blue[6] | ~625 nm[6] | ~1,900 L mol⁻¹ cm⁻¹ | 1 - 20 ppm |
| Molybdenum (V) | [MoO(SCN)₅]²⁻ | Red-Orange[7] | ~465 nm[8] | ~13,100 L mol⁻¹ cm⁻¹[7] | 0.5 - 9.6 µg/mL[7] |
Signaling Pathway of Complex Formation
The reaction between the metal ion and thiocyanate is a ligand substitution reaction where water molecules in the aquated metal ion complex are replaced by thiocyanate ions.
Caption: General reaction pathway for the formation of a colored metal-thiocyanate complex.
Experimental Workflow
The general workflow for the colorimetric determination of metal ions using this compound involves sample preparation, color development, and spectrophotometric measurement.
Caption: General experimental workflow for the colorimetric analysis of metal ions.
Application Note 1: Determination of Iron (III)
1. Principle Iron (III) ions react with thiocyanate ions in an acidic medium to form a series of intensely red-colored complexes, predominantly [Fe(SCN)(H₂O)₅]²⁺.[3][4] The absorbance of this complex is measured at approximately 480 nm.[4][5]
2. Reagents
-
Standard Iron (III) Stock Solution (1000 ppm): Dissolve 8.634 g of ammonium iron (III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in deionized water, add 10 mL of concentrated sulfuric acid, and dilute to 1 L with deionized water.
-
This compound Solution (2 M): Dissolve 152.24 g of NH₄SCN in deionized water and dilute to 1 L.[3]
-
Hydrochloric Acid (2 M): Dilute concentrated HCl as required.
3. Experimental Protocol
-
Preparation of Standard Solutions: Prepare a series of standard iron (III) solutions (e.g., 0, 1, 2, 5, 8, 10 ppm) by diluting the stock solution with deionized water.
-
Sample Preparation: Dissolve the sample containing iron in a suitable solvent and dilute to a known volume. The final solution should be acidic.
-
Color Development:
-
To 10 mL of each standard and sample solution in a separate volumetric flask, add 2 mL of 2 M HCl.
-
Add 5 mL of 2 M this compound solution and mix well.[3]
-
Dilute to the mark (e.g., 50 mL) with deionized water and allow the color to develop for 10 minutes.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of iron in the sample solution from the calibration curve.
-
4. Interferences
-
Cations: Bismuth, copper, mercury, silver, and titanium can interfere by forming colored complexes or precipitates.
-
Anions: Fluoride, oxalate, and phosphate interfere by forming stable complexes with iron (III), thus reducing the intensity of the red color.
Application Note 2: Determination of Cobalt (II)
1. Principle Cobalt (II) ions react with an excess of thiocyanate ions in an acidic solution to form the blue-colored tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻.[6] The absorbance of this complex is measured at approximately 625 nm.[6] To stabilize the complex and enhance color intensity, a water-miscible organic solvent like acetone is often added.
2. Reagents
-
Standard Cobalt (II) Stock Solution (1000 ppm): Dissolve 4.770 g of cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) in deionized water and dilute to 1 L.
-
This compound Solution (50% w/v): Dissolve 500 g of NH₄SCN in deionized water and dilute to 1 L.
-
Hydrochloric Acid (6 M): Dilute concentrated HCl as required.
-
Acetone
3. Experimental Protocol
-
Preparation of Standard Solutions: Prepare a series of standard cobalt (II) solutions (e.g., 0, 2, 5, 10, 15, 20 ppm) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing cobalt and adjust the pH to be slightly acidic.
-
Color Development:
-
To 5 mL of each standard and sample solution in a separate volumetric flask, add 1 mL of 6 M HCl.
-
Add 5 mL of 50% this compound solution.
-
Add 10 mL of acetone and mix well.
-
Dilute to the mark (e.g., 25 mL) with deionized water.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to 625 nm.[6]
-
Use the 0 ppm standard (blank) to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Construct a calibration curve of absorbance versus cobalt concentration.
-
Determine the cobalt concentration in the sample from the calibration curve.
-
4. Interferences
-
Cations: Iron (III) gives a strong red color that interferes significantly. This can be mitigated by adding fluoride ions to complex with the iron. Copper (II) and nickel (II) may also interfere at high concentrations.
Application Note 3: Determination of Molybdenum (V)
1. Principle Molybdenum (VI) is first reduced to molybdenum (V), which then reacts with thiocyanate in an acidic medium to form a stable red-orange complex, [MoO(SCN)₅]²⁻.[7] A reducing agent such as stannous chloride or ascorbic acid is used for the reduction of Mo(VI). The absorbance of the complex is measured at approximately 465 nm.[8]
2. Reagents
-
Standard Molybdenum (VI) Stock Solution (1000 ppm): Dissolve 1.840 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water and dilute to 1 L.
-
This compound Solution (10% w/v): Dissolve 100 g of NH₄SCN in deionized water and dilute to 1 L.[8]
-
Stannous Chloride Solution (10% w/v): Dissolve 10 g of SnCl₂·2H₂O in 10 mL of concentrated HCl and dilute to 100 mL with deionized water (prepare fresh daily).
-
Hydrochloric Acid (concentrated)
3. Experimental Protocol
-
Preparation of Standard Solutions: Prepare a series of standard molybdenum (VI) solutions (e.g., 0, 1, 2, 5, 8, 10 ppm) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample and ensure it is in an acidic medium.
-
Color Development:
-
To 10 mL of each standard and sample solution in a separate flask, add 5 mL of concentrated HCl.
-
Add 5 mL of 10% this compound solution.
-
Add 5 mL of 10% stannous chloride solution to reduce Mo(VI) to Mo(V) and develop the color.
-
Mix well and allow the reaction to proceed for 15 minutes.
-
Transfer the solution to a separatory funnel and extract the colored complex with 25 mL of a suitable organic solvent (e.g., a mixture of isoamyl alcohol and carbon tetrachloride).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to 465 nm.[8]
-
Use the extracted blank to zero the instrument.
-
Measure the absorbance of the organic phase for each standard and sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus molybdenum concentration.
-
Determine the molybdenum concentration in the sample from the calibration curve.
-
4. Interferences
-
Cations: Iron (III) interference is eliminated by reduction with SnCl₂. Platinum, palladium, rhodium, and ruthenium may interfere. High concentrations of copper and cobalt can also interfere.
-
Anions: Nitrates and other oxidizing agents must be absent as they interfere with the reduction of molybdenum.
Note on the Determination of Copper (II)
While this compound is used in the quantitative analysis of copper, it is primarily employed in the iodometric titration method rather than a direct colorimetric assay. In the titrimetric method, Cu(II) is reduced by iodide to Cu(I), liberating iodine, which is then titrated. This compound is added near the endpoint to displace any adsorbed iodine from the copper(I) iodide precipitate, leading to a sharper endpoint.[9]
A direct colorimetric method for copper using this compound is not widely established due to the complex and less stable nature of the colored species formed.[10][11] For a direct colorimetric determination of copper, alternative reagents such as sodium diethyldithiocarbamate or bicinchoninic acid are generally preferred as they form stable and intensely colored complexes suitable for spectrophotometric analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. allanchem.com [allanchem.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. edu.rsc.org [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. brainly.in [brainly.in]
- 10. Solved: Task: You will use colorimetry to determine the concentration of copper(II) ion in a solut [Chemistry] [gauthmath.com]
- 11. Science made alive: Chemistry/Experiments [woelen.homescience.net]
Application Notes and Protocols: The Role of Ammonium Thiocyanate in Herbicide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium thiocyanate in the manufacturing of herbicides. The document details its primary application as a synergistic adjuvant, particularly with the herbicide amitrole, and includes protocols for formulation, efficacy testing, and quality control.
Introduction
This compound ((NH₄)SCN) is a versatile inorganic compound utilized in various industrial processes, including the manufacture of herbicides. While it possesses some herbicidal properties on its own, its principal role in agrochemicals is as a synergist or adjuvant, significantly enhancing the efficacy of other active ingredients.[1][2] The most notable and commercially successful application is its combination with amitrole (3-amino-1,2,4-triazole), a broad-spectrum systemic herbicide.[3]
The addition of this compound to amitrole formulations has been demonstrated to increase the herbicide's effectiveness, particularly against perennial weeds.[1] This synergistic effect is primarily attributed to the enhanced translocation of amitrole within the plant and the prevention of rapid foliar scorching, which can otherwise limit the herbicide's systemic action.[4]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NH₄SCN | |
| Molar Mass | 76.12 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 149.6 °C | |
| Solubility in water | 1280 g/L at 0 °C | |
| pH (5% solution) | 4.0 - 6.0 |
Common Soluble Liquid (SL) Herbicide Formulation
| Component | Concentration (g/L) | Reference |
| Amitrole | 250 | [3][5][6] |
| This compound | 220 | [3][5][6] |
| Water and other inert ingredients | to 1 L | [3][5][6] |
Efficacy of Amitrole and this compound Formulations on Bracken (Pteridium aquilinum)
| Amitrole:this compound (Molar Ratio) | Frond Density Reduction (%) | Foliar Scorching | Reference |
| 1:0 | 63 - 77 | Severe | [4] |
| 1:0.5 | 94 - 97 | Greatly Reduced | [4] |
| 1:0.75 | 94 - 97 | Greatly Reduced | [4] |
| 1:1 | 94 - 97 | Greatly Reduced | [4] |
| 1:1.25 | 94 - 97 | Greatly Reduced | [4] |
Signaling Pathways and Mechanisms of Action
This compound enhances the herbicidal activity of amitrole through a synergistic mechanism. Amitrole's primary mode of action is the inhibition of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), which is crucial for the biosynthesis of the essential amino acid histidine in plants. This leads to a deficiency in histidine, disrupting protein synthesis and ultimately causing plant death.
This compound acts as an adjuvant by increasing the translocation of amitrole from the leaves to other parts of the plant, including the rhizomes of perennial weeds.[7] It also prevents the rapid burning (scorching) of the leaves that can be caused by amitrole alone.[4] This allows more time for the herbicide to be absorbed and moved throughout the plant, leading to a more effective kill, especially of the root system.
Caption: Synergistic herbicidal action of this compound with amitrole.
Experimental Protocols
Preparation of a Soluble Liquid (SL) Herbicide Formulation
This protocol describes the laboratory-scale preparation of a soluble liquid herbicide formulation containing 250 g/L amitrole and 220 g/L this compound.
Materials:
-
Amitrole (technical grade, >95% purity)
-
This compound (technical grade, >98% purity)
-
Deionized water
-
Wetting agent (e.g., non-ionic surfactant)
-
Antifoaming agent
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Water Preparation: In a beaker, add approximately 70% of the final volume of deionized water.
-
Dissolving this compound: While stirring, slowly add the required amount of this compound to the water and stir until fully dissolved. The dissolution of this compound is endothermic, so the solution will cool down.
-
Adding Amitrole: Once the this compound is dissolved, slowly add the required amount of amitrole to the solution while continuing to stir. Gentle heating may be required to facilitate the dissolution of amitrole.
-
Adding Adjuvants: Add the wetting agent and antifoaming agent to the solution according to the manufacturer's recommendations.
-
Final Volume Adjustment: Add the remaining deionized water to reach the final desired volume and continue stirring until a homogenous solution is obtained.
-
Quality Control: Measure the pH and specific gravity of the final formulation.
Caption: Laboratory workflow for preparing a soluble liquid herbicide.
Whole-Plant Bioassay for Efficacy Testing
This protocol outlines a method for assessing the efficacy of the prepared herbicide formulation on a target weed species.
Materials:
-
Healthy, uniformly grown target weed plants (e.g., Bracken, Pteridium aquilinum)
-
Prepared herbicide formulations (with and without this compound)
-
Laboratory sprayer with a flat-fan nozzle
-
Greenhouse or controlled environment chamber
-
Pots and growing medium
Procedure:
-
Plant Propagation: Grow the target weed species in pots to a consistent growth stage.
-
Treatment Groups: Establish multiple treatment groups, including an untreated control, amitrole alone, and amitrole with this compound at various concentrations.
-
Herbicide Application: Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area. Apply the different herbicide formulations to the respective treatment groups.
-
Incubation: Place the treated plants in a greenhouse or controlled environment chamber with optimal growing conditions.
-
Efficacy Assessment: At regular intervals (e.g., 7, 14, 21, and 28 days after treatment), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Data Collection: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.
-
Data Analysis: Calculate the percentage of biomass reduction for each treatment group compared to the untreated control.
Caption: Logical workflow for conducting a whole-plant herbicide efficacy bioassay.
Safety and Handling
This compound and amitrole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated area. Refer to the Safety Data Sheets (SDS) for both compounds for detailed safety information.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Amitrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. specialistsales.com.au [specialistsales.com.au]
- 4. Influence of this compound on Scorching and Control of Bracken (Pteridium aquilinum) by Amitrole | Weed Science | Cambridge Core [cambridge.org]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. imtrade.com.au [imtrade.com.au]
- 7. Amitrole Translocation in Agropyron repens Increased by the Addition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting color fading in iron-thiocyanate spectrophotometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color fading and other issues during iron-thiocyanate spectrophotometry experiments.
Troubleshooting Guides
Issue: Rapid Fading of the Red Color
If the characteristic blood-red color of the iron(III)-thiocyanate complex fades unexpectedly, it can lead to inaccurate spectrophotometric readings. This guide will help you diagnose and resolve the common causes of this instability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for color fading in iron-thiocyanate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my iron-thiocyanate solution turning yellow or becoming colorless?
A fading of the red color to yellow or colorless indicates a shift in the chemical equilibrium away from the formation of the colored [Fe(SCN)(H₂O)₅]²⁺ complex.[1] The primary causes for this are:
-
Incorrect pH: The optimal pH for the formation of the complex is around 2. If the pH is too high, iron(III) will precipitate as iron(III) hydroxide (Fe(OH)₃). Some acids, like sulfuric and acetic acid, should be avoided as the sulfate and acetate ions can form competing complexes with iron(III).
-
Elevated Temperature: The formation of the iron-thiocyanate complex is an exothermic reaction.[1][2] An increase in temperature will shift the equilibrium towards the reactants (Le Chatelier's principle), causing the red color to fade.[1][2]
-
Presence of Interfering Ions: Certain ions can interfere with the reaction, leading to color fading. These are categorized in the table below.
-
Reduction of Iron(III): If a reducing agent is present in the sample, it can reduce iron(III) (Fe³⁺) to iron(II) (Fe²⁺).[1] Iron(II) does not form a colored complex with thiocyanate, resulting in the disappearance of the red color.
-
Photodegradation: The iron-thiocyanate complex can be susceptible to degradation upon exposure to light, particularly UV radiation.[3]
Q2: What are the optimal conditions for a stable iron-thiocyanate measurement?
To ensure a stable and reproducible color for spectrophotometric analysis, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| pH | Approximately 2 | Favors the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex and prevents the precipitation of Fe(OH)₃. |
| Acid | Hydrochloric acid (HCl) | Perchloric acid is also suitable. Avoid sulfuric and acetic acids due to competing complex formation. |
| Temperature | Stable room temperature (20-25°C) | The complex formation is exothermic; higher temperatures reduce color intensity.[1][2] |
| Time | Allow 15-50 minutes for color development | This allows the reaction to reach equilibrium and the color to stabilize before measurement. |
| Wavelength (λmax) | Approximately 480 nm | This is the wavelength of maximum absorbance for the [Fe(SCN)(H₂O)₅]²⁺ complex. |
Q3: How do interfering ions affect the analysis, and how can I mitigate their effects?
Interfering ions can prevent the formation of the iron-thiocyanate complex or react with one of the components, leading to inaccurate results.
| Type of Interference | Interfering Ions | Effect | Mitigation Strategy |
| Complex Formation | F⁻, PO₄³⁻, SO₄²⁻, acetate | Form stable, often colorless, complexes with Fe³⁺, preventing the formation of the red thiocyanate complex. | Adjust pH to ~2, use a non-interfering acid like HCl, or use techniques like ion-exchange chromatography to remove the interfering ions. |
| Reduction of Fe³⁺ | Sn²⁺, sulfites | Reduce Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate.[1] | Pre-oxidation of the sample may be necessary, but care must be taken not to oxidize the thiocyanate. |
| Precipitation of SCN⁻ | Ag⁺, Hg²⁺, Pb²⁺ | Form insoluble precipitates with thiocyanate, removing it from the solution and causing the red color to fade. | Remove interfering cations prior to analysis, for example, by precipitation with chloride. |
| Oxidation of SCN⁻ | Strong oxidizing agents (e.g., HNO₃, permanganate) | Can oxidize the thiocyanate ion, leading to a fading of the color or the formation of other colored byproducts. | Avoid the presence of strong oxidizing agents in the final reaction mixture. |
Q4: My solution turned cloudy or formed a precipitate. What is the cause?
Cloudiness or precipitation is most often due to the presence of interfering ions that form insoluble compounds with either iron(III) or thiocyanate. For example, silver (Ag⁺) ions will form a white precipitate of silver thiocyanate (AgSCN).[1] High pH can also cause the precipitation of reddish-brown iron(III) hydroxide (Fe(OH)₃).
The Iron-Thiocyanate Equilibrium
The formation of the colored complex is a reversible reaction. Understanding this equilibrium is key to troubleshooting.
Caption: The chemical equilibrium of the iron(III)-thiocyanate complex formation.
Experimental Protocols
Protocol 1: Preparation of Standard Iron(III) Solution and Reagents
-
Stock Iron(III) Solution (e.g., 100 ppm):
-
Accurately weigh the required amount of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).
-
Dissolve the salt in deionized water containing a small amount of concentrated hydrochloric acid (e.g., 1-2 mL) to prevent the hydrolysis of Fe³⁺.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water.
-
-
Ammonium Thiocyanate Solution (e.g., 1 M):
-
Weigh the appropriate amount of this compound (NH₄SCN).
-
Dissolve in deionized water in a volumetric flask and dilute to the mark.
-
-
Hydrochloric Acid (e.g., 2 M):
-
Dilute concentrated hydrochloric acid with deionized water to the desired concentration. Always add acid to water.
-
Protocol 2: Spectrophotometric Measurement
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions by diluting the stock iron(III) solution to known concentrations in volumetric flasks.
-
To each flask, add a fixed volume of the this compound solution and the hydrochloric acid solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Prepare a blank solution containing all reagents except the iron(III) standard.
-
-
Sample Preparation:
-
If the sample is solid, it may require digestion with acid to bring the iron into solution.
-
If the sample contains iron in the +2 oxidation state (Fe²⁺), it must be oxidized to Fe³⁺ using an oxidizing agent like potassium permanganate. Add the permanganate solution dropwise until a faint, persistent pink color is observed.
-
Dilute the sample to bring the expected iron concentration within the range of the standard curve.
-
-
Color Development and Measurement:
-
To the prepared sample solution (and to each standard), add the this compound and hydrochloric acid solutions in the same proportions as used for the standard curve.
-
Allow the solutions to stand for a minimum of 15 minutes at room temperature for the color to stabilize.
-
Set the spectrophotometer to a wavelength of approximately 480 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown sample.
-
Plot a calibration curve of absorbance versus iron concentration for the standards and determine the concentration of iron in the sample from its absorbance.
-
References
Technical Support Center: Optimizing Thiocyanation with Ammonium Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiocyanation using ammonium thiocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during thiocyanation reactions in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My thiocyanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low yields in thiocyanation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inadequate Activation of Thiocyanate | The thiocyanate anion (SCN⁻) from this compound often requires an oxidant or catalyst to form the electrophilic species necessary for the reaction. Ensure you are using an appropriate activating agent for your substrate. Common options include N-Bromosuccinimide (NBS), Trichloroisocyanuric acid (TCCA), or catalytic amounts of an acid like p-toluenesulfonic acid. For aromatic compounds, oxidants like Oxone or iodic acid can be effective.[1][2][3][4] |
| Poor Substrate Reactivity | Electron-rich aromatic and heteroaromatic compounds, as well as enolizable ketones, are generally good substrates.[1][4] If your substrate is electron-deficient, the reaction may be sluggish or fail altogether. Consider modifying the substrate to include an activating group if possible, or explore alternative thiocyanation reagents. |
| Suboptimal Reaction Temperature | Many thiocyanation reactions proceed well at room temperature.[3][5] However, some substrates may require heating to facilitate the reaction. Conversely, excessive heat can lead to decomposition of reagents or the desired product. Monitor your reaction by TLC to determine the optimal temperature. If this compound is heated excessively, it can isomerize to thiourea or decompose.[6][7] |
| Incorrect Solvent | The choice of solvent is crucial. Acetonitrile, methanol, and dichloromethane are commonly used and have been shown to be effective.[8] The solvent should be able to dissolve the substrate and reagents adequately. For some protocols, aqueous or hydroalcoholic media can be successful.[5] |
| Moisture in the Reaction | This compound is hygroscopic and the presence of excess water can interfere with certain reaction mechanisms.[9] Ensure your glassware is dry and use anhydrous solvents if the chosen protocol is sensitive to moisture. |
| Reagent Purity and Stability | Use high-purity this compound and other reagents. This compound can decompose over time, especially if not stored properly in a cool, dry place.[9][10] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of an unintended side product. How can I identify and minimize its formation?
A: The most common side product in thiocyanation reactions is the corresponding isothiocyanate. The formation of other byproducts can also occur depending on the substrate and reaction conditions.
Common Side Products & Minimization Strategies:
| Side Product | Cause of Formation | Prevention & Minimization |
| Isothiocyanate (R-NCS) | Isothiocyanates are isomers of thiocyanates (R-SCN). Their formation can be favored under certain conditions, particularly with secondary and tertiary substrates where an SN1-type mechanism may be involved.[11] Thermodynamic control can also lead to the more stable isothiocyanate isomer.[12] | Use reaction conditions that favor kinetic control (e.g., lower temperatures). For primary substrates, isothiocyanate formation is generally less of an issue. Some protocols have been specifically designed to avoid the formation of isothiocyanates as by-products.[11] |
| Polymerization/Decomposition of Substrate | Highly activated or sensitive substrates, such as some anilines and phenols, can polymerize or decompose under oxidative or acidic conditions.[13] | Add the activating agent (e.g., oxidant) slowly and at a controlled temperature. Use milder reaction conditions or a more selective catalyst to avoid harsh environments. |
| Di-thiocyanated Products | If the substrate has multiple activated positions, di- or poly-thiocyanation can occur. | Use a stoichiometric amount of the thiocyanating agent or even a slight excess of the substrate to favor mono-substitution. Monitor the reaction closely with TLC and stop it once the desired mono-substituted product is maximized. |
| Thiourea | If the reaction is heated to high temperatures (above 150°C), this compound can isomerize to thiourea, which can then participate in side reactions.[6][7] | Maintain a controlled reaction temperature and avoid excessive heating. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my thiocyanated product from the reaction mixture. What are the best practices for purification?
A: Purification of thiocyanated compounds can sometimes be challenging due to their polarity and potential instability.
Purification Strategies:
| Purification Method | Recommendations & Best Practices |
| Work-up | After the reaction is complete, a standard aqueous work-up is often necessary. Quench the reaction appropriately (e.g., with a solution of sodium thiosulfate to remove excess oxidant). Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over an anhydrous salt like sodium sulfate. |
| Recrystallization | Recrystallization is an effective method for purifying solid thiocyanated products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent systems include: • Ethanol/Water • Acetone/Water • Dichloromethane/Hexane • Ethyl Acetate/Heptane[14] The ideal solvent system will be specific to your compound.[14][15] |
| Column Chromatography | For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[16] • Stationary Phase: Silica gel is most common. • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of your compound and impurities.[16] |
| Product Storage | Some thiocyanated compounds can be unstable over time. It is often recommended to store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the oxidant/catalyst in thiocyanation with this compound?
A1: this compound itself is a poor electrophile. The oxidant or catalyst is used to generate a more reactive electrophilic sulfur species, often referred to as "SCN⁺" or thiocyanogen ((SCN)₂). This reactive intermediate is then attacked by the nucleophilic substrate (e.g., an enol or an electron-rich aromatic ring) to form the C-S bond.[4]
Logical Relationship of Reagents in Electrophilic Thiocyanation
Caption: Role of reagents in electrophilic thiocyanation.
Q2: How do I choose the right reaction conditions for my specific substrate?
A2: The optimal conditions depend heavily on the nature of your substrate. Here are some general guidelines:
-
For α-Thiocyanation of Ketones: The reaction typically requires the formation of an enol or enolate. This can be achieved under either acidic or basic conditions. A common method involves using an oxidant like N-bromosuccinimide (NBS) in a solvent like acetonitrile at room temperature.[4]
-
For Thiocyanation of Activated Arenes (e.g., phenols, anilines): These electron-rich systems are highly reactive. Mild conditions are often sufficient. A variety of oxidants such as iodic acid, Oxone, or even hydrogen peroxide with a suitable catalyst can be used.[1][3] The regioselectivity (ortho vs. para) is directed by the activating group.
-
For Thiocyanation of Heterocycles (e.g., indoles): Indoles are typically thiocyanated at the C3 position.[8] Various methods exist, including the use of reagents like N-chlorosuccinimide (NCS) with this compound in acetonitrile at 0°C.[8]
Q3: Is this compound hazardous? What precautions should I take?
A3: Yes, this compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Upon heating, it can decompose and release toxic fumes.[10][17]
Q4: Can I use other thiocyanate salts like potassium or sodium thiocyanate?
A4: Yes, in many protocols, potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) can be used interchangeably with this compound as the thiocyanate source. The choice may depend on solubility in the specific solvent system and the overall reaction mechanism.
Experimental Protocols
Protocol 1: General Procedure for the α-Thiocyanation of Ketones
This protocol is adapted from methods utilizing an N-halosuccinimide as an activator.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol) and acetonitrile (10 mL).
-
Reagent Addition: Add this compound (1.2 mmol). Stir the mixture at room temperature.
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Protocol 2: General Procedure for the Thiocyanation of Activated Aromatic Compounds
This protocol is a general representation of methods using an oxidant for C-H functionalization.
-
Setup: In a round-bottom flask, dissolve the activated aromatic compound (e.g., aniline or phenol derivative) (1.0 mmol) in a suitable solvent such as chloroform or acetonitrile (10 mL).
-
Reagent Addition: Add this compound (1.5 mmol).
-
Initiation: Add the oxidant (e.g., iodic acid, 1.5 mmol) to the stirred solution at room temperature.[3]
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium sulfite or sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by recrystallization or column chromatography.[3]
Summary of Reaction Conditions for Thiocyanation of Various Substrates
| Substrate Type | Typical Oxidant/Catalyst | Solvent | Temperature | Typical Yield Range | Reference(s) |
| Ketones | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | Good to Excellent | [4] |
| Activated Arenes | Iodic Acid (HIO₃) | Chloroform | Room Temp. | High to Excellent | [3][18] |
| Indoles | N-Chlorosuccinimide (NCS) | Acetonitrile | 0°C to Room Temp. | ~94% | [8] |
| Anilines | Trichloroisocyanuric Acid | Dichloromethane | Room Temp. | ~90% | [8] |
References
- 1. jchemlett.com [jchemlett.com]
- 2. ijacskros.com [ijacskros.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Ammonium Thiocyanate: Photographic Fixer, Chemical Synthesis & Compliance Tips - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. rsc.org [rsc.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Facile Method for Thiocyanation of Activated Arenes Using Iodic Acid in Combination with this compound | Semantic Scholar [semanticscholar.org]
Effect of pH on the stability of the iron-thiocyanate complex
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the iron-thiocyanate complex.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions.
| Issue | Observation | Probable Cause(s) | Recommended Solution(s) |
| Color Fading or Disappearance | The characteristic blood-red color of the solution fades to yellow or becomes colorless over time.[1] | 1. Incorrect pH: The pH of the solution is outside the optimal range (1.4-2.0). At higher pH, Fe³⁺ ions hydrolyze to form iron(III) hydroxide (Fe(OH)₃), a rust-colored precipitate, which reduces the concentration of Fe³⁺ available to form the complex.[1][2] 2. Presence of Competing Ions: Ions such as fluoride (F⁻), phosphate (PO₄³⁻), sulfate (SO₄²⁻), and acetate can form stable complexes with Fe³⁺, preventing the formation of the red [Fe(SCN)₆]³⁻ complex.[1][3] 3. Reduction of Iron(III): The presence of a reducing agent (e.g., Sn²⁺, sulfites) can reduce Fe³⁺ to Fe²⁺. Fe²⁺ does not form a colored complex with thiocyanate.[1] | 1. Adjust pH: Ensure the final pH of the solution is approximately 2.[1][4] Use a non-interfering acid like hydrochloric acid (HCl) or nitric acid (HNO₃) for pH adjustment.[1][4][5] Avoid sulfuric and acetic acids.[1][4] 2. Ion Removal: If competing ions are suspected, consider using ion-exchange chromatography to purify the sample.[1] 3. Oxidize Iron(II): If the sample may contain Fe²⁺, it must be oxidized to Fe³⁺. This can be achieved by adding a 0.15 M potassium permanganate (KMnO₄) solution dropwise until a faint, persistent pink color is observed.[1] |
| Precipitate Formation | The solution becomes cloudy or a solid precipitate forms after adding reagents.[1] | 1. Hydrolysis of Iron(III): At a pH above ~2, Fe³⁺ begins to precipitate as iron(III) hydroxide (Fe(OH)₃).[1][2] 2. Interfering Ions: Certain ions can form insoluble precipitates. For example, silver (Ag⁺), mercury (Hg²⁺), or lead (Pb²⁺) ions will precipitate with thiocyanate (SCN⁻).[1] Phosphate ions can precipitate with iron(III) as iron(III) phosphate (FePO₄).[1] | 1. Control pH: Maintain the pH of the solution at approximately 2 to prevent the precipitation of Fe(OH)₃.[1][4] 2. Sample Pre-treatment: If the presence of interfering cations is known, they should be removed prior to the addition of thiocyanate. |
| Inconsistent or Non-reproducible Results | Absorbance readings vary significantly between replicate samples or experiments. | 1. pH Fluctuation: Small variations in pH can lead to significant changes in complex stability and therefore absorbance. 2. Temperature Sensitivity: The formation of the iron-thiocyanate complex is an exothermic reaction, meaning the equilibrium is temperature-dependent.[6] 3. Slow Complex Formation: The color of the FeSCN²⁺ complex can take time to fully develop, typically reaching equilibrium after about one minute.[7] | 1. Buffer the Solution: Use a suitable buffer to maintain a constant pH. 2. Maintain Constant Temperature: Perform the experiment in a temperature-controlled environment.[1] 3. Standardize Reaction Time: Allow a consistent and sufficient amount of time (e.g., 2-4 minutes) for the color to develop before taking measurements.[7] |
| Unexpected Color Changes | The solution briefly turns red and then becomes green. | This can occur in the presence of a reducing agent. Initially, the Fe³⁺ reacts with SCN⁻ to form the red complex. The reducing agent then converts the Fe³⁺ to Fe²⁺, which has a pale-green color. The resulting solution is a mixture of the red Fe³⁺ complex and the green Fe²⁺ ions.[1] | Identify and remove the reducing agent from the sample before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the iron-thiocyanate complex?
The optimal pH for the formation and stability of the iron-thiocyanate complex is approximately 2.[1][4] The highest stability constant for the [Fe(H₂O)₅(SCN)]²⁺ complex has been recorded at pH 2.[4]
Q2: Why is the iron-thiocyanate complex unstable at high pH?
At a pH above 2, the concentration of hydroxide ions (OH⁻) increases. These ions react with the Fe³⁺ ions in a hydrolysis reaction to form various iron-hydroxy species, and eventually, the insoluble iron(III) hydroxide (Fe(OH)₃) precipitates out of solution.[1][2][8][9][10][11] This reduces the concentration of free Fe³⁺ ions available to form the colored complex with thiocyanate, leading to a decrease in color intensity.[1][4]
Q3: What happens to the complex at very low pH (e.g., pH < 1)?
While an acidic medium is necessary, a very low pH can also lead to decreased stability. Below pH 1.4, the ferric thiocyanate color may separate out into an upper layer of the solution.[12] Additionally, in highly acidic solutions, other anions from the acid (e.g., sulfate, chloride) can compete with the thiocyanate ions to form complexes with iron(III), which can reduce the intensity of the red color.[12]
Q4: Which acid should be used to adjust the pH?
Hydrochloric acid (HCl) or nitric acid (HNO₃) are recommended for acidifying the reaction medium.[1][4][5] It is advised to avoid using sulfuric acid or acetic acid because sulfate and acetate ions can form complexes with Fe³⁺, thereby interfering with the formation of the iron-thiocyanate complex.[1][4]
Q5: How long does it take for the color of the complex to stabilize?
The equilibrium for the formation of the [Fe(H₂O)₅(SCN)]²⁺ complex is typically reached after about 50 minutes and remains stable for at least 24 hours under optimal conditions.[4] For practical measurement purposes, it is often recommended to wait at least one minute for the color to develop, with readings best taken between two and four minutes after mixing the reagents.[7]
Quantitative Data
The stability of the iron-thiocyanate complex is highly dependent on the pH of the solution. The following table summarizes the stability constant (Ks) of the [Fe(H₂O)₅(SCN)]²⁺ complex at different pH values.
| pH | Stability Constant (Ks) | log(Ks) |
| 1 | 486.876 | 2.687 |
| 2 | 917.52 | 2.963 |
| 3 | 403.183 | 2.606 |
| 4 | 202.66 | 2.307 |
Data sourced from a study on the determination of stability constants for the thiocyanate complex of Fe(III).[4]
Experimental Protocols
Protocol: Spectrophotometric Determination of the Effect of pH on Iron-Thiocyanate Complex Stability
This protocol outlines the steps to investigate how pH affects the stability of the iron-thiocyanate complex by measuring its absorbance.
1. Preparation of Stock Solutions:
-
Iron(III) Nitrate Solution (0.200 M): Dissolve the appropriate amount of Fe(NO₃)₃·9H₂O in deionized water containing a small amount of nitric acid (to prevent hydrolysis) and dilute to the final volume in a volumetric flask.
-
Potassium Thiocyanate Solution (2.00 x 10⁻³ M): Dissolve the required mass of KSCN in deionized water and dilute to the final volume in a volumetric flask.[5]
-
Acid/Base Solutions for pH Adjustment: Prepare solutions of 0.1 M HCl and 0.1 M NaOH.
2. Preparation of Test Solutions:
-
Label a series of test tubes or volumetric flasks for different pH values (e.g., pH 1, 2, 3, 4, 5, 6, 7).
-
To each container, add a fixed volume of the 0.200 M Fe(NO₃)₃ stock solution and a fixed volume of the 2.00 x 10⁻³ M KSCN stock solution.[5]
-
Adjust the pH of each solution to the desired value using the 0.1 M HCl or 0.1 M NaOH solutions. Use a pH meter for accurate adjustment.
-
Dilute each solution to the same final volume with deionized water.
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the iron-thiocyanate complex, which is approximately 470-480 nm.[4]
-
Use a blank solution (containing all reagents except the iron(III) nitrate) to zero the spectrophotometer.
-
Measure the absorbance of each test solution at the different pH values.
4. Data Analysis:
-
Plot a graph of absorbance versus pH.
-
The pH at which the absorbance is highest corresponds to the pH of maximum complex stability.
Visualizations
Caption: Experimental workflow for determining the effect of pH.
Caption: pH effect on iron-thiocyanate equilibrium.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.co.za [journals.co.za]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Hank Tracy's Web Site - Equilibrium - Thiocyanate [sites.google.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. rubyeye19.com [rubyeye19.com]
- 8. Iron (III) hydrolysis and solubility at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sno.phy.queensu.ca [sno.phy.queensu.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Interference of phosphate and fluoride in thiocyanate test for iron
Welcome to the Technical Support Center for the Thiocyanate Test for Iron. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to phosphate and fluoride interference in the colorimetric determination of iron using the thiocyanate method.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What is the principle of the thiocyanate test for iron?
A1: The thiocyanate test is a colorimetric method used for the quantitative determination of iron(III) ions (Fe³⁺). In an acidic solution, Fe³⁺ ions react with thiocyanate ions (SCN⁻) to form a series of intensely red-colored iron(III)-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺.[1][2] The intensity of the blood-red color is proportional to the concentration of Fe³⁺ in the sample and is typically measured spectrophotometrically at a wavelength of approximately 480 nm.[3]
Q2: How do phosphate and fluoride ions interfere with the thiocyanate test for iron?
A2: Both phosphate (PO₄³⁻) and fluoride (F⁻) ions are known interfering agents in the thiocyanate test for iron. They compete with thiocyanate ions to form stable, colorless complexes with Fe³⁺.[4][5] This complex formation decreases the concentration of Fe³⁺ available to react with thiocyanate, leading to a reduction in the intensity of the red color and consequently, an underestimation of the iron concentration.[4][5]
Q3: Why are the iron-fluoride and iron-phosphate complexes more stable than the iron-thiocyanate complex?
A3: The stability of a complex is determined by its formation constant (Kf). Fluoride and phosphate are harder Lewis bases compared to the thiocyanate ion, and Fe³⁺ is a hard Lewis acid. Hard acids prefer to bond with hard bases. The iron-fluoride complex has a significantly higher formation constant (log Kf ≈ 12.06) compared to the iron-thiocyanate complex (log Kf ≈ 3.36).[4] This large difference in stability constants means that fluoride will readily displace thiocyanate from the iron complex.[4][6][7] Similarly, phosphate forms a very stable complex with iron(III).
Q4: At what concentrations do phosphate and fluoride start to cause significant interference?
A4: The concentration at which these ions cause significant interference depends on the concentration of iron in the sample and the specific conditions of the assay. Even low concentrations of fluoride and phosphate can lead to noticeable errors. It is crucial to either remove these interfering ions or use a suitable masking agent.
Troubleshooting Common Issues
Problem 1: The expected red color does not develop or is weaker than anticipated.
-
Possible Cause 1: Presence of interfering ions like phosphate or fluoride.
-
Solution: These ions form stable, colorless complexes with Fe³⁺, preventing the formation of the red iron-thiocyanate complex.[4][5] Consider removing the interfering ions through precipitation or ion-exchange chromatography prior to the analysis. Alternatively, a masking agent can be used to selectively bind the interfering ions.
-
-
Possible Cause 2: The iron in the sample is in the ferrous (Fe²⁺) state.
-
Solution: The thiocyanate test is specific for ferric (Fe³⁺) iron. If your sample contains Fe²⁺, it must be oxidized to Fe³⁺ before adding the thiocyanate reagent. This can be achieved by adding a few drops of an oxidizing agent like potassium permanganate (KMnO₄) solution until a faint pink color persists.
-
-
Possible Cause 3: The pH of the solution is too high.
-
Solution: The iron-thiocyanate complex is stable only in acidic conditions. At higher pH, Fe³⁺ will precipitate as iron(III) hydroxide (Fe(OH)₃). Ensure the solution is acidified, typically with hydrochloric acid (HCl) or nitric acid (HNO₃), to a pH below 2.
-
Problem 2: The color of the solution fades over time.
-
Possible Cause: Reduction of Fe³⁺ to Fe²⁺.
-
Solution: Some substances in the sample matrix may reduce Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate. The analysis should be performed promptly after color development. In some cases, adding a mild oxidizing agent can help maintain the iron in the Fe³⁺ state.[8]
-
Quantitative Data on Interference
The extent of interference is dependent on the relative concentrations of iron and the interfering ion. The following table summarizes the general effect of these interferences.
| Interfering Ion | Chemical Formula | Type of Complex with Fe³⁺ | Effect on Absorbance | Consequence |
| Fluoride | F⁻ | Colorless, stable (e.g., [FeF₆]³⁻)[6] | Decrease | Underestimation of iron concentration |
| Phosphate | PO₄³⁻ | Colorless, stable (e.g., [Fe(HPO₄)]⁺)[5][9] | Decrease | Underestimation of iron concentration |
Experimental Protocols & Methodologies
Protocol 1: Standard Thiocyanate Test for Iron(III)
This protocol outlines the basic procedure for the determination of iron(III) using the thiocyanate method.
Materials:
-
Standard iron(III) solution (e.g., 100 ppm Fe³⁺)
-
Ammonium thiocyanate (NH₄SCN) solution (e.g., 1 M)[1]
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (e.g., 1 M)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of standard solutions with known concentrations of Fe³⁺ (e.g., 0, 1, 2, 5, 10 ppm) by diluting the stock standard iron solution in volumetric flasks. b. To each flask, add 1 mL of 1 M HCl to ensure an acidic environment. c. Add 5 mL of 1 M NH₄SCN solution to each flask.[1] d. Dilute to the mark with deionized water and mix thoroughly. e. Allow the color to develop for at least 10 minutes. f. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (around 480 nm) using a spectrophotometer. Use the 0 ppm standard as the blank. g. Plot a calibration curve of absorbance versus iron concentration.
-
Analysis of the Unknown Sample: a. Pipette a known volume of the sample into a volumetric flask. b. Add 1 mL of 1 M HCl. c. Add 5 mL of 1 M NH₄SCN solution. d. Dilute to the mark with deionized water and mix well. e. After 10 minutes, measure the absorbance of the sample at the same wavelength used for the standards. f. Determine the concentration of iron in the sample by using the calibration curve.
Protocol 2: Method to Mitigate Fluoride and Phosphate Interference
Addressing interference from fluoride and phosphate often requires sample pretreatment to remove these ions or the use of a masking agent that does not interfere with the iron-thiocyanate reaction.
Option 1: Precipitation of Interferents
-
For Phosphate: Phosphate can be precipitated by adding a solution of a zirconium salt (e.g., zirconyl chloride) in an acidic medium. The resulting zirconium phosphate precipitate can be removed by centrifugation or filtration before proceeding with the thiocyanate test.
-
For Fluoride: Fluoride can be precipitated as calcium fluoride (CaF₂) by adding a calcium salt (e.g., calcium chloride). However, this method may be less effective for trace amounts.
Option 2: Use of Masking Agents
-
Adding a solution of beryllium or zirconium has been used to mask fluoride ions by forming more stable complexes with fluoride than iron does. Caution: Beryllium compounds are highly toxic and must be handled with extreme care.
Visual Diagrams
Chemical Reaction Pathway
The following diagram illustrates the primary reaction in the thiocyanate test for iron and the competing reactions in the presence of fluoride and phosphate ions.
Caption: Interference mechanism in the thiocyanate test for iron.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during the thiocyanate test for iron.
Caption: A troubleshooting workflow for the thiocyanate test.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. scienceinschool.org [scienceinschool.org]
- 4. asianpubs.org [asianpubs.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. scienceready.com.au [scienceready.com.au]
Technical Support Center: Ammonium Thiocyanate Purification for Analytical Use
Welcome to the technical support center for the purification of ammonium thiocyanate (NH₄SCN). This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their analytical applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in analytical grade this compound?
A1: Common impurities in analytical grade this compound can include heavy metals (like lead), iron, chloride, sulfate, and sulfide compounds.[1][2] Due to its hygroscopic nature, water is also a common impurity.[2] Upon heating, this compound can isomerize to thiourea or decompose, leading to the presence of other degradation products.[3][4][5]
Q2: Why is my purified this compound turning a reddish color over time?
A2: A reddish discoloration in this compound is typically caused by the presence of trace iron impurities.[2][6] These iron compounds can form a deep-red complex with the thiocyanate anion, which is the basis for the colorimetric determination of iron.[3][4] To prevent this, it is crucial to use purification methods that effectively remove iron.
Q3: What is the recommended storage procedure for purified this compound?
A3: To maintain its purity and prevent degradation, this compound should be stored in a cool, dark, and dry place, ideally at temperatures below 15°C (59°F).[7] It is a hygroscopic and deliquescent solid, meaning it readily absorbs moisture from the air, which can lead to caking and degradation.[1][2] Storing it under an inert gas can also help preserve its stability.[7]
Q4: Can I heat this compound to dry it?
A4: Heating this compound to dry it is not recommended. Upon heating, it can isomerize to thiourea, with equilibrium mixtures containing significant amounts of thiourea at temperatures of 150°C and 180°C.[3][4] At temperatures around 200°C, it decomposes into ammonia, hydrogen sulfide, and carbon disulfide.[3][4][5] For drying, vacuum desiccation at room temperature is a safer alternative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Purified salt is discolored (yellowish or reddish) | Presence of iron impurities.[2][6] | Re-purify using the cold water recrystallization method outlined in the experimental protocols below. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. |
| Low assay result after purification | Incomplete removal of impurities. Incomplete drying (presence of moisture). | Repeat the purification process. Ensure the crystals are thoroughly dried under vacuum. |
| Crystals are clumped or "caked" | Absorption of atmospheric moisture due to its hygroscopic nature.[2] | Break up the clumps gently. Dry the material in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide). Store in a tightly sealed container in a dry environment. |
| Inconsistent results in analytical applications | Purity of the this compound may not be sufficient. Degradation of the material. | Re-purify the this compound. Standardize the this compound solution before use, as detailed in the analytical protocols. |
Quantitative Data Summary
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 128[3] |
| 20 | ~165[8] |
Table 2: Typical Specifications for ACS Reagent Grade this compound
| Parameter | Specification Limit |
| Assay | ≥ 99.0% |
| pH of a 5% solution | 4.0 - 6.0 |
| Insoluble Matter | ≤ 0.005% |
| Residue after Ignition | ≤ 0.01% |
| Chloride (Cl) | ≤ 0.005% |
| Sulfate (SO₄) | ≤ 0.005% |
| Heavy Metals (as Pb) | ≤ 5 ppm[1] |
| Iron (Fe) | ≤ 2 ppm[2] |
Note: Specifications can vary by manufacturer. Always refer to the certificate of analysis for the specific reagent.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This method is particularly effective for removing iron impurities. The key is to dissolve the impure salt in cold water, as iron compounds that might be present are less soluble under these conditions.[6]
Methodology:
-
Dissolution: In a beaker, dissolve the impure this compound in a minimal amount of cold deionized water (room temperature or below). Stir gently to dissolve the salt.
-
Filtration: If any insoluble impurities are observed, filter the cold solution through a fine-pored filter paper (e.g., Whatman No. 42). This step is crucial for removing insoluble iron compounds.[6]
-
Concentration: Gently heat the clear filtrate to evaporate some of the water and create a saturated solution. Avoid boiling, as this can lead to decomposition.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) until a constant weight is achieved.
Protocol 2: Assay of Purified this compound (Volhard Titration)
This is an argentimetric titration method to determine the purity of the this compound.[8][9]
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.3 g of the purified and dried this compound and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Acidification: Add 2 mL of nitric acid to the solution.[9]
-
Titration: Add a known excess of standard 0.1 M silver nitrate (AgNO₃) solution (e.g., 50.00 mL) to the flask. This will precipitate silver thiocyanate.
-
Indicator: Add 2 mL of ferric ammonium sulfate solution as an indicator.[9]
-
Back-Titration: Titrate the excess silver nitrate with a standardized 0.1 M potassium thiocyanate (KSCN) or this compound (NH₄SCN) solution until the first appearance of a stable faint reddish-brown color.[9]
-
Calculation: Calculate the amount of silver nitrate that reacted with the this compound in the sample and, from this, determine the purity of your compound.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logic diagram for troubleshooting discoloration of this compound.
References
- 1. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nouryon.com [nouryon.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. quora.com [quora.com]
- 6. US1970303A - Method of purifying this compound - Google Patents [patents.google.com]
- 7. allanchem.com [allanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ammonium Thiocyanate Solutions for Titration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium thiocyanate solutions for titration.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a 0.1 M this compound solution?
To prepare a 0.1 M this compound (NH₄SCN) solution, dissolve approximately 7.612 grams of ACS reagent grade this compound in sufficient purified water to produce 1000 mL.[1] It is crucial to standardize the solution after preparation.
2. How is a 0.1 M this compound solution standardized?
The most common method for standardizing an this compound solution is by titrating it against a known concentration of silver nitrate (AgNO₃) solution, typically 0.1 M, using a ferric ammonium sulfate solution as an indicator.[1][2] This is a form of precipitation titration known as the Volhard method.[3]
-
Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of standard 0.1 M silver nitrate solution into an Erlenmeyer flask.
-
Add about 50 mL of purified water and 2 mL of nitric acid. The nitric acid is added to create an acidic medium and prevent the precipitation of iron(III) as hydrated oxide.[4][5]
-
Add 1-2 mL of ferric ammonium sulfate indicator solution.
-
Titrate with the prepared this compound solution until the first appearance of a persistent faint reddish-brown or orange color.[1][3] This color change indicates the formation of the ferric thiocyanate complex ([Fe(SCN)]²⁺), which occurs after all the silver ions have precipitated as silver thiocyanate (AgSCN).[3]
-
3. What are the optimal storage conditions for an this compound solution?
This compound solutions should be stored in a cool, dark place to maintain their stability.[6] Exposure to light can cause decomposition.[7] It is recommended to store the solution in a tightly sealed, light-resistant glass bottle at a temperature ideally below 15°C (59°F).[6] Some sources also suggest storing the solution under an inert gas to prevent degradation.[6]
4. What is the shelf life of a standardized this compound solution?
The stability of this compound solutions is limited, and they should be re-standardized frequently. Some sources suggest an expiry period of 15 days, while others indicate a validity of 30 days with re-standardization every 15 days.[8][9] It is good practice to check for any physical changes, such as discoloration, before use.[9]
5. What are the signs of decomposition in an this compound solution?
A common sign of decomposition is the appearance of a yellow color.[10] This can occur due to photodegradation, especially in the presence of moisture and oxygen.[10] Another potential issue is a reddish coloration, which can result from iron contamination, for instance, from corrosion of storage containers.[11]
6. What are the primary decomposition pathways for aqueous this compound?
The main decomposition pathway for this compound, particularly when heated, is isomerization to thiourea.[8][10] While this reaction is slower at room temperature, it can still occur over time, affecting the concentration of the thiocyanate ions.[7] Additionally, photodegradation can lead to the formation of yellow-colored products.[10] Upon significant heating, this compound can decompose into ammonia, hydrogen sulfide, and carbon disulfide.[8][10]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Titration Results
| Symptom | Possible Cause | Troubleshooting Action |
| Endpoint is not sharp or is difficult to determine. | 1. Indicator concentration is too low or too high.2. The solution was not adequately mixed during titration. | 1. Ensure the correct amount of ferric ammonium sulfate indicator is added (typically 1-2 mL).2. Swirl the flask continuously during the titration, especially near the endpoint, to ensure proper mixing. |
| Titration volume of this compound is consistently lower than expected. | The concentration of the this compound solution may have increased due to water evaporation. | Ensure the solution is stored in a tightly sealed container. Re-standardize the solution. |
| Titration volume of this compound is consistently higher than expected. | The this compound solution has likely degraded, leading to a lower concentration. | Prepare a fresh solution and standardize it. Review storage conditions to prevent future degradation. |
| Results are not reproducible. | 1. Improperly cleaned glassware.2. Inconsistent endpoint determination.3. Fluctuation in temperature. | 1. Ensure all glassware is thoroughly cleaned with deionized water.2. Titrate to the same faint color change in each trial. Using a white background can help with consistency.3. Perform titrations at a consistent room temperature. |
Issue 2: Issues with the this compound Solution Itself
| Symptom | Possible Cause | Troubleshooting Action |
| The solution has a yellow tint. | Photodegradation has occurred. | Discard the solution and prepare a fresh one. Store the new solution in a light-resistant bottle in a dark, cool place. |
| The solution appears cloudy or has a precipitate. | Contamination or precipitation of impurities. | Discard the solution and prepare a fresh one using high-purity water and reagents. |
| The solution has a reddish color. | Iron contamination, possibly from the storage container.[11] | Use high-quality glass containers for storage. If iron contamination is suspected, discard the solution. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Solution
Materials:
-
This compound (NH₄SCN), ACS reagent grade
-
Purified water
-
1000 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh approximately 7.612 g of this compound.
-
Transfer the weighed solid into a 1000 mL volumetric flask.
-
Add approximately 500 mL of purified water and swirl to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 1000 mL mark with purified water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Standardization of 0.1 M this compound Solution
Materials:
-
Prepared 0.1 M this compound solution
-
Standardized 0.1 M silver nitrate (AgNO₃) solution
-
Nitric acid (HNO₃), concentrated
-
Ferric ammonium sulfate indicator solution
-
25 mL volumetric pipette
-
50 mL burette
-
250 mL Erlenmeyer flasks (x3)
-
100 mL graduated cylinder
Procedure:
-
Rinse the 50 mL burette with a small amount of the prepared this compound solution and then fill it. Record the initial burette reading.
-
Accurately pipette 25.00 mL of the standard 0.1 M silver nitrate solution into each of the three 250 mL Erlenmeyer flasks.
-
To each flask, add approximately 50 mL of purified water and 2 mL of concentrated nitric acid. Swirl to mix.
-
Add 1-2 mL of the ferric ammonium sulfate indicator solution to each flask.
-
Titrate the contents of the first flask with the this compound solution from the burette. Swirl the flask constantly.
-
As the endpoint approaches, the precipitate of silver thiocyanate will make the solution appear milky white. The endpoint is reached upon the first appearance of a stable, faint reddish-brown color.
-
Record the final burette reading.
-
Repeat the titration for the other two flasks.
-
Calculate the molarity of the this compound solution for each trial and determine the average molarity.
Calculation:
Molarity of NH₄SCN = (Molarity of AgNO₃ × Volume of AgNO₃) / Volume of NH₄SCN
Data Presentation
Table 1: Recommended Re-standardization Frequency for 0.1 M this compound Solution
| Storage Condition | Recommended Re-standardization Frequency | Expected Stability |
| Stored in a clear glass bottle at room temperature (20-25°C) with exposure to light. | Every 3-5 days | Low |
| Stored in a clear glass bottle in a dark place at room temperature (20-25°C). | Every 7-10 days | Moderate |
| Stored in a light-resistant bottle in a dark place at room temperature (20-25°C). | Every 15 days[9] | Good |
| Stored in a light-resistant bottle in a refrigerator (2-8°C). | Every 30 days | Very Good |
Visualizations
Caption: Experimental workflow for the preparation and standardization of this compound solution.
Caption: Troubleshooting logic for inaccurate titration results with this compound.
References
- 1. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 2. hiranuma.com [hiranuma.com]
- 3. byjus.com [byjus.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Ricca Chemical - this compound [riccachemical.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. nouryon.com [nouryon.com]
- 11. Isomerization of thiourea to this compound and isotopic exchange between [35S]thiourea and diphenyl tetrasulphide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Isothiocyanate Formation in Reactions with Ammonium Thiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing the formation of isothiocyanate byproducts when using ammonium thiocyanate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for isothiocyanate formation when I expect a thiocyanate product?
A1: The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it has two reactive sites: the sulfur atom and the nitrogen atom. Attack from the sulfur atom (the "soft" nucleophilic center) leads to the desired thiocyanate product (R-SCN). However, attack from the nitrogen atom (the "hard" nucleophilic center) results in the formation of the isomeric isothiocyanate byproduct (R-NCS). The regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, solvent, and temperature.[1][2][3]
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply to controlling this reaction?
A2: The HSAB principle is a key concept for predicting the outcome.[4]
-
Hard acids (electrophiles with high positive charge density, small size) preferentially react with hard bases (the nitrogen end of the thiocyanate ion). Reactions proceeding through a carbocation intermediate (SN1 mechanism), for instance, involve a hard acid and will favor isothiocyanate formation.[5][6]
-
Soft acids (electrophiles with low positive charge density, large size) prefer to react with soft bases (the sulfur end of the thiocyanate ion). Reactions involving a direct displacement on a carbon atom (SN2 mechanism) involve a soft acid and will favor thiocyanate formation.[5][6]
Q3: What is the effect of temperature on the formation of isothiocyanates?
A3: Isothiocyanates are generally more thermodynamically stable than their corresponding thiocyanate isomers. Therefore, higher reaction temperatures can favor the formation of the isothiocyanate product by providing the energy needed to overcome the activation barrier for N-attack or by promoting the isomerization of the initially formed thiocyanate to the more stable isothiocyanate.[7][8] For reactions where the formation of the thiocyanate product is exothermic, lower temperatures will favor the desired product according to Le Chatelier's principle.[9]
Q4: Can the choice of solvent influence the product ratio?
A4: Yes, the solvent plays a crucial role.
-
Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are generally preferred for maximizing the yield of the thiocyanate product in SN2 reactions. These solvents solvate the cation (e.g., NH₄⁺) but leave the nucleophilic thiocyanate anion relatively free to react via its more nucleophilic sulfur atom.[2][10]
-
Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nitrogen atom of the thiocyanate ion, making the sulfur atom more available for reaction. However, they can also stabilize carbocation intermediates in SN1-type reactions, which would favor isothiocyanate formation.[2]
Troubleshooting Guides
Problem 1: Significant isothiocyanate byproduct detected in the reaction of an alkyl halide with this compound.
-
dot
Caption: Troubleshooting workflow for isothiocyanate byproduct formation.
| Potential Cause | Explanation | Recommended Solution |
| Reaction proceeds via SN1 mechanism | Tertiary or secondary alkyl halides, or reaction conditions that favor carbocation formation (a "hard" electrophile), will lead to preferential attack by the "hard" nitrogen atom of the thiocyanate ion.[4][6] | If possible, modify the substrate to a primary or less hindered secondary halide to favor an SN2 mechanism. |
| Inappropriate Solvent | Polar protic solvents can stabilize carbocation intermediates, favoring the SN1 pathway. Nonpolar solvents may not sufficiently dissolve the this compound. | Switch to a polar aprotic solvent like acetone, acetonitrile, or DMF to promote the SN2 reaction at the sulfur atom.[2] |
| High Reaction Temperature | Isothiocyanates are often the thermodynamically more stable isomer. High temperatures can provide the activation energy for N-attack or promote the isomerization of the desired thiocyanate product.[7][8] | Run the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity. |
| Absence of a Phase-Transfer Catalyst (PTC) | In biphasic systems (e.g., a water-insoluble alkyl halide and aqueous this compound), the reaction rate can be slow, requiring harsh conditions (like high heat) that favor isothiocyanate formation. | Use a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to shuttle the thiocyanate anion into the organic phase, allowing for milder reaction conditions and improved selectivity for the thiocyanate product.[11][12][13] |
Problem 2: Isothiocyanate detected during the synthesis of thiourea from this compound.
-
dot
Caption: Isomerization of this compound to thiourea.
| Potential Cause | Explanation | Recommended Solution |
| Thermal Isomerization | This compound exists in equilibrium with thiourea at elevated temperatures.[7][8] While this is the basis for thiourea synthesis from this starting material, the term "isothiocyanate formation" in this context might refer to side reactions if the intended product is a substituted thiourea via reaction with an amine. In the direct conversion, incomplete conversion is the primary issue. | For the direct thermal conversion to thiourea, carefully control the temperature. Heating to 140-180°C favors the isomerization to thiourea.[7][14] Avoid temperatures above 200°C, as this can lead to decomposition into ammonia, hydrogen sulfide, and carbon disulfide.[7] |
| Reaction with Amines | When synthesizing substituted thioureas by reacting amines with this compound (often with an acid), isothiocyanate can be formed as an intermediate which then reacts with the amine. Controlling the formation of this intermediate is key. | Use a one-pot method where the amine, this compound, and an acid (e.g., HCl) are reacted together. This promotes the in-situ formation of the thiourea without isolating an isothiocyanate intermediate.[15] |
Data on Reaction Conditions
| Parameter | Condition Favoring Thiocyanate (S-Attack) | Condition Favoring Isothiocyanate (N-Attack) | Rationale |
| Electrophile (R-X) | Soft (e.g., primary alkyl halide, benzyl halide) | Hard (e.g., tertiary alkyl halide, acyl halide, carbocation) | Follows the HSAB principle; soft-soft and hard-hard interactions are preferred.[4][5] |
| Reaction Mechanism | SN2 | SN1 | SN2 reactions involve a soft electrophilic carbon, while SN1 reactions proceed through a hard carbocation intermediate.[6] |
| Solvent | Polar aprotic (e.g., Acetone, DMF, CH₃CN) | Polar protic (e.g., H₂O, EtOH) can favor SN1 | Polar aprotic solvents solvate the cation, leaving the "soft" sulfur end of the nucleophile more accessible.[2] |
| Temperature | Lower temperatures | Higher temperatures | Isothiocyanates are generally more thermodynamically stable. Higher temperatures can favor the thermodynamic product or promote isomerization.[7][8] |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Lewis acids that can coordinate to the sulfur, leaving the nitrogen as the more reactive site. | PTCs facilitate SN2 reactions under milder conditions.[11] |
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Thiocyanate from an Alkyl Halide
This protocol is designed to favor the SN2 pathway and minimize the formation of the isothiocyanate byproduct.
-
Materials:
-
Primary or secondary alkyl halide (1.0 eq)
-
This compound (1.2 eq)
-
Acetone (anhydrous)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, optional, for less reactive halides)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous acetone.
-
If using, add the phase-transfer catalyst (TBAB) to the solution.
-
Add the alkyl halide to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently to reflux (typically 40-50°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated ammonium halide salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Quantification of Isothiocyanate Impurity by RP-HPLC
This protocol provides a general method for the detection and quantification of isothiocyanate impurities in a drug substance, adapted from a method for enzalutamide.[5][16]
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., Phenomenex Kinetex 100 x 2.1 mm, 3.5 µm).[5][16]
-
Gradient Elution: A suitable gradient to separate the isothiocyanate from the main compound and other impurities.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific isothiocyanate impurity (e.g., 295 nm for the impurity in the cited study).[5][16]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the isothiocyanate impurity standard of known concentration in a suitable diluent (e.g., acetonitrile/water). Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the drug substance, dissolve it in the diluent, and dilute to a final known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the isothiocyanate peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity using the calibration curve generated from the standard solutions. The limit of detection (LOD) and limit of quantitation (LOQ) should be determined as per ICH guidelines.[16]
-
-
dot
Caption: General workflow for HPLC quantification of isothiocyanate impurities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN106699623A - Thiourea conversion method using this compound - Google Patents [patents.google.com]
- 3. maharajacollege.ac.in [maharajacollege.ac.in]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prepchem.com [prepchem.com]
- 15. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 16. pnrjournal.com [pnrjournal.com]
Technical Support Center: Overcoming Solubility Challenges of Ammonium Thiocyanate in Non-Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter difficulties dissolving ammonium thiocyanate in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
This compound (NH₄SCN) is an ionic salt composed of the ammonium cation (NH₄⁺) and the thiocyanate anion (SCN⁻).[1][2] Non-polar solvents, such as toluene, hexane, and dichloromethane, lack the strong dipole moments necessary to effectively solvate these ions and overcome the strong electrostatic forces holding the crystal lattice together.[3][4][5] The principle of "like dissolves like" governs solubility, meaning polar solutes like ionic salts dissolve well in polar solvents (e.g., water, ethanol), while they exhibit poor solubility in non-polar environments.[3][4][6][7]
Q2: What are the primary methods to increase the solubility of this compound in non-polar solvents?
The two primary methods for enhancing the solubility of this compound in non-polar solvents are:
-
Phase Transfer Catalysis (PTC): Utilizes agents that form an ion pair with the thiocyanate anion, rendering it more lipophilic and thus soluble in organic media.
-
Complexation with Crown Ethers: Involves encapsulating the ammonium cation within a crown ether, which has a hydrophobic exterior, making the entire complex soluble in non-polar solvents.
Q3: What is a phase transfer catalyst and how does it work for this compound?
A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction is to occur. For dissolving this compound, a PTC, typically a quaternary ammonium salt with long alkyl chains (e.g., Aliquat 336), is used. The lipophilic cation of the PTC pairs with the thiocyanate anion, forming a bulky, organic-soluble ion pair. This ion pair can then readily dissolve in the non-polar solvent.
Q4: What are crown ethers and how do they help dissolve this compound?
Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. They can strongly bind to cations, such as the ammonium ion (NH₄⁺), by coordinating with the oxygen atoms in their ring. The exterior of the crown ether is non-polar, which allows the entire crown ether-ammonium thiocyanate complex to dissolve in non-polar solvents.[8]
Troubleshooting Guides
Issue 1: this compound remains as a solid precipitate in the non-polar solvent even after adding a phase transfer catalyst.
| Possible Cause | Troubleshooting Step |
| Insufficient PTC | Increase the molar ratio of the PTC to this compound. A 1:1 molar ratio is a good starting point, but an excess of the PTC may be required. |
| Poor PTC selection | Ensure the chosen PTC has sufficient lipophilicity for the non-polar solvent being used. For very non-polar solvents like hexane, a PTC with longer alkyl chains (e.g., Aliquat 336) is more effective than those with shorter chains (e.g., tetrabutylammonium bromide).[9] |
| Low Temperature | Gently warm the mixture. Increased thermal energy can help overcome the lattice energy of the salt and facilitate the formation of the ion pair with the PTC. |
| Inadequate Mixing | Ensure vigorous stirring or sonication to maximize the interfacial area between the solid this compound and the solution containing the PTC. |
| Presence of Water | Ensure all components (solvent, PTC, and this compound) are as anhydrous as possible. Water can hydrate the ions and hinder the formation of the lipophilic ion pair. |
Issue 2: The solution is cloudy or a third phase has formed after using a crown ether.
| Possible Cause | Troubleshooting Step |
| Incorrect Crown Ether Size | The size of the crown ether's cavity must be appropriate to bind the ammonium cation. For NH₄⁺, 18-crown-6 is a suitable choice. Using a crown ether that is too small or too large will result in weak complexation. |
| Insufficient Crown Ether | Use at least a stoichiometric amount (1:1 molar ratio) of the crown ether relative to the this compound. An excess of the crown ether may be beneficial. |
| Formation of an Insoluble Complex | While the goal is to form a soluble complex, at high concentrations, the complex itself might precipitate. Try diluting the solution with more of the non-polar solvent. |
| Impurities | Ensure the purity of the this compound, crown ether, and solvent. Impurities can sometimes lead to the formation of insoluble byproducts. |
Quantitative Data
The solubility of this compound in non-polar solvents is exceedingly low and not widely reported in quantitative terms, often being described as "insoluble" or "practically insoluble."[10] The following table provides a qualitative and estimated overview. The effectiveness of solubility enhancers is highly dependent on the specific conditions.
| Solvent | Without Enhancer | With Phase Transfer Catalyst (e.g., Aliquat 336) | With Crown Ether (e.g., 18-crown-6) |
| Toluene | Very Low / Insoluble | Moderate | Moderate |
| Hexane | Very Low / Insoluble | Low to Moderate | Low to Moderate |
| Dichloromethane | Very Low / Insoluble | Moderate to High | Moderate to High |
| Chloroform | Practically Insoluble[10] | Moderate | Moderate |
Experimental Protocols
Protocol 1: Solubilization using a Phase Transfer Catalyst (Aliquat 336)
-
Materials:
-
This compound (NH₄SCN)
-
Aliquat 336 (tricaprylylmethylammonium chloride)
-
Non-polar solvent (e.g., toluene)
-
Magnetic stirrer and stir bar
-
Glassware (flask or beaker)
-
-
Procedure: a. To a flask containing the desired volume of toluene, add Aliquat 336 in a 1:1 molar ratio to the amount of this compound you wish to dissolve. b. Stir the mixture until the Aliquat 336 is fully dissolved. c. Gradually add the solid this compound to the stirring solution. d. Continue to stir vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to expedite dissolution. e. Stir until the solid has completely dissolved. The resulting solution contains the Aliquat 336-thiocyanate ion pair.
Protocol 2: Solubilization using a Crown Ether (18-crown-6)
-
Materials:
-
This compound (NH₄SCN)
-
18-crown-6
-
Non-polar solvent (e.g., dichloromethane)
-
Magnetic stirrer and stir bar
-
Glassware (flask or beaker)
-
-
Procedure: a. To a flask containing the desired volume of dichloromethane, add 18-crown-6 in a 1:1 molar ratio to the amount of this compound you wish to dissolve. b. Stir the mixture until the 18-crown-6 is fully dissolved. c. Add the solid this compound to the stirring solution. d. Continue to stir at room temperature until the solid dissolves to form a clear solution of the [NH₄(18-crown-6)]⁺SCN⁻ complex.
Visualizations
Caption: Mechanism of Phase Transfer Catalyst (PTC).
Caption: Mechanism of Crown Ether Complexation.
Caption: Troubleshooting Workflow for Dissolution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ck12.org [ck12.org]
- 4. quora.com [quora.com]
- 5. testbook.com [testbook.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Water Content Determination in Ammonium Thiocyanate by Karl Fischer Titration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the water content in ammonium thiocyanate using Karl Fischer (KF) titration. This resource offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges associated with this analysis.
Frequently Asked Questions (FAQs)
Q1: Why is Karl Fischer titration challenging for this compound?
A1: The primary challenges arise from two interfering reactions:
-
Thiocyanate Interference: The thiocyanate ion (SCN⁻) is a reducing agent that reacts with the iodine in the Karl Fischer reagent. This side reaction consumes iodine, leading to an overestimation of the water content.
-
pH Shift: The ammonium ion (NH₄⁺) is a weak acid that can lower the pH of the titration medium. The optimal pH for the Karl Fischer reaction is between 5 and 7.[1] A significant drop in pH can slow down the reaction rate, leading to inaccurate and sluggish endpoints.[1]
Q2: What are the signs of interference during the titration of this compound?
A2: Indicators of interference include:
-
Inaccurate and irreproducible results: Consistently high or fluctuating water content readings.
-
"Vanishing" or "fading" endpoints: The endpoint is reached but then drifts back, indicating an ongoing side reaction.
-
Prolonged titration times: The titration takes significantly longer than expected for a given amount of water.
-
Unusual color changes: The solution may develop a dark brown color due to excess iodine consumption.
Q3: Can I use a standard Karl Fischer method for this compound?
A3: A standard methanolic KF titration is not recommended without modification due to the high probability of interference from the thiocyanate ion. Specialized reagents and techniques are necessary to obtain accurate results.
Q4: What is the Karl Fischer oven method, and is it suitable for this compound?
A4: The Karl Fischer oven method is a sample preparation technique where the sample is heated in a sealed vial.[2] A stream of dry, inert gas carries the evaporated water into the KF titration cell, while the non-volatile sample matrix, including the interfering this compound, remains in the vial.[2] This method is highly recommended for this compound as it effectively separates the water from the interfering components, preventing side reactions.[3]
Q5: What are one-component and two-component Karl Fischer reagents, and which is better for this application?
A5:
-
One-component reagents contain all the necessary reactants (iodine, sulfur dioxide, a base, and a solvent) in a single solution.[4][5] They offer convenience and flexibility in solvent choice.[6]
-
Two-component reagents separate the iodine and a solvent (the titrant) from the sulfur dioxide and a base dissolved in a solvent (the solvent component).[4][5] They generally offer faster titration speeds, more stable titers, and a higher buffer capacity, which can be advantageous when dealing with acidic samples like ammonium salts.[4][7] For this compound, a two-component system may provide better pH control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Consistently high water content results | Interference from the thiocyanate ion reacting with iodine. | • Use the Karl Fischer Oven Method: This is the most reliable approach to physically separate water from the interfering this compound. • Chemical Addition (for direct titration, with caution): Some literature suggests pre-treating the sample with a mild oxidant to consume the reducing agent before titration. However, this must be carefully validated to ensure the oxidant does not interfere or that the reaction byproducts do not affect the KF titration. This approach is for advanced users and requires thorough validation. |
| Slow titration or "creeping" endpoint | The pH of the titration medium is too low due to the acidic nature of the ammonium ion. | • Use a buffered Karl Fischer reagent or add a buffering agent: Add imidazole or a commercially available buffer for acidic samples to the KF solvent before adding the sample to maintain the pH in the optimal 5-7 range.[1] • Use a two-component KF system: These systems often have a higher intrinsic buffer capacity.[4] |
| Poor reproducibility | Inconsistent side reactions due to variations in sample size, dissolution rate, or ambient moisture. | • Ensure a tightly sealed titration vessel: Check all seals, septa, and drying tubes to prevent atmospheric moisture from entering the system. • Optimize sample size: Use a consistent and appropriate sample size to minimize the impact of side reactions relative to the water content. • Ensure complete and rapid dissolution: If performing direct titration, select a solvent system in which this compound is readily soluble. |
| Titration vessel becomes dark brown | Significant excess iodine consumption by the thiocyanate. | • Immediately stop the titration. • Re-evaluate the method: This is a strong indicator of severe interference. The Karl Fischer oven method should be employed. |
Experimental Protocols
Preferred Method: Karl Fischer Titration with Oven Evaporation
This method is recommended for the most accurate and reliable determination of water in this compound as it physically separates the water from the interfering sample matrix.
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Karl Fischer Oven with a sample changer
Reagents:
-
Karl Fischer reagent appropriate for the titrator (volumetric or coulometric)
-
Anhydrous methanol or a suitable solvent for the titration cell
-
Dry, inert carrier gas (e.g., nitrogen or dry air)
Procedure:
-
Instrument Setup: Set up the Karl Fischer titrator and oven according to the manufacturer's instructions.
-
Oven Temperature Program: Determine the optimal oven temperature for water release without decomposing the this compound. This can be done by running a temperature ramp test. A typical starting point is 150-180°C.
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample into a clean, dry headspace vial. The sample size should be chosen to yield a water content within the optimal range of the instrument.
-
Sealing the Vial: Immediately seal the vial with a septum cap.
-
Titration: Place the vial in the oven's sample rack. The instrument will then automatically pierce the septum, heat the sample, and transfer the evaporated water via the carrier gas to the pre-titrated solvent in the titration cell. The water is then titrated as usual.
-
Blank Determination: Run a blank determination with an empty, sealed vial to account for any residual moisture in the system.
-
Calculation: The instrument's software will automatically calculate the water content, taking the blank value into account.
Alternative Method: Direct Volumetric Karl Fischer Titration (with pH Buffering)
This method is faster but requires careful control to minimize interferences. It is crucial to validate this method against the oven method or a certified reference material. This method is not recommended if the thiocyanate interference cannot be adequately suppressed.
Instrumentation:
-
Volumetric Karl Fischer Titrator
Reagents:
-
Two-component Karl Fischer titrant and solvent system is recommended for better buffer capacity.
-
Anhydrous methanol or a suitable solvent.
-
Buffering agent for acidic samples (e.g., imidazole).
-
Water standard for titer determination.
Procedure:
-
Solvent Preparation: Add a suitable volume of the KF solvent to the titration vessel.
-
Buffering: Add a pre-determined amount of imidazole or other suitable buffer to the solvent. The amount should be sufficient to neutralize the acidity of the this compound sample and maintain a pH between 5 and 7.
-
Pre-titration: Titrate the solvent to a dry endpoint to remove any residual water.
-
Titer Determination: Determine the titer of the KF titrant using a certified water standard.
-
Sample Analysis: Quickly and accurately add a pre-weighed amount of the this compound sample to the conditioned titration vessel.
-
Titration: Start the titration immediately.
-
Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the titrant, and the sample weight.
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes. Note that specific values may vary depending on the instrument, reagents, and sample purity.
Table 1: Comparison of KF Methods for this compound
| Parameter | KF Oven Method | Direct Titration (with Buffering) |
| Accuracy | High | Moderate to Low (highly dependent on interference) |
| Precision | High | Variable |
| Interference Risk | Low | High |
| Analysis Time | Longer (due to heating step) | Shorter |
| Recommendation | Highly Recommended | Use with caution, requires extensive validation |
Table 2: Recommended Reagents for Direct Titration
| Reagent Type | Product Example | Rationale |
| Two-Component System | Commercial two-component KF reagents | Provides better pH buffering capacity and faster titration.[4] |
| Solvent | Anhydrous Methanol | Good solubility for this compound. |
| Buffer | Imidazole or Salicylic Acid based buffer | To maintain the optimal pH range of 5-7.[1] |
Visualizations
Caption: Workflow for the Karl Fischer oven method.
Caption: Troubleshooting logic for KF titration of this compound.
References
- 1. What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 2. Oven method for sample preparation in Karl Fischer titration | Metrohm [metrohm.com]
- 3. Side reactions in Karl Fischer titration | Metrohm [metrohm.com]
- 4. Karl Fischer Reagents [sigmaaldrich.com]
- 5. quveon.com [quveon.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. mt.com [mt.com]
Technical Support Center: Ammonium Thiocyanate Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ammonium thiocyanate (NH₄SCN) reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reagent stability to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is a relatively stable compound in pure, dry form and when stored correctly. However, it is susceptible to degradation under certain conditions:
-
Heat: Upon heating, this compound isomerizes to thiourea.[1] At temperatures around 150°C and 180°C, the equilibrium mixture contains 30.3% and 25.3% thiourea by weight, respectively.[1] At 200°C, it decomposes into ammonia, hydrogen sulfide, and carbon disulfide.[1]
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to caking of the solid and may facilitate degradation reactions.
-
Light: Exposure to light can promote the decomposition of this compound.[3]
-
Incompatible Materials: Contact with strong acids, strong oxidizing agents (like chlorates and nitrates), and certain metals can cause vigorous or explosive reactions and degradation.[3][4] Iron corrosion, in particular, can lead to a reddish discoloration of the reagent.[2]
Q2: How should I properly store this compound solid and its solutions?
A2: Proper storage is critical to maintain the integrity of your this compound reagent.
| Storage Condition | Solid this compound | This compound Solutions |
| Temperature | Cool, dry place, ideally below 15°C. | Store at room temperature, away from direct heat. |
| Light | In a dark or opaque, tightly sealed container. | In light-resistant (e.g., amber glass) bottles.[5] |
| Atmosphere | Under an inert gas to prevent moisture absorption. | Tightly capped to minimize exposure to air. |
| Container | Chemically resistant containers (e.g., glass, polymer). | Glass-stoppered bottles are recommended. |
| Shelf Life | Can be stable for up to 3 years under ambient conditions, but reanalysis is advised.[2] Some sources suggest a shorter shelf life of less than a year. | Aqueous solutions are typically stable for a limited period. For example, a 0.1M solution may have a validity of 15-30 days, with re-standardization recommended.[5][6] |
Q3: My this compound solution has turned a reddish-brown color. What is the cause and can I still use it?
A3: A reddish-brown color in an this compound solution is most commonly due to contamination with iron (Fe³⁺) ions. The thiocyanate ion (SCN⁻) reacts with ferric ions to form a series of intensely colored iron(III) thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺.[1] This contamination can arise from the use of spatulas or glassware containing iron, or from the corrosion of iron storage containers.[2]
Whether the solution is still usable depends on your application. For qualitative tests where the presence of iron is not a concern, it might be acceptable. However, for quantitative analyses, such as titrations, the presence of interfering ions will lead to inaccurate results. It is strongly recommended to prepare a fresh solution using clean glassware.
Q4: I am observing a precipitate in my this compound solution. What could be the cause?
A4: Precipitate formation in an this compound solution can be due to several factors:
-
Contamination: Reaction with certain metal ions, such as silver, lead, and mercury, will form insoluble thiocyanate salts.
-
Low Temperature: The solubility of this compound in water is temperature-dependent. If a concentrated solution is stored at a significantly lower temperature than at which it was prepared, the salt may crystallize out.
-
Reaction with Container Material: Although less common with appropriate containers, interaction with the storage vessel could potentially lead to the formation of insoluble products.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound reagent.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected color change (yellow, red, or brown) | 1. Contamination with iron (Fe³⁺) ions.[2]2. Reaction with other metal ions.3. Degradation due to prolonged exposure to light or heat. | 1. Prepare a fresh solution using deionized water and acid-washed glassware.2. Ensure all equipment is free from metal contaminants.3. Store the solution in a dark, cool place. |
| Cloudiness or precipitate formation | 1. Contamination with ions that form insoluble thiocyanates (e.g., Ag⁺, Pb²⁺, Hg²⁺).2. The solution is supersaturated and has crystallized upon cooling.3. Reaction with the container. | 1. Prepare a fresh solution, ensuring no cross-contamination from other reagents.2. Gently warm the solution to redissolve the precipitate. If it does not redissolve, it is likely a contaminant.3. Use appropriate storage containers (e.g., borosilicate glass). |
| Inaccurate titration results (fading or indistinct endpoint) | 1. Degradation of the this compound solution, leading to a lower effective concentration.2. Presence of interfering substances in the sample.3. Improper pH of the solution. | 1. Re-standardize the this compound solution. If the molarity has significantly decreased, prepare a fresh solution.2. Review your sample preparation procedure to eliminate interfering ions.3. Ensure the titration is performed under the specified acidic conditions (e.g., with nitric acid). |
| Solid reagent is clumped or discolored | 1. Absorption of moisture due to improper storage (hygroscopic nature).2. Contamination of the stock bottle. | 1. If clumping is minor, the reagent may still be usable after drying in a desiccator. However, for accurate work, it is best to use a fresh, unopened container.2. Always use a clean, dry spatula to retrieve the solid reagent. |
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M this compound Solution
This protocol describes the preparation of a 0.1 M this compound solution and its standardization against a silver nitrate primary standard, a common method known as the Volhard titration.
Materials:
-
This compound (NH₄SCN), analytical reagent grade
-
Silver nitrate (AgNO₃), primary standard grade, dried at 110°C
-
Nitric acid (HNO₃), concentrated
-
Ferric ammonium sulfate ([FeNH₄(SO₄)₂·12H₂O]) indicator solution
-
Deionized water
-
Volumetric flasks (1000 mL)
-
Pipettes (25 mL or 50 mL)
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
Part A: Preparation of 0.1 M this compound Solution
-
Weigh approximately 7.612 g of this compound.[7]
-
Dissolve the solid in about 500 mL of deionized water in a 1000 mL volumetric flask.
-
Once fully dissolved, dilute to the mark with deionized water and mix thoroughly.
Part B: Standardization of the this compound Solution
-
Accurately weigh approximately 4.25 g of dried primary standard silver nitrate.
-
Dissolve it in deionized water in a 250 mL volumetric flask, dilute to the mark, and mix well to prepare a 0.1 M AgNO₃ standard solution.
-
Pipette 25.00 mL of the standard 0.1 M silver nitrate solution into a 250 mL Erlenmeyer flask.
-
Add 5 mL of 6 M nitric acid and 1 mL of ferric ammonium sulfate indicator solution.
-
Titrate with the prepared this compound solution from a burette. Swirl the flask constantly.
-
The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color.[8][7]
-
Repeat the titration at least two more times and calculate the average volume of this compound solution used.
Calculation of Molarity:
Molarity of NH₄SCN = (Molarity of AgNO₃ × Volume of AgNO₃) / Volume of NH₄SCN
Diagrams
Caption: Workflow for the preparation and standardization of this compound solution.
Caption: A logical diagram for troubleshooting common issues with this compound reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nouryon.com [nouryon.com]
- 3. nj.gov [nj.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmadekho.com [pharmadekho.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 8. tech-publish.com [tech-publish.com]
Technical Support Center: Ammonium Thiocyanate to Thiourea Isomerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction yield of thiourea from ammonium thiocyanate, with a focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of converting this compound to thiourea?
The conversion is a reversible isomerization reaction where this compound rearranges to form thiourea upon heating.[1][2] This equilibrium reaction means that the forward reaction (formation of thiourea) and the reverse reaction (reformation of this compound) occur simultaneously.
Q2: How does temperature influence the yield of thiourea?
Temperature has a critical, non-linear effect on the yield. While heating is necessary to initiate the isomerization, excessively high temperatures can be detrimental. The reaction reaches an equilibrium, and studies have shown that the percentage of thiourea in the equilibrium mixture is higher at 150°C (30.3%) than at 180°C (25.3%).[1] At temperatures above 200°C, thiourea begins to decompose, leading to the formation of byproducts such as ammonia, hydrogen sulfide, and carbon disulfide, which reduces the overall yield and purity of the desired product.[1][2]
Q3: What are the typical equilibrium concentrations of thiourea at different temperatures?
The equilibrium between this compound and thiourea is temperature-dependent. Below is a summary of reported equilibrium concentrations at atmospheric pressure.
| Temperature (°C) | Thiourea Yield (% by weight) |
| 140-145 | ~25 |
| 150 | 30.3 |
| 156 | 26.7 |
| 180 | 25.3 |
| 182 | 23.0 |
Data compiled from multiple sources.[1][3][4]
Troubleshooting Guide
Issue 1: Low Yield of Thiourea
-
Question: I performed the reaction by heating this compound, but my yield of thiourea is significantly lower than expected. What could be the cause?
-
Answer: Low yields in this reaction can stem from several factors related to temperature and reaction time:
-
Suboptimal Temperature: You may be operating at a temperature that is either too low to achieve a reasonable reaction rate or too high, which shifts the equilibrium back towards this compound and promotes decomposition. The optimal temperature range is generally between 140-160°C.[3][5]
-
Insufficient Reaction Time: The isomerization is not instantaneous and requires several hours to reach equilibrium. A typical reaction time is 4 to 6 hours at 140-145°C.[3][5]
-
Premature Termination of Reaction: If the reaction is stopped before equilibrium is reached, the conversion to thiourea will be incomplete.
-
Losses during Workup: Thiourea has some solubility in cold water, so excessive washing with large volumes of cold water during purification can lead to product loss.
-
Issue 2: Presence of Impurities and Discoloration in the Product
-
Question: My final thiourea product is discolored and appears impure. How can I resolve this?
-
Answer: Impurities and discoloration are often a result of decomposition at elevated temperatures.
-
Excessive Heating: If the reaction temperature exceeds 180°C and approaches 200°C, thiourea and this compound can decompose into various byproducts, including guanidinium thiocyanate, ammonia, hydrogen sulfide, and carbon disulfide, which can contaminate and discolor the final product.[1][2]
-
Troubleshooting Steps:
-
Precise Temperature Control: Utilize a controlled heating apparatus, such as a paraffin or oil bath, to maintain the reaction temperature within the optimal 140-160°C range.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, as prolonged heating, even at optimal temperatures, can lead to minor decomposition.
-
Purification: Follow a proper purification protocol to separate the thiourea from unreacted this compound and any decomposition byproducts.
-
-
Issue 3: Difficulty in Separating Thiourea from Unreacted this compound
-
Question: I am having trouble isolating pure thiourea from the reaction mixture. What is an effective separation method?
-
Answer: The separation of thiourea from unreacted this compound relies on their differential solubility in cold water. This compound is highly soluble in cold water, while thiourea is only slightly soluble.[5]
-
Recommended Procedure:
-
After the heating process, allow the molten reaction mixture to cool and solidify.
-
Grind the solidified mass into a powder to increase its surface area.
-
Wash the powder with a small amount of cold water. This will dissolve the majority of the unreacted this compound, leaving the less soluble thiourea as a solid.
-
For higher purity, the resulting crude thiourea can be recrystallized from hot water.[5]
-
-
Experimental Protocol
This protocol is a general guideline for the synthesis of thiourea from this compound.
Materials:
-
This compound
-
Round-bottom flask
-
Paraffin or oil bath with a thermometer and temperature controller
-
Stirring apparatus (optional, but recommended for uniform heating)
-
Beaker
-
Buchner funnel and filter paper
-
Cold deionized water
-
Hot deionized water
Procedure:
-
Place 50 g of this compound into a round-bottom flask.
-
Heat the flask in a paraffin bath to a temperature of 140-145°C. The this compound will melt.[5]
-
Maintain this temperature for 5-6 hours. It is crucial to keep the mass in a liquid state.[5]
-
After the reaction time has elapsed, remove the flask from the heat and allow the molten mixture to cool and solidify completely.
-
Once solidified, break up the solid mass and grind it into a powder.
-
Transfer the powder to a beaker and add approximately half its weight of cold water. Stir the mixture to dissolve the unreacted this compound.
-
Filter the solid thiourea using a Buchner funnel and wash it with a small amount of additional cold water.
-
For further purification, dissolve the crude thiourea in a minimal amount of hot water and allow it to cool slowly. Pure thiourea will crystallize as colorless needles.[5]
-
Collect the purified crystals by filtration and dry them.
Visualizations
Caption: Logical workflow of the effect of temperature on the this compound to thiourea isomerization.
References
Removing interfering ions in colorimetric analysis with ammonium thiocyanate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using ammonium thiocyanate for the colorimetric analysis of iron (III).
Troubleshooting Guide
This section addresses common issues encountered during the iron (III) thiocyanate colorimetric assay.
Q1: Why did my blood-red iron(III) thiocyanate solution unexpectedly turn yellow or fade to colorless?
This is a frequent issue that points to a shift in the chemical equilibrium away from the colored iron-thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺.[1] Several factors can cause this:
-
Presence of Interfering Anions: Strong complexing agents like fluoride (F⁻), phosphate (PO₄³⁻), sulfate (SO₄²⁻), and acetate can form more stable, colorless complexes with Fe³⁺, removing it from the equilibrium with thiocyanate.[1]
-
Reduction of Iron(III): If a reducing agent is present in your sample, it can convert Fe³⁺ to Fe²⁺. Since Fe²⁺ does not form a colored complex with thiocyanate, the red color will disappear.[1]
-
Incorrect pH: The reaction is sensitive to pH. If the solution is not sufficiently acidic (pH > 2), Fe³⁺ can hydrolyze to form iron(III) hydroxide (Fe(OH)₃), a brownish precipitate, which removes Fe³⁺ from the solution and causes the red color to fade.[1][2]
-
High Temperature: The formation of the iron-thiocyanate complex is an exothermic reaction. Increasing the temperature will shift the equilibrium to the left, favoring the reactants and reducing the color intensity.[1][3] It is recommended to perform the reaction at a stable room temperature (20-25°C).[1]
Q2: My solution's color is much more intense than expected. What could be the cause?
An overly intense red color suggests that the equilibrium has shifted significantly towards the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex.[1] This is typically due to an unexpectedly high concentration of either Fe³⁺ or SCN⁻.[1] Double-check the concentrations of your stock solutions and the volumes used in your dilutions.
Q3: Why did my solution become cloudy or form a precipitate after adding the reagents?
Cloudiness or precipitation is almost always caused by an interfering ion that forms an insoluble salt.[1]
-
White Precipitate: This is commonly observed with ions like silver (Ag⁺) or mercury(II) (Hg²⁺), which react with the thiocyanate reagent to form insoluble precipitates like AgSCN(s).[1] Phosphate ions can also precipitate with iron(III) as FePO₄(s).[1]
-
Brown Precipitate: This is likely iron(III) hydroxide (Fe(OH)₃), which forms if the pH of the solution is too high (not acidic enough).[1]
Frequently Asked Questions (FAQs)
Q1: Which ions interfere with the iron (III) thiocyanate method?
Several anions and cations can interfere. Anions typically interfere by forming stable, colorless complexes with Fe³⁺, while certain cations can form precipitates with the SCN⁻ reagent.
Q2: How can I remove or mask fluoride (F⁻) and phosphate (PO₄³⁻) interference?
Fluoride and phosphate are significant interferences because they form highly stable, colorless complexes with Fe³⁺ (e.g., [FeF₆]³⁻ and FePO₄), which are more stable than the iron-thiocyanate complex.[1][4] This "bleaches" the red color.
-
Masking: The interference from these ions can sometimes be overcome by adding a large excess of the thiocyanate reagent to shift the equilibrium back towards the formation of the colored complex. However, for significant concentrations, specific masking is required.
-
Removal (for Fluoride): Repeated fuming with strong acids like sulfuric or perchloric acid can be used to volatilize fluoride as HF.[5] However, this is a hazardous and time-consuming procedure. A simpler approach involves adding a solution containing aluminum ions (Al³⁺), which form a very stable complex with fluoride, effectively masking it from the iron.[5]
Q3: How do I handle interference from other metal ions?
-
Cations that precipitate Thiocyanate (e.g., Ag⁺, Hg²⁺): These ions react with SCN⁻ to form insoluble salts, removing the reagent from the solution.[1] These can often be removed by precipitation with chloride prior to the analysis (e.g., adding HCl to precipitate AgCl).
-
Cations that form colored Thiocyanate Complexes (e.g., Co²⁺, Cu²⁺): Cobalt(II) forms a blue complex, and Copper(II) can form greenish-brown complexes, which can interfere with the absorbance reading. These interferences may require separation techniques like ion-exchange chromatography or selective masking. For instance, triethanolamine can be used as a masking agent for some metal ions.[6]
Q4: What is the optimal pH for the analysis?
The optimal pH is approximately 2.[1] A strongly acidic medium is necessary to prevent the hydrolysis of Fe³⁺ to Fe(OH)₃.[2] Hydrochloric acid (HCl) is often recommended for acidification. Sulfuric acid and acetic acid should be avoided as sulfate and acetate ions can act as interfering complexing agents.[1]
Quantitative Data Summary
The tolerance to interfering ions is highly dependent on the specific experimental conditions. The following table provides a general guideline for common interferences.
| Interfering Ion | Type of Interference | Management Strategy |
| Phosphate (PO₄³⁻) | Forms stable, colorless complex with Fe³⁺ | Mask with excess SCN⁻; Separation |
| Fluoride (F⁻) | Forms highly stable, colorless complex with Fe³⁺ | Mask with Al³⁺; Removal by fuming with acid |
| Sulfate (SO₄²⁻) | Forms weak, colorless complex with Fe³⁺ | Use a non-interfering acid like HCl |
| Acetate | Forms weak, colorless complex with Fe³⁺ | Use a non-interfering acid like HCl |
| Silver (Ag⁺) | Precipitates thiocyanate as AgSCN | Removal by precipitation with HCl |
| Mercury (Hg²⁺) | Precipitates thiocyanate as Hg(SCN)₂ | Separation required |
| Cobalt (Co²⁺) | Forms colored [Co(SCN)₄]²⁻ complex (blue) | Separation or use of a different analytical wavelength |
| Copper (Cu²⁺) | Forms colored complexes | Masking agents (e.g., thiosulfate) |
Experimental Protocols
Protocol 1: Standard Colorimetric Determination of Iron(III)
This protocol provides a general methodology for determining the concentration of Fe³⁺.
-
Reagent Preparation:
-
Iron(III) Stock Solution (100 ppm Fe³⁺): Dissolve a precise mass of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) in deionized water containing a small amount of hydrochloric acid (e.g., 1 M HCl) to prevent hydrolysis. Dilute to the final volume in a volumetric flask.[1]
-
This compound Solution (1 M): Dissolve 76.12 g of NH₄SCN in deionized water and dilute to 1 L.[7]
-
Hydrochloric Acid (2 M): For sample acidification.
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions with known Fe³⁺ concentrations (e.g., 0, 5, 10, 15, 20, 25 ppm) by diluting the stock solution.[8]
-
To each standard in a volumetric flask, add 2 M HCl to ensure the final pH is approximately 2.[1]
-
Add a consistent, excess volume of 1 M NH₄SCN solution to each flask (e.g., 10 mL).[8]
-
Dilute to the final volume with deionized water and mix thoroughly.
-
-
Sample Preparation:
-
If the sample contains solid material, dissolve it in a known volume of HCl.[1]
-
If your sample contains Fe²⁺, it must be oxidized to Fe³⁺. Add 0.15 M potassium permanganate (KMnO₄) solution dropwise until a faint, persistent pink color is observed.[7][9]
-
Dilute the sample to bring the expected iron concentration within the range of your standards.
-
Treat the sample identically to the standards (acidify, add NH₄SCN, dilute to volume).
-
-
Measurement:
-
Allow the solutions to stand for a minimum of 15 minutes for the color to stabilize.[1][8]
-
Measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λ_max ≈ 480 nm) using a colorimeter or spectrophotometer.[8][10][11]
-
Plot a calibration curve of absorbance versus Fe³⁺ concentration for the standards.
-
Determine the concentration of Fe³⁺ in the sample using the calibration curve.[8]
-
Protocol 2: Masking Fluoride Interference with Aluminum Chloride
This protocol is adapted from methods used to suppress fluoride interference in similar spectrophotometric analyses.[5]
-
Reagent Preparation:
-
Aluminum Chloride Solution (1% w/v): Dissolve 1 g of AlCl₃ in 100 mL of deionized water.
-
-
Procedure:
-
To your sample solution (prior to the addition of this compound), add the AlCl₃ solution. The exact amount will depend on the suspected fluoride concentration and should be optimized. Start with a 1:1 molar ratio of Al³⁺ to the maximum expected F⁻ concentration.
-
Allow the solution to stand for 5-10 minutes to ensure the formation of the stable Al-F complex.
-
Proceed with the standard colorimetric determination protocol by adding HCl and this compound as described in Protocol 1. The Al³⁺ will bind the F⁻, preventing it from interfering with the Fe³⁺-SCN⁻ reaction.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. collegedunia.com [collegedunia.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. edu.rsc.org [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceinschool.org [scienceinschool.org]
- 11. edu.rsc.org [edu.rsc.org]
How to prevent precipitation in ammonium thiocyanate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation in ammonium thiocyanate solutions.
Troubleshooting Guides
Issue 1: A white precipitate forms in the this compound solution upon standing.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Temperature Fluctuation: this compound has high solubility in water, which is significantly temperature-dependent. A decrease in temperature can cause the salt to precipitate out of a saturated or near-saturated solution. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. Store the solution at a stable, controlled room temperature (15-25°C).[1] 3. Avoid storing solutions in refrigerators or cold rooms unless specified for a particular protocol. | Protocol for Redissolving Precipitate: 1. Place the solution in a water bath set to 30-40°C. 2. Stir the solution gently with a magnetic stirrer until the precipitate is fully dissolved. 3. Allow the solution to cool to room temperature before use. |
| Contamination with Incompatible Metal Ions: Contamination with certain metal ions, such as silver (Ag⁺), lead (Pb²⁺), or mercury (Hg²⁺), can lead to the formation of insoluble metal thiocyanate precipitates.[2] | 1. Use high-purity water (e.g., deionized or distilled) and reagents to prepare solutions. 2. Ensure all glassware is thoroughly cleaned and rinsed to avoid cross-contamination. 3. If metal ion contamination is suspected, filter the solution through a 0.22 µm filter to remove the precipitate. | Protocol for Filtration: 1. Set up a vacuum filtration apparatus with a 0.22 µm membrane filter. 2. Wet the filter with a small amount of deionized water. 3. Pour the this compound solution into the funnel and apply vacuum. 4. Collect the filtrate in a clean container. |
Issue 2: The solution becomes cloudy or forms a precipitate after adding other reagents.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Reaction with Metal Ions in Reagents: The added reagents may contain metal ions that form insoluble thiocyanates. Common culprits include Ag⁺, Pb²⁺, Cu⁺, and Hg²⁺. | 1. Check the composition of all reagents for incompatible metal ions. 2. If the presence of a precipitating metal ion is unavoidable, consider using a chelating agent like EDTA to sequester the metal ion and prevent precipitation.[3][4] | Protocol for Using EDTA: 1. Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in deionized water (e.g., 0.1 M). 2. Before adding the reagent containing the problematic metal ion, add a stoichiometric amount or a slight excess of the EDTA solution to the this compound solution while stirring. 3. Allow the EDTA to chelate the metal ion for a few minutes before proceeding with the addition of other reagents. |
| pH Change: An increase in the pH of the solution, especially in the presence of certain metal ions like iron (Fe³⁺), can cause the precipitation of metal hydroxides. | 1. Maintain the pH of the solution in the acidic range (typically pH 4.5-6.0 for a 5% solution) to prevent the formation of metal hydroxides.[5] 2. Use a suitable buffer if the experimental conditions are expected to cause significant pH shifts. | Protocol for pH Adjustment: 1. Measure the pH of the this compound solution using a calibrated pH meter. 2. If the pH is too high, add a dilute acid (e.g., 0.1 M nitric acid) dropwise while stirring until the desired pH is reached. 3. If the pH is too low, add a dilute base (e.g., 0.1 M ammonium hydroxide) dropwise. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for an this compound solution to prevent precipitation?
A1: To prevent precipitation, store this compound solutions in a tightly sealed container in a cool, dry, and dark place.[6][7] The recommended storage temperature is between 15°C and 25°C.[1] Avoid exposure to direct sunlight and moisture, as this compound is hygroscopic and can absorb water from the air, which might lead to concentration changes and potential precipitation if the solution is near saturation.
Q2: At what temperature does an aqueous solution of this compound start to decompose?
A2: While solid this compound begins to isomerize to thiourea at temperatures above 130°C and decomposes at 200°C, aqueous solutions are generally stable under typical laboratory conditions.[8] However, prolonged heating of aqueous solutions should be avoided as it can lead to the gradual decomposition of the thiocyanate ion. Some sources suggest decomposition can begin from 70°C onward.[9]
Q3: Which metal ions are most likely to cause precipitation in an this compound solution?
A3: Several metal ions can form sparingly soluble or insoluble precipitates with thiocyanate. The most common ones to be aware of are silver (Ag⁺), lead (Pb²⁺), copper(I) (Cu⁺), and mercury(I) and (II) (Hg₂²⁺, Hg²⁺).
Q4: Can I use any acid to adjust the pH of my this compound solution?
A4: It is best to use a non-interfering acid. Nitric acid is often a suitable choice. Avoid using acids that may introduce ions that can form precipitates with other components in your solution. For example, hydrochloric acid should be avoided if silver ions are present, as it will precipitate silver chloride.
Quantitative Data
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 128 |
| 20 | 162 |
| 40 | 198 |
| 60 | 239 |
| 80 | 283 |
| 100 | 330 |
Table 2: Solubility Product Constants (Ksp) for Common Metal Thiocyanate Precipitates at 25°C
| Compound | Formula | Ksp |
| Silver Thiocyanate | AgSCN | 1.1 x 10⁻¹²[2] |
| Lead Thiocyanate | Pb(SCN)₂ | 2.0 x 10⁻⁵[10] |
| Copper(I) Thiocyanate | CuSCN | 4.8 x 10⁻¹⁵ |
| Mercury(I) Thiocyanate | Hg₂(SCN)₂ | 3.2 x 10⁻²⁰[11] |
Visual Guides
Caption: Troubleshooting workflow for precipitation issues.
Caption: Preventing metal thiocyanate precipitation.
References
- 1. carlroth.com [carlroth.com]
- 2. Silver thiocyanate - Wikipedia [en.wikipedia.org]
- 3. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 4. The guanidine thiocyanate‐high EDTA method for total microbial RNA extraction from severely heavy metal‐contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redox.com [redox.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. quora.com [quora.com]
- 9. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. brainly.com [brainly.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Solvent Choice for Ammonium Thiocyanate in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of ammonium thiocyanate (NH₄SCN) in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound, presented in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. Could the solvent be the issue?
A1: Yes, solvent choice is critical. This compound has varying solubility in common organic solvents. For a homogeneous reaction, ensure you are using a solvent in which this compound is sufficiently soluble. Consult the solubility data table below. If the solubility is low in your desired solvent, consider using a co-solvent or a phase-transfer catalyst to improve dissolution and reactivity.
Q2: I'm observing the formation of an unexpected byproduct, particularly when heating my reaction. What could it be?
A2: At elevated temperatures, this compound can isomerize to its equilibrium isomer, thiourea.[1][2] This reversible reaction becomes significant at temperatures above 130-140°C.[3][4][5][6] At 150°C, the equilibrium mixture contains approximately 30.3% thiourea by weight.[2]
-
Solution: To minimize thiourea formation, maintain the reaction temperature below 130°C if possible. If higher temperatures are necessary, shorten the reaction time and consider that thiourea will be a likely impurity to be removed during workup.
Q3: My reaction mixture turned dark, and I smell ammonia and rotten eggs upon heating. What is happening?
A3: You are likely observing the decomposition of this compound. When heated to 200°C or higher, the dry powder decomposes into ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂), with a residue of guanidinium thiocyanate.[2][3]
-
Solution: Avoid excessive heating of this compound. If your desired reaction requires high temperatures, consider alternative thiocyanate sources that are more thermally stable.
Q4: The this compound solid I'm using seems clumpy and difficult to weigh accurately. Why is this?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This can lead to clumping and inaccuracies in weighing.
-
Solution: Store this compound in a tightly sealed container in a desiccator. Before use, it can be dried in a vacuum oven at a low temperature (e.g., 50-60°C) to remove absorbed water. Handle the reagent quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glovebox) for moisture-sensitive reactions.
Q5: After purification, my final product has a reddish tint. What is the cause and how can I prevent it?
A5: A reddish discoloration can be due to trace iron impurities.[7] this compound can react with ferric salts to form a deep-red iron(III) thiocyanate complex.[1]
-
Solution: Use high-purity this compound. If you suspect iron contamination in your glassware or other reagents, consider acid-washing your glassware. To purify the this compound itself, recrystallization can be effective. Dissolving the crude salt in cold water can leave insoluble iron compounds behind, which can then be removed by filtration before concentrating the filtrate and recrystallizing.[7]
Q6: How do I effectively remove unreacted this compound and its byproducts from my reaction mixture during workup?
A6: this compound is highly soluble in water. A common and effective method is to wash the organic layer with water or brine.
-
For unreacted NH₄SCN: Perform an aqueous wash. Since this compound is an inorganic salt, it will partition into the aqueous phase.
-
For thiourea byproduct: If thiourea has formed, it has some water solubility and can be removed by washing with cold water.[6] For less polar organic products, recrystallization from a suitable solvent is often the most effective method for removing both unreacted this compound and thiourea.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Liquid Ammonia | 312 | 25 |
| Water | 170 | 20 |
| Methanol | 59 | 24.58 |
| Ethanol | 23.56 | 18.45 |
| Acetone | Soluble | Room Temperature |
| Dimethylformamide (DMF) | 15.2 | 25 |
| Acetonitrile | 7.52 | 18 |
| Ethyl Acetate | 3 | Room Temperature |
| Chloroform | Practically Insoluble | Room Temperature |
Data compiled from multiple sources.[2][8]
Experimental Protocols
Protocol 1: General Procedure for a Thiocyanation Reaction in Acetonitrile
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Reagent Handling: Weigh the required amount of this compound quickly and add it to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous acetonitrile to the reaction flask via a syringe or cannula.
-
Reaction Setup: Stir the mixture to dissolve the this compound. Add the substrate and any other reagents to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (ideally below 130°C to minimize isomerization to thiourea) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine to remove residual this compound.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purification of a Crude Product Contaminated with this compound and Thiourea
-
Initial Wash: Dissolve the crude reaction product in a suitable organic solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel.
-
Aqueous Extraction: Wash the organic solution with cold deionized water (2-3 times) to remove the bulk of the water-soluble this compound and some of the thiourea.
-
Brine Wash: Perform a final wash with brine to aid in the separation of the aqueous and organic layers and to remove residual water from the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallization: If thiourea or other solid impurities remain, perform a recrystallization. Select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble or insoluble at all temperatures. Ethanol and water are common solvents for this purpose.[6]
Mandatory Visualizations
Caption: Troubleshooting workflow for poor reaction outcomes.
Caption: Logical flow for the purification of a crude product.
References
- 1. How Silver Nitrate And this compound Are Prepared And Standardised Using The Precipitation Titration Method [unacademy.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US1970303A - Method of purifying this compound - Google Patents [patents.google.com]
- 8. This compound [chemister.ru]
Validation & Comparative
A Comparative Guide to Spectrophotometric Methods for Iron Determination: Ammonium Thiocyanate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. Spectrophotometry offers a rapid, accessible, and cost-effective means for this determination. This guide provides a comprehensive comparison of the validation parameters for the classic ammonium thiocyanate method against three widely used alternatives: the 1,10-phenanthroline, Ferrozine, and thioglycolic acid methods. Experimental data has been compiled to assist researchers in selecting the most appropriate method for their specific analytical needs.
Performance Characteristics
The selection of a suitable analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the spectrophotometric determination of iron using this compound and its common alternatives.
| Parameter | This compound Method | 1,10-Phenanthroline Method | Ferrozine Method | Thioglycolic Acid Method |
| Principle | Formation of a blood-red iron(III)-thiocyanate complex in acidic medium. | Formation of a stable, orange-red iron(II)-phenanthroline complex. | Formation of a stable, magenta-colored complex with iron(II). | Formation of a red-purple chelate with iron in an alkaline medium.[1] |
| Wavelength (λmax) | ~480 nm[2][3] | 508 - 510 nm[4] | 562 nm | 535 nm[1][5] |
| Linearity Range | 0.1 - 4.0 ppm[2]; 10 - 80 mg/L[6] | - | Up to 1000 µg/dL[7][8]; Up to 500 µg/dL[9] | 0.1 - 30 mg/L[1][10] |
| Molar Absorptivity | - | 11,100 M⁻¹cm⁻¹[4] | - | - |
| Limit of Detection (LOD) | 0.1 mg/L[6] | - | 1.85 µg/dL[7]; 12 µg/dL[9]; 2.69 µg/dL[11] | 0.0108 mg/L[1][10] |
| Limit of Quantification (LOQ) | 0.3 mg/L[6] | - | - | 0.0345 mg/L[1][10] |
| Accuracy (Recovery) | - | - | Results show no systematic differences compared to other commercial reagents. | 97 - 99%[5] |
| Precision (RSD) | - | - | Intra-assay: 1.30 - 2.10%; Inter-assay: 1.50 - 2.40%[9] | Intra-day: 1.4%[5] |
| Key Considerations | Simple and rapid, but the complex can be unstable. | Very stable complex, pH-independent color between 2 and 9.[4] | High sensitivity. | Good sensitivity and applicable to a wide range of materials.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the summarized protocols for each of the compared spectrophotometric methods for iron determination.
This compound Method
This method is based on the formation of a series of red-colored iron(III) thiocyanate complexes.
Reagents:
-
Standard Iron Solution (e.g., 100 ppm): Prepare by dissolving a known mass of ammonium iron(III) sulfate dodecahydrate in distilled water containing a small amount of concentrated acid (e.g., nitric acid) to prevent hydrolysis.
-
This compound Solution (e.g., 1 M): Dissolve an appropriate amount of this compound in distilled water.[12]
-
Acid Solution (e.g., 2 M Nitric Acid): To maintain an acidic environment.
Procedure:
-
To a series of volumetric flasks, add varying aliquots of the standard iron solution to prepare a calibration curve.
-
Add a fixed volume of the acid solution to each flask.
-
Add an excess of the this compound solution to each flask and dilute to the mark with distilled water.
-
Allow the color to develop for a consistent period (e.g., 10-15 minutes).[13]
-
Measure the absorbance at approximately 480 nm against a reagent blank.[2][3]
-
Prepare the unknown sample in the same manner.
-
Determine the iron concentration in the unknown sample from the calibration curve.
1,10-Phenanthroline Method
This method relies on the reaction between iron(II) and 1,10-phenanthroline to form a stable, colored complex.
Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Prepared from ferrous ammonium sulfate hexahydrate in distilled water with a small amount of concentrated sulfuric acid.[14]
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v): Dissolve 1,10-phenanthroline monohydrate in warm distilled water.[4]
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): To reduce any iron(III) to iron(II).[4]
-
Sodium Acetate Buffer Solution (e.g., 1.2 M): To adjust the pH.[14]
Procedure:
-
Pipette aliquots of the standard iron solution into a series of volumetric flasks.
-
Add hydroxylamine hydrochloride solution to each flask to reduce Fe(III) to Fe(II).
-
Add the 1,10-phenanthroline solution.
-
Add the sodium acetate buffer to adjust the pH.
-
Dilute to volume with distilled water and allow the color to develop (approximately 10 minutes).[4]
-
Measure the absorbance at around 510 nm against a reagent blank.[15]
-
Treat the unknown sample identically and determine its iron concentration from the calibration curve.
Ferrozine Method
This highly sensitive method involves the formation of a magenta complex between iron(II) and Ferrozine.
Reagents:
-
Standard Iron Solution (e.g., 100 µg/dL): A commercially available or self-prepared standard.
-
Acetate Buffer (pH 4.9): To maintain the optimal pH for complex formation.
-
Reducing Agent (e.g., Ascorbic Acid): To ensure all iron is in the Fe(II) state.
-
Ferrozine Solution.
Procedure:
-
Pipette aliquots of the standard iron solution into a series of tubes.
-
Add the acetate buffer and the reducing agent.
-
Add the Ferrozine solution and mix.
-
Incubate for a specified time (e.g., 5 minutes at 37°C or 10 minutes at room temperature) for color development.
-
Measure the absorbance at 562 nm against a reagent blank.[16]
-
Prepare and measure the unknown sample under the same conditions.
-
Calculate the iron concentration using the calibration curve.
Thioglycolic Acid Method
This method is based on the formation of a colored complex between iron and thioglycolic acid in an alkaline medium.
Reagents:
-
Standard Iron Solution.
-
Thioglycolic Acid (TGA) Solution.
-
Ammonia Solution: To create an alkaline environment.
-
Masking Agent (e.g., Tartaric Acid): To prevent interference from other metal ions.[1]
Procedure:
-
Prepare a series of calibration standards by pipetting known volumes of the standard iron solution into volumetric flasks.
-
Add the masking agent (if necessary) and the thioglycolic acid solution.
-
Add ammonia solution to make the solution alkaline and facilitate complex formation.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the red-purple complex at 535 nm against a reagent blank.[1][10]
-
Process the unknown sample in the same way and determine its iron concentration from the calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the spectrophotometric determination of iron using the this compound method and a generalized workflow for the alternative methods that involve a reduction step.
Caption: Workflow for Iron Determination using this compound.
Caption: Generalized Workflow for Alternative Iron Determination Methods.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. ijpsonline.com [ijpsonline.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A green chemical analysis of iron (III) in water sample using a smart phone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlas-medical.com [atlas-medical.com]
- 8. diagnosticum.hu [diagnosticum.hu]
- 9. archem.com.tr [archem.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. linear.es [linear.es]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. benchchem.com [benchchem.com]
- 14. tau.ac.il [tau.ac.il]
- 15. m.youtube.com [m.youtube.com]
- 16. nbinno.com [nbinno.com]
A Comparative Guide to Ammonium Thiocyanate and Potassium Thiocyanate for Spectrophotometric Iron Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is a critical aspect of research and development across various scientific disciplines, including drug development, environmental analysis, and food science. The formation of a colored complex between iron(III) and thiocyanate ions is a well-established and widely used spectrophotometric method for this purpose. This guide provides an objective comparison of two common thiocyanate salts, ammonium thiocyanate (NH₄SCN) and potassium thiocyanate (KSCN), for the determination of iron, supported by experimental data and detailed protocols.
While both reagents effectively form the characteristic blood-red iron(III)-thiocyanate complex, practical considerations and subtle differences in experimental parameters can influence the choice of reagent for a specific application. One notable advantage of this compound is that it is not hygroscopic, making it easier to handle and weigh accurately, and it is also considered more economical.
Performance Comparison: this compound vs. Potassium Thiocyanate
The following table summarizes key quantitative parameters for the spectrophotometric determination of iron(III) using both ammonium and potassium thiocyanate, based on data from various studies. It is important to note that these parameters can be influenced by specific experimental conditions such as pH, reagent concentration, and the presence of interfering ions.
| Parameter | This compound | Potassium Thiocyanate |
| Wavelength of Max. Absorbance (λmax) | 480 nm[1], 490 nm[2][3], 500 nm[4] | 450 nm[5], 478 nm[6], 480 nm[7][8] |
| Molar Absorptivity (ε) | 2.9 x 10⁴ L mol⁻¹ cm⁻¹[2] | Data not explicitly available in a comparative context |
| Beer's Law Range | 0.32 - 3.23 ppm[2] | Up to 10 ppm[7] |
| Color Stability | Stable for at least 15 minutes[2][3][9] | Measurements recommended within 30 minutes[6] |
| Sandell's Sensitivity | 0.002 µg/cm²[10] | Data not explicitly available in a comparative context |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline typical experimental protocols for the determination of iron using both ammonium and potassium thiocyanate.
Iron Determination using this compound
This protocol is based on the formation of the iron(III)-thiocyanate complex in an acidic medium.
Reagents:
-
Standard Iron(III) Solution: Prepare a stock solution of a known iron(III) salt (e.g., ferric ammonium sulfate) and create a series of standards by serial dilution.
-
This compound Solution (1 mol/L): Dissolve 76.12 g of this compound in deionized water and dilute to 1 L.[9] A 10% solution can also be prepared by dissolving 10 g of this compound in 100 ml of distilled water.[1]
-
Acid Solution: Dilute nitric acid is often used to maintain an acidic pH.[11]
Procedure:
-
To a series of volumetric flasks, add aliquots of the standard iron(III) solutions and the unknown sample.
-
Add a sufficient volume of this compound solution (e.g., 5 mL of a 1 M solution).[11]
-
Add dilute nitric acid to maintain an acidic environment.[11]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a specified time (e.g., 15 minutes).[3][9]
-
Measure the absorbance at the wavelength of maximum absorbance (typically around 480 nm) using a spectrophotometer.[1]
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron in the unknown sample from the calibration curve.
Iron Determination using Potassium Thiocyanate
This protocol outlines the use of potassium thiocyanate for the colorimetric determination of iron.
Reagents:
-
Standard Iron(III) Solution: Prepare as described for the this compound method.
-
Potassium Thiocyanate Solution (300.0 g/L): Dissolve 300.0 g of potassium thiocyanate in deionized water and dilute to 1 L.[6] A 10% solution can also be used.[5]
-
Buffer Solution (pH=2.0): A potassium hydrogen phthalate-H₂SO₄ buffer can be used to control the pH.[6]
-
Oxidizing Agent (optional): A few drops of hydrogen peroxide (H₂O₂) solution can be added to ensure all iron is in the Fe(III) state.[6]
Procedure:
-
Pipette aliquots of the standard iron(III) solutions and the unknown sample into separate volumetric flasks.
-
If necessary, add a few drops of an oxidizing agent like H₂O₂ solution.[6]
-
Add the pH 2.0 buffer solution.[6]
-
Add a precise volume of the potassium thiocyanate solution (e.g., 10.00 mL of a 300.0 g/L solution).[6]
-
Dilute to the final volume with deionized water and mix well.
-
Allow for color development, typically for 10 to 15 minutes.[6]
-
Measure the absorbance at the λmax (around 478 nm) against a reagent blank.[6]
-
Create a calibration curve and determine the concentration of the unknown sample.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for spectrophotometric iron determination.
Caption: Formation of the iron(III)-thiocyanate complex.
References
- 1. Testing Process of Iron of Meat Meal in Our Lab [proresearchindia.com]
- 2. theacademic.in [theacademic.in]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. rjpn.org [rjpn.org]
- 6. CN117990629A - Detection method for measuring total iron by using potassium thiocyanate as color developing agent - Google Patents [patents.google.com]
- 7. publications.drdo.gov.in [publications.drdo.gov.in]
- 8. edu.rsc.org [edu.rsc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ijpsonline.com [ijpsonline.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Thiocyanate Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the thiocyanate (-SCN) group is a pivotal transformation in organic synthesis, providing a gateway to a diverse array of sulfur-containing molecules with significant applications in medicinal chemistry and materials science. The choice of the thiocyanate salt for this purpose can profoundly impact reaction efficiency, yield, and substrate scope. This guide offers an objective comparison of the most commonly used thiocyanate salts—Sodium Thiocyanate (NaSCN), Potassium Thiocyanate (KSCN), and Ammonium Thiocyanate (NH₄SCN)—supported by experimental data and detailed protocols to aid in reagent selection for your specific synthetic needs.
Performance Comparison of Thiocyanate Salts
The selection of a thiocyanate salt is often dictated by factors such as solubility, hygroscopicity, and the nature of the substrate and reaction conditions. While a definitive head-to-head comparison under identical conditions is sparse in the literature, the following tables summarize the physical properties and reported yields for a representative reaction: the nucleophilic substitution of benzyl halides.
Physical and Chemical Properties
| Property | Sodium Thiocyanate (NaSCN) | Potassium Thiocyanate (KSCN) | This compound (NH₄SCN) |
| Molar Mass ( g/mol ) | 81.07 | 97.18 | 76.12 |
| Form | White crystalline solid | Colorless crystalline solid | Colorless crystalline solid |
| Hygroscopicity | Hygroscopic | Deliquescent | Hygroscopic, deliquescent |
| Solubility in Water | High | Very High[1] | Very High[2][3] |
| Solubility in Organic Solvents | Soluble in acetone and ethanol.[4] | Soluble in acetone and ethanol.[2] | Soluble in acetone, ethanol, and methanol.[2][5] |
| Thermal Stability | Stable | Stable | Decomposes upon heating (~170 °C) and can isomerize to thiourea.[2][6] |
Thiocyanation of Benzyl Halides: A Comparative Overview
The following table presents data from various sources on the thiocyanation of benzyl halides. It is crucial to note that the reaction conditions are not identical across these experiments, which may account for some of the variability in yields.
| Thiocyanate Salt | Substrate | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| NaSCN | Benzyl chloride | Water | PEG-400, Microwave | 5 min | 92 | [7] |
| KSCN | Benzyl bromide | Ethanol | Reflux | Not Specified | ~80-90 (inferred) | General procedure |
| NH₄SCN | Benzyl bromide | Acetonitrile | 90 °C | 5 min | Quantitative | [8][9] |
| NH₄SCN | Benzyl chloride | Water | Phase-Transfer Catalyst | 30 min | 95 | [10] |
Key Considerations for Salt Selection
-
Sodium Thiocyanate (NaSCN): A cost-effective and commonly used reagent. Its hygroscopic nature necessitates careful handling and storage to prevent clumping and ensure accurate weighing. It exhibits good solubility in polar aprotic solvents frequently used for Sₙ2 reactions.
-
Potassium Thiocyanate (KSCN): Generally possesses higher solubility in water compared to NaSCN.[1] This can be advantageous in aqueous or biphasic reaction systems. Its deliquescent nature requires stringent anhydrous conditions when necessary. The choice between KSCN and NaSCN can also have implications for downstream processes, as the nature of the cation can affect the activity of certain enzymes.[1]
-
This compound (NH₄SCN): Notably, it can be used in situ, generated from ammonia and carbon disulfide.[8] It is highly soluble in a range of organic solvents.[5] A critical consideration is its lower thermal stability; it can decompose at elevated temperatures and isomerize to thiourea, which could lead to undesired side products.[2][6] However, for reactions conducted at moderate temperatures, it is a highly effective thiocyanating agent.[8][10]
Experimental Protocols
The following are representative protocols for the thiocyanation of a benzyl halide using each of the three common thiocyanate salts.
Protocol 1: Thiocyanation of Benzyl Chloride using Sodium Thiocyanate
Reaction: Synthesis of Benzyl Thiocyanate
Materials:
-
Benzyl chloride
-
Sodium thiocyanate (NaSCN)
-
Polyethylene glycol 400 (PEG-400)
-
Water
-
Microwave reactor
-
Standard glassware for workup
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a microwave-safe vessel, combine benzyl chloride (1 mmol), sodium thiocyanate (1.2 mmol), and PEG-400 (0.5 g) in water (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain the desired temperature (e.g., 80-100 °C) for 5 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure benzyl thiocyanate.[7]
Protocol 2: Thiocyanation of Benzyl Bromide using Potassium Thiocyanate
Reaction: Synthesis of Benzyl Thiocyanate
Materials:
-
Benzyl bromide
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Standard reflux apparatus
-
Standard glassware for workup
-
Diethyl ether
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzyl bromide (10 mmol) and potassium thiocyanate (12 mmol) to ethanol (50 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude benzyl thiocyanate, which can be further purified by distillation or chromatography if necessary.
Protocol 3: Thiocyanation of Benzyl Bromide using this compound
Reaction: Synthesis of Benzyl Thiocyanate
Materials:
-
Benzyl bromide
-
This compound (NH₄SCN)
-
Acetonitrile
-
Heating block or oil bath
-
Standard glassware for workup
-
Dichloromethane
-
Water
Procedure:
-
In a sealed vial, dissolve this compound (1.5 mmol) in acetonitrile (5 mL).
-
Add benzyl bromide (1 mmol) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 5-10 minutes.[8][9]
-
Monitor the reaction to completion using TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic solution with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizing Workflows and Relationships
The following diagrams illustrate the general experimental workflow for thiocyanation and a logical relationship diagram to aid in the selection of the appropriate thiocyanate salt.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1762-95-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CCXCVII.—The solubility of sodium thiocyanate in water and in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Ammonium Thiocyanate in Qualitative Metal Analysis
For researchers, scientists, and professionals in drug development, the qualitative identification of metal ions is a fundamental aspect of analytical chemistry. While ammonium thiocyanate is a well-known reagent, particularly for the detection of iron(III) ions, several effective alternatives offer distinct advantages for identifying a range of metal cations. This guide provides an objective comparison of common alternatives, focusing on the detection of iron(III), copper(II), and nickel(II) ions, supported by experimental data and detailed protocols.
Comparison of Qualitative Reagents
The following table summarizes the performance of this compound and its alternatives for the qualitative analysis of selected metal ions.
| Metal Ion | Reagent | Positive Observation | Interferences |
| Iron(III) (Fe³⁺) | This compound (NH₄SCN) | Blood-red solution | Fluoride (F⁻), Phosphate (PO₄³⁻), Mercury(II) (Hg²⁺) |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Prussian blue precipitate | Strong oxidizing agents | |
| Copper(II) (Cu²⁺) | This compound (NH₄SCN) | Greenish solution (less distinct) | Iron(III) (Fe³⁺) |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Reddish-brown precipitate | Iron(III) (Fe³⁺) forms a blue precipitate, Zinc(II) (Zn²⁺) forms a white precipitate | |
| Nickel(II) (Ni²⁺) | This compound (NH₄SCN) | No characteristic reaction | Not applicable |
| Dimethylglyoxime (DMG) | Cherry-red precipitate | Iron(II) and Iron(III) can form interfering colored complexes; this can be mitigated by adding a masking agent like citric acid.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Qualitative Test for Iron(III) Ions using Potassium Ferrocyanide
This test is a highly sensitive method for the confirmation of Fe³⁺ ions.
Materials:
-
Test solution suspected to contain Fe³⁺ ions
-
0.1 M Potassium Ferrocyanide (K₄[Fe(CN)₆]) solution
-
Dilute Hydrochloric Acid (HCl)
-
Test tubes
-
Droppers
Procedure:
-
Place approximately 1 mL of the test solution into a clean test tube.
-
Acidify the solution with a few drops of dilute hydrochloric acid.
-
Add 1-2 drops of the 0.1 M potassium ferrocyanide solution to the test tube.
-
Observe the formation of a deep blue precipitate, known as Prussian blue, which confirms the presence of Fe³⁺ ions.[2][3]
Qualitative Test for Copper(II) Ions using Potassium Ferrocyanide
This protocol outlines the procedure for the confirmatory test for Cu²⁺ ions.[4]
Materials:
-
Test solution suspected to contain Cu²⁺ ions
-
0.1 M Potassium Ferrocyanide (K₄[Fe(CN)₆]) solution
-
Dilute Acetic Acid (CH₃COOH)
-
Test tubes
-
Droppers
Procedure:
-
To 1-2 mL of the test solution in a clean test tube, add a few drops of dilute acetic acid to slightly acidify the medium.[4]
-
Add a few drops of the 0.1 M potassium ferrocyanide solution.
-
The formation of a reddish-brown or chocolate-brown precipitate of copper(II) ferrocyanide indicates the presence of Cu²⁺ ions.[4][5][6]
Qualitative Test for Nickel(II) Ions using Dimethylglyoxime (DMG)
This reaction is very sensitive and serves as a confirmatory test for Ni²⁺ ions, even at low concentrations.[1]
Materials:
-
Test solution suspected to contain Ni²⁺ ions
-
1% solution of Dimethylglyoxime in ethanol
-
Aqueous Ammonia (NH₃)
-
Tartaric acid (optional, as a masking agent)
-
Test tubes
-
Droppers
Procedure:
-
Place a few drops of the test solution into a test tube.
-
If interfering ions like Fe³⁺ are suspected, add a small amount of tartaric acid.[7]
-
Add a few drops of the 1% dimethylglyoxime solution.
-
Slowly add aqueous ammonia dropwise along the wall of the test tube until the solution is slightly alkaline.[7]
-
The appearance of a characteristic cherry-red precipitate of nickel dimethylglyoxime confirms the presence of Ni²⁺.[1][7]
Signaling Pathways and Experimental Workflows
The logical relationships and workflows for the described qualitative analyses are illustrated below using Graphviz.
Caption: Workflow for the qualitative detection of Iron(III) ions.
Caption: Workflow for the qualitative detection of Copper(II) ions.
Caption: Workflow for the qualitative detection of Nickel(II) ions.
References
- 1. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]
A Comparative Analysis of Sodium Thiocyanate and Ammonium Thiocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Thiocyanate Reagent
In the realm of chemical synthesis and drug development, the thiocyanate anion (SCN⁻) serves as a versatile nucleophile for the introduction of the sulfocyanide functional group into organic molecules. The two most common sources for this anion are sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH₄SCN). While both salts provide the reactive thiocyanate ion, the choice of the cation—sodium versus ammonium—can significantly influence reaction outcomes, solubility, and thermal stability. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in making an informed decision for their specific applications.
Physicochemical Properties: A Foundation for Reactivity
A comparative summary of the key physicochemical properties of sodium and this compound is presented in Table 1. These properties are fundamental to understanding their behavior in different reaction conditions.
| Property | Sodium Thiocyanate (NaSCN) | This compound (NH₄SCN) |
| Molecular Weight | 81.07 g/mol [1] | 76.12 g/mol [2] |
| Melting Point | ~287 °C (decomposes)[3][4] | ~149.6 °C (decomposes above 170 °C)[5] |
| Solubility in Water | Very high (e.g., 139 g/100 mL at 21 °C)[1][4] | Very high (e.g., 170 g/100 mL at 20 °C)[5] |
| Solubility in Ethanol | Soluble[3] | Very soluble[2] |
| Solubility in Acetone | Soluble[3] | Soluble[2] |
| Thermal Stability | Decomposes on heating, producing toxic fumes of sulfur oxides, nitrogen oxides, and cyanides.[3][6][7] | Decomposes from 70 °C onward.[2] Upon heating, it can isomerize to thiourea.[8] At higher temperatures (~176-200 °C), it decomposes into ammonia, hydrogen sulfide, and carbon disulfide.[5][8] |
| Appearance | White crystalline powder or colorless crystals, often deliquescent.[1][3] | Colorless crystalline solid.[2][9] |
Reactivity Comparison: Insights from Experimental Data
The reactivity of the thiocyanate anion as a nucleophile is central to its utility in organic synthesis. The choice of the counter-ion (Na⁺ vs. NH₄⁺) can influence this reactivity, primarily through differences in solubility, ion pairing, and potential participation of the cation in the reaction mechanism.
Nucleophilic Substitution Reactions
In Sₙ2 reactions, where an alkyl halide is converted to an alkyl thiocyanate, both NaSCN and NH₄SCN are effective. The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In most cases, the softer sulfur atom is the preferred site of attack for soft electrophiles like alkyl halides, leading to the formation of alkyl thiocyanates.[6]
While extensive kinetic studies directly comparing the two salts are scarce, a study on the regio- and stereoselective thiocyanatothiolation of alkynes and alkenes provides valuable comparative data on yields. In this study, various thiocyanate salts were screened for their efficacy as the SCN source.
Table 2: Comparison of Thiocyanate Salts in the Thiocyanatothiolation of Diphenylacetylene
| Entry | Thiocyanate Salt | Yield (%) |
| 1 | LiSCN | 72 |
| 2 | NaSCN | 78 |
| 3 | KSCN | 83 |
| 4 | NH₄SCN | 92 |
Data adapted from a study on the thiocyanatothiolation of alkynes and alkenes.[10][11]
The results presented in Table 2 suggest that for this particular transformation, This compound provides a significantly higher yield compared to sodium thiocyanate , indicating its superior performance under these specific reaction conditions.[10][11] This could be attributed to several factors, including better solubility in the reaction medium or a more "naked" thiocyanate anion due to weaker ion pairing with the ammonium cation compared to the sodium cation.
It has been noted that among various thiocyanate sources such as NaSCN, KSCN, and NH₄SCN, this compound is often considered one of the most reactive nucleophilic reagents, being safe, inexpensive, and easy to handle.[12][13]
Experimental Protocols: A Practical Guide
To provide a practical context, a general experimental protocol for the synthesis of an alkyl thiocyanate using either sodium or this compound is outlined below. This protocol is a composite based on common laboratory practices.
General Protocol for the Synthesis of Benzyl Thiocyanate
This procedure describes the synthesis of benzyl thiocyanate from benzyl bromide, a common Sₙ2 reaction.
Materials:
-
Benzyl bromide
-
Sodium thiocyanate (NaSCN) or this compound (NH₄SCN)
-
Solvent (e.g., Acetone, Ethanol, or Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thiocyanate salt (sodium or this compound, 1.2 equivalents) in the chosen solvent.
-
To this stirring solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl thiocyanate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Note: The choice of solvent and reaction temperature may need to be optimized for different alkyl halides.
Logical Workflow for Reagent Selection and Reaction
The following diagram illustrates the decision-making process and experimental workflow when choosing between sodium and this compound for a nucleophilic substitution reaction.
Caption: Workflow for thiocyanate reagent selection and use.
Conclusion
Both sodium thiocyanate and this compound are effective reagents for introducing the thiocyanate functionality into organic molecules. The choice between them is not always straightforward and can depend on the specific reaction conditions and substrate.
-
This compound has shown superior performance in terms of yield in at least one direct comparative study of thiocyanatothiolation, suggesting it may be the more reactive option in certain contexts.[10][11] Its lower thermal stability should be a consideration in reactions requiring high temperatures.
-
Sodium thiocyanate is a viable and widely used alternative, with greater thermal stability than its ammonium counterpart.
For researchers and drug development professionals, a careful evaluation of the reaction solvent, temperature, and any available literature data for similar transformations is crucial. When possible, small-scale screening of both reagents is recommended to determine the optimal choice for achieving the desired reactivity and yield in a specific synthetic pathway.
References
- 1. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Thiocyanate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH4SCN and N-thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. html.rhhz.net [html.rhhz.net]
- 13. jchemlett.com [jchemlett.com]
Potassium Thiocyanate vs. Ammonium Thiocyanate in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor that can significantly influence the outcome of a synthesis. Among the various thiocyanate sources available, potassium thiocyanate (KSCN) and ammonium thiocyanate (NH4SCN) are two of the most commonly employed. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific research and development needs.
At a Glance: Key Differences and Considerations
While both potassium thiocyanate and this compound serve as effective sources of the thiocyanate anion (SCN⁻), their distinct physical and chemical properties can lead to notable differences in reaction outcomes, handling, and compatibility with various reaction conditions. The cation (K⁺ vs. NH₄⁺) plays a significant role in the solubility, thermal stability, and potential side reactions of the reagent.
Comparative Performance in Synthesis
The choice between potassium and this compound can impact reaction yields, times, and even the final product distribution. Below is a summary of their performance in key synthetic applications based on published experimental data.
Thiocyanation of Aromatic and Heteroaromatic Compounds
The introduction of a thiocyanate group to aromatic and heteroaromatic rings is a fundamental transformation in medicinal chemistry. Both KSCN and NH4SCN have been successfully used in this context.
Table 1: Thiocyanation of Phenols using this compound [1]
| Substrate (Phenol Derivative) | Product | Yield (%) |
| Phenol | 4-Thiocyanatophenol | 96 |
| 2-Nitrophenol | 2-Nitro-4-thiocyanatophenol | 8 (45 min), >95 (90 min) |
| 2-Formylphenol | 2-Formyl-4-thiocyanatophenol | 34 (45 min), >95 (90 min) |
| 3-Methylphenol | 3-Methyl-4-thiocyanatophenol | 85 |
| 3-Methoxyphenol | 3-Methoxy-4-thiocyanatophenol | 52 |
Reaction Conditions: Mechanochemical milling with this compound and ammonium persulfate.
Table 2: Thiocyanation of Enaminones using Potassium Thiocyanate [2][3][4][5]
| Substrate (Enaminone) | Solvent | Product | Yield (%) |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Dichloromethane | (E)-3-(dimethylamino)-1-phenyl-2-thiocyanatoprop-2-en-1-one | 95 |
| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Dichloromethane | (E)-1-(4-chlorophenyl)-3-(dimethylamino)-2-thiocyanatoprop-2-en-1-one | 92 |
| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Dichloromethane | (E)-3-(dimethylamino)-2-thiocyanato-1-(p-tolyl)prop-2-en-1-one | 94 |
Reaction Conditions: Potassium thiocyanate and N-bromosuccinimide in the specified solvent.
Synthesis of 2-Aminothiazoles
2-Aminothiazoles are a prevalent scaffold in pharmacologically active compounds. The synthesis often involves the reaction of an α-haloketone with a thiocyanate source.
Table 3: Synthesis of 2-Aminothiazoles using Potassium Thiocyanate [6]
| Substrate (Enaminone) | Aniline Derivative | Product | Yield (%) |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Aniline | N,4-diphenylthiazol-2-amine | 85 |
| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Aniline | N-phenyl-4-(4-chlorophenyl)thiazol-2-amine | 82 |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-phenylthiazol-2-amine | 88 |
Reaction Conditions: Enaminone, KSCN, and PIDA in ethanol, followed by addition of aniline at 80°C.
Direct S-Cyanation of Thiols
In a direct comparison for the photocatalytic S-cyanation of 4-methylbenzenethiol, this compound was used as the primary reagent. The study noted that substituting this compound with potassium thiocyanate also yielded the desired product, but with a lower yield, suggesting a potential advantage for NH4SCN in this specific transformation.[7]
Experimental Protocols
General Procedure for Mechanochemical Thiocyanation of Aryl Compounds with this compound[1]
-
An aryl compound (0.2 mmol) is added to a 5.0 mL stainless-steel jar containing two stainless-steel ball bearings (7 mm diameter) and 0.15 g of SiO₂.
-
The mixture is milled at 25 Hz for 2.0 minutes.
-
This compound (1.5 equiv, 0.3 mmol) and ammonium persulfate (1.5 equiv, 0.3 mmol) are added to the jar.
-
The mixture is milled for an additional 1.0 hour at 25 Hz.
-
The crude product is then purified by column chromatography.
General Procedure for the Synthesis of Thiocyanated Enaminones with Potassium Thiocyanate[2][3][4][5]
-
To a solution of enaminone (0.5 mmol) in dichloromethane (5 mL) is added potassium thiocyanate (0.75 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
N-bromosuccinimide (0.6 mmol) is added, and the reaction is stirred at room temperature.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with saturated aqueous Na₂S₂O₃ solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography.
General Procedure for the Synthesis of 2-Aminothiazoles with Potassium Thiocyanate[6]
-
In a 25 mL round-bottomed flask, enaminone (1.0 mmol), potassium thiocyanate (2.0 mmol), and phenyliodine(III) diacetate (PIDA, 1.2 mmol) are dissolved in ethanol (3 mL).
-
The mixture is stirred at room temperature for 10 minutes.
-
Aniline (2.1 mmol) is added, and the mixture is stirred at 80°C.
-
After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography.
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted 2-aminothiazoles, a common application for both potassium and this compound.
References
- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2âAminothiazoles from Enaminones, KSCN, and NBS - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrevlett.com [chemrevlett.com]
A Comparative Analysis of Thiocyanating Agents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the thiocyanate (-SCN) group into organic molecules is a critical transformation in the synthesis of a wide array of biologically active compounds and versatile synthetic intermediates.[1] Thiocyanates serve as precursors to various sulfur-containing functionalities, making the selection of an appropriate thiocyanating agent a key consideration in synthetic strategy.[2] This guide provides a comparative overview of common thiocyanating agents, supported by experimental data on their performance, detailed protocols, and mechanistic insights.
Performance Comparison of Thiocyanating Agents
The efficiency of a thiocyanating agent is highly dependent on the substrate and reaction conditions. Below are tables summarizing the performance of various agents in the thiocyanation of common substrates, anilines and indoles.
Table 1: Thiocyanation of Various Anilines
| Entry | Substrate | Thiocyanating Agent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | (NH₄)₂S₂O₈ / NH₄SCN | MeCN | RT | 1 | 67 | [3] |
| 2 | 2-Nitroaniline | (NH₄)₂S₂O₈ / NH₄SCN | MeCN | RT | 1 | 91 | [3] |
| 3 | 2-Chloroaniline | (NH₄)₂S₂O₈ / NH₄SCN | MeCN | RT | 1 | 85 | [3] |
| 4 | 4-Methylaniline | NBS / KSCN | EtOH | 27 | 0.5 | 97 | [4] |
| 5 | 4-Chloroaniline | NBS / KSCN | EtOH | 27 | 0.5 | 98 | [4] |
| 6 | 2,4-Dimethylaniline | NBS / KSCN | EtOH | 27 | 0.5 | 96 | [4] |
| 7 | Aniline | Ag/TNT / NH₄SCN | MeCN | RT | 2 | 90 | [5] |
| 8 | 4-Bromoaniline | Ag/TNT / NH₄SCN | MeCN | RT | 2 | 85 | [5] |
NBS = N-Bromosuccinimide, MeCN = Acetonitrile, EtOH = Ethanol, RT = Room Temperature
Table 2: Thiocyanation of Various Indoles
| Entry | Substrate | Thiocyanating Agent System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Indole | NCS / NaSCN | (solvent-free) | RT | 15 | 95 | [6] |
| 2 | N-Methylindole | NCS / NaSCN | (solvent-free) | RT | 15 | 98 | [6] |
| 3 | 5-Bromoindole | NCS / NaSCN | (solvent-free) | RT | 15 | 92 | [6] |
| 4 | Indole | I₂O₅ / NH₄SCN | MeOH | RT | 10 | 95 | [7] |
| 5 | 2-Methylindole | I₂O₅ / NH₄SCN | MeOH | RT | 15 | 92 | [7] |
| 6 | Indole | p-Toluene Sulfonic Acid / NH₄SCN | CH₂Cl₂ | RT | 30 | 98 | [8] |
| 7 | Indole | Rose Bengal / NH₄SCN | MeCN | RT | 12 h | 92 | [9] |
| 8 | N-Methylindole | COF-JLU24 / NH₄SCN | THF | RT | 24 h | 95 | [2] |
NCS = N-Chlorosuccinimide, MeOH = Methanol, CH₂Cl₂ = Dichloromethane, THF = Tetrahydrofuran, RT = Room Temperature
Experimental Protocols
Detailed methodologies for key thiocyanation reactions are provided below.
Protocol 1: Electrophilic Thiocyanation of Anilines using NBS and KSCN[4]
This protocol describes a highly efficient method for the regioselective thiocyanation of anilines.
Materials:
-
Substituted Aniline
-
N-Bromosuccinimide (NBS)
-
Potassium Thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Standard laboratory glassware
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add the substituted aniline (1.0 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Mechanochemical Thiocyanation of Indoles using NCS and NaSCN[6]
This solvent-free method offers a green and rapid approach for the C-3 thiocyanation of indoles.
Materials:
-
Substituted Indole
-
N-Chlorosuccinimide (NCS)
-
Sodium Thiocyanate (NaSCN)
-
Silica gel (60-120 mesh)
-
Stainless steel milling jar and ball
-
Mixer-mill instrument
Procedure:
-
In a 5 mL stainless steel jar containing a 10 mm stainless steel ball, add the indole (1 mmol), sodium thiocyanate (1.1 mmol), N-chlorosuccinimide (1 mmol), and silica gel (300 mg).
-
Mill the mixture at a frequency of 30 Hz for 15 minutes.
-
Monitor the reaction completion by TLC.
-
Directly charge the solid reaction slurry to a column for purification.
-
Elute with an appropriate solvent system (e.g., ethyl acetate-petroleum ether) to afford the purified 3-thiocyanatoindole.
Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the key pathways for different thiocyanation methods.
Electrophilic Aromatic Thiocyanation
In this mechanism, an electrophilic thiocyanating agent is generated in situ, which then attacks the electron-rich aromatic ring.
Caption: General mechanism for electrophilic aromatic thiocyanation.
Free Radical Thiocyanation of Alkenes
This pathway involves the generation of a thiocyanate radical, which then adds to a carbon-carbon double bond. This is often initiated by a photocatalyst or a radical initiator.
Caption: Photocatalytic free radical thiocyanation of an alkene.
Experimental Workflow for Mechanochemical Thiocyanation
This diagram outlines the general laboratory procedure for the solvent-free mechanochemical synthesis of thiocyanates.
Caption: Workflow for mechanochemical thiocyanation synthesis.
References
- 1. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 6. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Ammonium Thiocyanate Method for Iron Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of iron is crucial across various applications, from quality control of pharmaceuticals to environmental monitoring. The ammonium thiocyanate method is a well-established colorimetric technique for determining iron concentrations. This guide provides an objective comparison of this method with other common analytical techniques, supported by experimental data and detailed protocols.
The principle of the this compound method is based on the reaction between ferric iron (Fe³⁺) and thiocyanate ions (SCN⁻) in an acidic solution. This reaction forms a series of intensely red-colored iron(III)-thiocyanate complexes, with the predominant species depending on the thiocyanate concentration.[1][2] The intensity of the resulting color, which is directly proportional to the iron concentration, is measured spectrophotometrically, typically at the wavelength of maximum absorbance around 480 nm.[1][3][4][5][6][7]
Comparative Performance of Iron Determination Methods
The selection of an appropriate method for iron determination depends on factors such as the required sensitivity, the sample matrix, available equipment, and cost. The following table summarizes the performance of the this compound method in comparison to other widely used techniques.
| Method | Principle | Accuracy | Precision (RSD) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound | Colorimetry | Error < 5%[7]; Max Error 2.8%[5] | < 2% (intraday)[8] | ~0.08-8.0 µg/mL (Beer's law range)[3] | Simple, rapid, cost-effective, reliable.[6][9] | Color complex can be unstable; susceptible to interference from other ions and temperature variations.[5][9] |
| o-Phenanthroline | Colorimetry | Relative Error: 13.3%[10] | 25.5%[10] | ~10 µg/L[10] | Good sensitivity, stable complex.[10] | Requires reduction of Fe³⁺ to Fe²⁺; potential interference from other metal ions.[10] |
| Ferrozine | Colorimetry | N/A | N/A | ~10 µg/L[10] | Higher sensitivity than o-phenanthroline.[10] | Potential interference from copper ions.[10] |
| Thioglycolic Acid | Colorimetry | N/A | N/A | 0.0108 mg/L[11] | Moderately sensitive.[11] | N/A |
| Atomic Absorption Spectrometry (AAS) | Atomic Absorption | High | High | ~5 µg/L[10] | High specificity and sensitivity.[10] | Expensive instrumentation, requires skilled operators.[10] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass Spectrometry | Very High | Very High | < 1 µg/L[10] | Extremely high sensitivity, multi-element analysis.[10] | High capital and operational costs.[10] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and ensuring the validity of the data.
This compound Method (Generalized Protocol)
This protocol describes a common procedure for the determination of iron(III) using this compound.
Reagents:
-
Standard Iron Solution (50 ppm Fe³⁺): Prepare by dissolving a known mass of ammonium iron(III) sulfate dodecahydrate in distilled water containing a small amount of nitric or hydrochloric acid to prevent hydrolysis.[2][4]
-
This compound Solution (1 M or 10% w/v): Dissolve the appropriate amount of this compound in distilled water.[6][12]
-
Acid Solution (e.g., 2 M Nitric Acid or Hydrochloric Acid): For sample digestion and maintaining an acidic environment.[4]
Procedure:
-
Sample Preparation: If the sample is solid, an acid digestion step is required to dissolve the sample and oxidize all iron to the Fe³⁺ state. For example, digest a known weight of the sample with nitric acid and hydrochloric acid.[6] Dilute the digested sample to a known volume with distilled water.
-
Calibration Curve Preparation:
-
Pipette a series of volumes (e.g., 0, 1, 2, 3, 4, 5 mL) of the standard iron solution into separate volumetric flasks.[2]
-
To each flask, add a fixed volume of the acid solution.
-
Add a fixed volume of the this compound solution (e.g., 10 mL) to each flask.[2][6]
-
Dilute to the mark with distilled water and mix thoroughly.
-
-
Sample Analysis: Treat a known volume of the prepared sample solution in the same manner as the standards.
-
Spectrophotometric Measurement:
-
Allow the color to develop for a stable period, typically 10-15 minutes.[2][4]
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (~480 nm) against a reagent blank.[4]
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration in the sample from the calibration curve.
-
o-Phenanthroline Method
This method is based on the formation of a stable orange-red complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline.
Reagents:
-
Standard Iron Solution
-
Hydroxylamine Hydrochloride Solution: To reduce Fe³⁺ to Fe²⁺.[10]
-
o-Phenanthroline Solution
-
Buffer Solution (e.g., Ammonium Acetate): To maintain the optimal pH (3-9).
Procedure:
-
Sample Preparation: Prepare the sample solution as described for the thiocyanate method.
-
Reduction of Iron: To an aliquot of the sample or standard, add hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.
-
Color Development: Add the o-phenanthroline solution and the buffer. Dilute to a known volume and allow the color to develop (10-15 minutes).[10]
-
Measurement: Measure the absorbance at approximately 510 nm and determine the concentration using a calibration curve.[10]
Atomic Absorption Spectrometry (AAS)
AAS is an instrumental method that measures the absorption of light by free atoms in the gaseous state.
Procedure:
-
Sample Preparation: The sample must be in a solution, typically aqueous. Acid digestion is used to dissolve the sample and prevent interferences.
-
Instrument Setup: Set up the AAS instrument with an iron hollow cathode lamp. Select the appropriate wavelength for iron (commonly 248.3 nm).
-
Calibration: Aspirate a series of standard solutions of known iron concentration into the flame or graphite furnace to create a calibration curve.
-
Sample Measurement: Aspirate the sample solution and measure its absorbance. The instrument's software typically calculates the concentration based on the calibration curve.
Workflow and Pathway Visualizations
To clarify the experimental process, the following diagrams illustrate the workflow of the this compound method.
Caption: Experimental workflow for iron determination by the this compound method.
Caption: Chemical reaction forming the colored iron(III)-thiocyanate complex.
References
- 1. journals.co.za [journals.co.za]
- 2. edu.rsc.org [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. publications.drdo.gov.in [publications.drdo.gov.in]
- 6. Testing Process of Iron of Meat Meal in Our Lab [proresearchindia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Ammonium Thiocyanate-Based Assays for Antioxidant Capacity
For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a critical step in the evaluation of novel compounds and formulations. While a variety of assays exist, each with its own distinct mechanism and advantages, this guide provides a detailed comparison of the ammonium thiocyanate-based Ferric Thiocyanate (FTC) assay with other prevalent methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
Principles of Antioxidant Assays
Antioxidant capacity assays can be broadly categorized based on their underlying chemical reactions. The FTC method is a lipid peroxidation-based assay, while DPPH and ABTS are radical scavenging assays, and FRAP is a metal-reducing assay. Understanding these differences is crucial for selecting the appropriate method for a specific research question.
The Ferric Thiocyanate (FTC) method measures the amount of peroxide produced during the initial stages of lipid oxidation.[1][2] In this assay, peroxides react with ferrous chloride to form ferric ions. These ferric ions then combine with this compound to produce ferric thiocyanate, a reddish substance.[1] The intensity of the red color, measured spectrophotometrically, is proportional to the amount of peroxide, and therefore, a lower absorbance indicates higher antioxidant activity.[1]
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, and the decrease in absorbance is measured to determine the antioxidant capacity.
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color reduction is proportional to the antioxidant concentration.
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the absorbance of this complex is measured to quantify the total antioxidant capacity.
Comparative Performance Data
While a comprehensive study directly comparing the FTC method with DPPH, ABTS, and FRAP using the same set of samples was not identified in the conducted research, existing literature provides valuable insights through pairwise or group comparisons. The following tables summarize representative data from studies comparing these methods.
It is important to note that direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions, standards used, and sample preparation. However, the relative antioxidant activities observed within a single study provide a valid basis for comparison.
Table 1: Comparison of Antioxidant Activity of Plant Extracts by DPPH, ABTS, and FRAP Assays
| Plant Extract | DPPH (IC50 µg/mL) | ABTS (IC50 µg/mL) | FRAP (IC50 µg/mL) |
| Macaranga hypoleuca Methanol Extract | - | 3.72 | 3.10 |
| Macaranga hypoleuca n-hexane Fraction | - | 31.04 | 12.56 |
| Macaranga hypoleuca Ethyl Acetate Fraction | 14.31 | 2.10 | 0.99 |
| Macaranga hypoleuca Butanol Fraction | - | 3.21 | 0.48 |
| Macaranga hypoleuca Water Fraction | - | 3.19 | 1.46 |
| Trolox (Standard) | - | 2.34 | 0.24 |
Data adapted from a study on Macaranga hypoleuca extracts. A lower IC50 value indicates stronger antioxidant activity.[3]
Table 2: Antioxidant Activity of Zingiber zerumbet (L.) Roscoeex Sm. Rhizome Extract
| Assay | IC50 (mg/L) | Antioxidant Activity Category |
| DPPH | 11.40 ± 0.23 | Very Strong |
| FRAP | 19.38 ± 0.14 | Very Strong |
| ABTS | 89.32 ± 0.15 | Strong |
Data from a study on Zingiber zerumbet extract. FIC (Ferrous Ion Chelating) assay results are not included for direct comparison.[4]
Table 3: Comparison of Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) Methods for Vernonia amygdalina Extracts
| Extract | FTC (% inhibition) | TBA (% inhibition) |
| Ethyl Acetate | Highest Activity | Highest Activity |
| Methanol | Intermediate Activity | Intermediate Activity |
| Chloroform | Lowest Activity | Lowest Activity |
This qualitative comparison is based on a study of Vernonia amygdalina extracts, which found that while the trend of activity was similar between the two methods, the antioxidant activities measured by the TBA method were generally higher than those from the FTC method for the extracts.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are the methodologies for the Ferric Thiocyanate, DPPH, ABTS, and FRAP assays.
Ferric Thiocyanate (FTC) Assay
Principle: This method measures the inhibition of peroxide formation in a linoleic acid emulsion system.
Procedure:
-
Sample Preparation: A mixture containing the sample extract, linoleic acid, and a phosphate buffer is incubated in the dark at a controlled temperature (e.g., 40°C).
-
Reaction: At regular intervals, an aliquot of the incubation mixture is taken and reacted with 75% ethanol and 30% this compound.
-
Color Development: 0.02 M ferrous chloride in 3.5% HCl is added to the reaction mixture.
-
Measurement: The absorbance of the resulting red ferric thiocyanate complex is measured spectrophotometrically at 500 nm. A lower absorbance indicates a higher level of antioxidant activity.[2]
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Procedure:
-
Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction: The sample extract is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance compared to a control.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Procedure:
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.
-
Reaction: The sample extract is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes). The percentage of inhibition of the ABTS•+ radical is calculated.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form at low pH.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.
-
Reaction: The sample extract is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm. The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant like Trolox or ferrous sulfate.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Ferric Thiocyanate (FTC) assay and a generalized workflow for radical scavenging assays (DPPH and ABTS).
Caption: Experimental workflow for the Ferric Thiocyanate (FTC) assay.
Caption: Generalized workflow for DPPH and ABTS radical scavenging assays.
Conclusion
The choice of an antioxidant assay should be guided by the specific objectives of the study and the chemical nature of the compounds being investigated. The Ferric Thiocyanate method is particularly useful for assessing the ability of an antioxidant to inhibit lipid peroxidation, which is a key process in cellular damage. In contrast, the DPPH, ABTS, and FRAP assays provide a more general measure of radical scavenging and reducing power.
For a comprehensive evaluation of antioxidant potential, it is often recommended to use a battery of assays that measure different aspects of antioxidant activity. This comparative guide provides the foundational information, including experimental protocols and available comparative data, to assist researchers in making informed decisions about the most appropriate assays for their needs. The inclusion of detailed methodologies and visual workflows aims to facilitate the implementation of these techniques in the laboratory.
References
A Comparative Guide to the Standardization of Ammonium Thiocyanate Solutions for Titration
This guide provides a comparative overview of the methodologies used for the standardization of ammonium thiocyanate (NH₄SCN) solutions, a common titrant in pharmaceutical and chemical analysis. The focus is on the widely used Volhard method, offering insights into its protocol, validation parameters, and potential sources of error. This document is intended for researchers, scientists, and drug development professionals who rely on precise and accurate analytical measurements.
Introduction to this compound Titration
This compound is a versatile reagent employed in various quantitative analyses, most notably in argentometric titrations for the determination of silver, halides, and other anions that form insoluble silver salts. The accuracy of these determinations is critically dependent on the precise molarity of the this compound solution, which necessitates a robust standardization procedure. The Volhard method, a back-titration technique, is the most frequently employed procedure for this purpose.
The Volhard Method: A Detailed Examination
The Volhard method involves the titration of a known excess of a standard silver nitrate (AgNO₃) solution with the this compound solution to be standardized. The endpoint is detected by the formation of a colored complex, typically with a ferric iron (Fe³⁺) indicator.
Principle of the Reaction:
-
An excess of standard silver nitrate solution is added to the analyte (in this case, for standardization, the analyte is the thiocyanate itself in a back-titration setup).
-
The excess, unreacted silver ions are then titrated with the this compound solution.
-
Once all the silver ions have reacted to form a white precipitate of silver thiocyanate (AgSCN), the first excess of thiocyanate ions reacts with the ferric alum indicator to form a reddish-brown soluble complex, [Fe(SCN)(H₂O)₅]²⁺, signaling the endpoint of the titration.
The net ionic equations are as follows:
-
Precipitation: Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)
-
Endpoint indication: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)
Experimental Protocol for Standardization of 0.1 M this compound
This protocol is a synthesis of standard procedures found in pharmaceutical guidelines.[1][2]
Reagents and Equipment:
-
This compound (NH₄SCN)
-
Standard 0.1 M Silver Nitrate (AgNO₃) volumetric solution
-
Nitric Acid (HNO₃)
-
Ferric Ammonium Sulfate indicator solution
-
Class A volumetric glassware (pipettes, burettes, volumetric flasks)
-
Analytical balance
-
Magnetic stirrer
Procedure:
-
Preparation of 0.1 M this compound Solution: Dissolve approximately 7.612 g of this compound in sufficient purified water to produce 1000 mL.[1]
-
Standardization:
-
Accurately pipette 30.0 mL of standard 0.1 M silver nitrate solution into a stoppered flask.[1]
-
Add 50 mL of purified water, 2 mL of nitric acid, and 2 mL of ferric ammonium sulfate solution.[1]
-
Titrate with the prepared this compound solution from a burette.
-
The endpoint is reached upon the first appearance of a permanent reddish-brown color.[1][2]
-
The titration should be performed with vigorous shaking to avoid premature endpoint detection due to the adsorption of silver ions onto the precipitate.
-
-
Calculation: The molarity (M) of the this compound solution is calculated using the following formula:
M (NH₄SCN) = (V (AgNO₃) × M (AgNO₃)) / V (NH₄SCN)
Where:
-
V (AgNO₃) is the volume of the silver nitrate solution used.
-
M (AgNO₃) is the molarity of the standard silver nitrate solution.
-
V (NH₄SCN) is the volume of the this compound solution consumed in the titration.
-
Method Validation and Acceptance Criteria
For use in regulated environments, the standardization method itself should be validated. Key parameters and typical acceptance criteria are summarized below.[2]
| Parameter | Description | Acceptance Criteria |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) of triplicate determinations should not be more than 0.2%.[2] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean value should be within a specified percentage (e.g., ±5.0%) of the nominal concentration.[2] |
| Stability | The stability of the standardized solution over time. | The solution should be re-standardized at regular intervals (e.g., every 15 days), and the molarity should remain within the acceptance criteria for a defined period (e.g., 30 days).[2] |
Comparison with Other Standardization Methods
While the Volhard method using silver nitrate is the most common, other primary standards have been considered.
-
Mercury: Historically, pure mercury has been recommended as a primary standard for the standardization of thiocyanate solutions, particularly for mercury assays.[3] Studies have shown that identical factors can be obtained using mercury and silver nitrate, provided that the experimental conditions are strictly controlled.[3] However, due to the toxicity of mercury, its use as a primary standard is now less common.
Experimental Workflow for this compound Standardization
The following diagram illustrates the key steps in the standardization of an this compound solution using the Volhard method.
Caption: Workflow for the standardization of this compound solution.
Conclusion
The standardization of this compound solutions is a fundamental prerequisite for accurate analytical testing. The Volhard method remains the predominant technique, offering reliable results when performed with care. Adherence to a well-defined and validated protocol is essential for ensuring the quality and consistency of data in research and drug development settings. While alternative standards exist, the use of a certified silver nitrate standard is the most practical and widely accepted approach.
References
A Comparative Guide to Iron Detection Reagents: Ferrozine, Bathophenanthroline, and Pyrocatechol Violet
For researchers, scientists, and drug development professionals, the accurate quantification of iron is crucial in a multitude of biological and chemical contexts. The selection of an appropriate detection reagent is paramount for achieving reliable and sensitive measurements. This guide provides an objective comparison of three commonly used chromogenic reagents for iron determination: Ferrozine, Bathophenanthroline, and Pyrocatechol Violet, supported by experimental data and detailed protocols.
The fundamental principle behind these colorimetric assays is the formation of a stable, colored complex between the reagent and ferrous iron (Fe²⁺). For the determination of total iron, any ferric iron (Fe³⁺) present in the sample must first be reduced to its ferrous state. The intensity of the resulting color is directly proportional to the iron concentration, which is quantified spectrophotometrically.
Sensitivity and Performance Characteristics
The choice of reagent is often dictated by the required sensitivity of the assay and the composition of the sample matrix. Ferrozine is widely recognized for its high sensitivity in iron detection.[1] A comparative study has shown that Ferrozine and a related compound, Ferene, are more sensitive than Bathophenanthroline for measuring iron concentrations in aqueous and serum samples.[2]
| Parameter | Ferrozine | Bathophenanthroline | Pyrocatechol Violet |
| Limit of Detection (LOD) | 1.85 µg/dL | 40 µg/L (approx. 4 µg/dL) | Not explicitly found for iron, but has high molar absorptivity |
| Molar Absorptivity (ε) | ~27,900 M⁻¹cm⁻¹ at 562 nm | ~22,400 M⁻¹cm⁻¹ at 533 nm | ~4.1 x 10⁴ L·mol⁻¹·cm⁻¹ at 520 nm for Fe(III) complex[3] |
| Color of Fe²⁺ Complex | Violet | Red | Bluish-violet |
| Optimal pH Range | 4 - 10 | 4.0 - 4.5 | ~6.2 |
| Primary Interferences | Copper (can be masked) | Manganese, cadmium, copper, zinc, cobalt, nickel, chromium, ruthenium | Other metal ions that form complexes with Pyrocatechol Violet |
Detection Principles and Chemical Reactions
The detection of iron by these reagents involves a chelating reaction where the reagent acts as a ligand, binding to the ferrous ion to produce a colored complex.
Ferrozine
Ferrozine, a sulfonated derivative of 1,2,4-triazine, forms a stable, violet-colored complex with ferrous iron.[4] The reaction is highly specific for Fe²⁺. To measure total iron, a reducing agent like thioglycolic acid or hydroxylamine is used to convert Fe³⁺ to Fe²⁺ prior to the addition of Ferrozine.[4][5]
Bathophenanthroline
Bathophenanthroline, a derivative of 1,10-phenanthroline, forms a red-colored complex with ferrous iron.[6] Similar to the Ferrozine method, the determination of total iron requires a preliminary reduction step. L-ascorbic acid is an effective reducing agent for this purpose.[6]
Pyrocatechol Violet
Pyrocatechol Violet is a sulfonephthalein dye that can form colored complexes with various metal ions, including iron.[7] In a weakly acidic medium, it forms a colored complex with Fe(III).[3]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows and the chemical principles of iron detection using Ferrozine, Bathophenanthroline, and Pyrocatechol Violet.
References
- 1. moca.net.ua [moca.net.ua]
- 2. [Determination of trace iron (II) and molybdenum (VI) in ground water by pyrocatechol resin-phase spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asdlib.org [asdlib.org]
- 4. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 5. csun.edu [csun.edu]
- 6. Pyrocatechol Violet indicator 115-41-3 [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Ammonium Thiocyanate: A Cost-Benefit Analysis for Laboratory Applications
Ammonium thiocyanate (NH₄SCN) is a versatile and cost-effective reagent with widespread applications in research and development, from protein biochemistry to analytical chemistry and synthetic protocols. However, its selection over alternative reagents requires a careful cost-benefit analysis tailored to the specific experimental context. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Application in Protein Denaturation
This compound is a chaotropic agent, meaning it disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that stabilizes protein structures, leading to denaturation.[1] It is part of a family of denaturants that includes more commonly used reagents like guanidinium salts and urea.
Cost and Performance Comparison
The primary considerations when choosing a denaturant are its potency (the concentration required for unfolding), its cost, and its compatibility with downstream applications. Guanidinium thiocyanate is recognized as one of the most powerful chemical denaturants, followed by guanidinium hydrochloride, with urea being considerably milder.[2] this compound itself is also an effective chaotropic salt.[3]
| Reagent | Typical Concentration | Approx. Cost (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | 2 M[3] | $75 - $130[4][5] | Low cost, effective chaotrope. | Less commonly used and characterized for protein folding studies compared to others. |
| Guanidinium Hydrochloride | 6 M[6][7] | $80 - $285[8][9] | Well-characterized, strong denaturant, no risk of carbamylation.[2] | Ionic nature can interfere with some downstream applications like IEX.[10] |
| Guanidinium Thiocyanate | 0.5 - 4 M[2][11] | $150 - $370[12][13] | Very high denaturing potency, effective at lower concentrations.[2] | Higher cost, ionic nature can interfere with downstream applications. |
| Urea | 8 M[2] | $21 - $65[14] | Very low cost, non-ionic nature is compatible with IEX.[10] | Less potent, risk of protein carbamylation from cyanate impurities.[10][11] |
Note: Prices are estimated based on bulk (1 kg) listings from various suppliers in late 2025 and may vary.
Experimental Workflow: Protein Denaturation and Analysis
The following diagram illustrates a typical workflow for studying protein denaturation using a chemical denaturant like this compound.
Experimental Protocol: Protein Precipitation with Ammonium Salts
While this compound is a denaturant, the related salt ammonium sulfate is widely used for protein purification via fractional precipitation ("salting out"). This protocol is distinct from denaturation but is a common application of ammonium salts in protein biochemistry.
Objective: To selectively precipitate proteins from a solution based on their solubility at high salt concentrations.
Materials:
-
Protein solution (e.g., cell lysate, serum)
-
Saturated ammonium sulfate solution or solid ammonium sulfate
-
Appropriate buffer (e.g., 1 M Tris-HCl, pH 7.5)[15]
-
Centrifuge and centrifuge tubes
-
Stir plate and stir bar
Procedure:
-
Measure the initial volume of your protein solution. Place it in a beaker on a stir plate in a cold room or on ice and begin gentle stirring.
-
If necessary, add a buffer like Tris-HCl to a final concentration of 50 mM to maintain a stable pH.[15]
-
Slowly add solid ammonium sulfate or a saturated solution to the desired final concentration (e.g., 45% saturation, which corresponds to 277 g of solid ammonium sulfate per liter of solution).[15] Ensure the salt dissolves as it is added and avoid foaming, which can cause denaturation.[15]
-
Continue to stir gently at 4°C for a minimum of 4 hours to allow for equilibration and precipitation.[15]
-
Transfer the solution to appropriate centrifuge tubes.
-
Centrifuge the mixture at high speed (e.g., 25,000 x g) for 20 minutes at 4°C to pellet the precipitated protein.[15]
-
Carefully decant the supernatant. The pellet contains the precipitated protein fraction, which can be redissolved in a minimal amount of fresh buffer for further purification steps.
Application in Chemical Synthesis: Thiohydantoins
This compound is a key reagent in the synthesis of thiohydantoins, a class of heterocyclic compounds with diverse biological activities, including antiviral, antimicrobial, and anticarcinogenic properties. They are often synthesized from α-amino acids.
Cost and Performance Comparison
Several methods exist for synthesizing 2-thiohydantoins. The classical approach involves reacting an α-amino acid derivative with this compound.[16][17] An alternative, often simpler method, is the direct condensation of an α-amino acid with thiourea.[16]
| Reagent/Method | Key Reactants | Approx. Cost (USD/kg) | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | α-amino acid, Acetic Anhydride, NH₄SCN[16] | NH₄SCN: $75 - $130[4][18][5] | Moderate to High | Well-established method. | Can require harsher conditions; may not be the most direct route. |
| Thiourea Condensation | α-amino acid, Thiourea[16] | Thiourea: $75 - $170[19][20][21] | Moderate to High (up to 96%)[11] | Simple, low cost, easy work-up, scalable.[16] | Requires high temperatures (170-220°C).[11] |
| Isothiocyanate Coupling | α-amino acid derivative, Isothiocyanate[22] | Varies by isothiocyanate | High (e.g., 93% overall for one derivative)[22] | High yields, versatile for creating derivatives. | Isothiocyanates can be more expensive and less stable. |
Note: Prices are estimated based on bulk (1 kg) listings from various suppliers in late 2025 and may vary.
Reaction Pathway: Thiohydantoin Synthesis
The diagram below illustrates a proposed mechanism for the synthesis of 2-thiohydantoins from the direct condensation of an α-amino acid with thiourea, an alternative to the this compound route.
Experimental Protocol: Synthesis of 2-Thiohydantoin via Thiourea Condensation
This method offers a simple, low-cost alternative to syntheses involving this compound.[16]
Objective: To synthesize a 2-thiohydantoin derivative by direct heating of an α-amino acid and thiourea.[16]
Materials:
-
L-α-amino acid (e.g., L-isoleucine)
-
Thiourea
-
Reaction flask
-
Heating source (oil bath or heating mantle) with stirring
-
Standard work-up reagents (e.g., water, ethyl acetate)
Procedure:
-
Place a 1:3 molar ratio mixture of the L-α-amino acid and thiourea into a flask.[16] For example, use 2.0 g of L-isoleucine and 3.5 g of thiourea.[16]
-
Heat the flask under stirring in an oil bath to a temperature of 170-220°C.[11] The mixture will melt and may fume.
-
Continue heating for the required reaction time (this can vary from minutes to hours depending on the amino acid and scale).
-
Allow the reaction mixture to cool to room temperature.
-
Perform a standard work-up, which may include dissolving the crude product in a solvent like ethyl acetate, washing with water to remove unreacted thiourea, drying the organic layer, and removing the solvent under reduced pressure.
-
The resulting 2-thiohydantoin can be further purified by filtration or recrystallization if necessary.
Application in Quantitative Analysis: Iron Detection
This compound is widely used for the colorimetric determination of iron(III) ions. In solution, the thiocyanate anion (SCN⁻) reacts with Fe³⁺ to form a series of intensely red-colored complex ions, such as [Fe(SCN)(H₂O)₅]²⁺.[4][18] The intensity of the color is proportional to the iron concentration and can be measured with a colorimeter or spectrophotometer.
Cost and Performance Comparison
The thiocyanate method is a classic, robust, and inexpensive technique. It is often compared with other colorimetric methods, such as the 1,10-phenanthroline or ferrozine methods, which typically detect Fe²⁺ and require a reducing agent for total iron determination.
| Reagent | Target Ion | Approx. Cost | Detection Limit (LOD) | Key Advantages | Key Disadvantages |
| This compound | Fe³⁺ | $75 - $130 / kg[4][5] | ~0.13 µM (with BPT)[23] | Very low cost, simple procedure.[4] | Color can fade, susceptible to interference from other ions. |
| Potassium Thiocyanate | Fe³⁺ | $60 - $150 / kg[16][17][24] | Similar to NH₄SCN | Low cost, stable solid. | Similar disadvantages to NH₄SCN. |
| 1,10-Phenanthroline | Fe²⁺ | $3,500 - $6,900 / kg[25][26][27] | ~5 µM (in some freshwaters)[15] | Forms a very stable, intensely colored complex; reliable.[28] | High cost, requires a reducing agent for total iron.[28] |
| Ferrozine | Fe²⁺ | High (specialized reagent) | ~0.1 µM[15] | Very high sensitivity, low detection limit.[15] | Can underestimate total iron in some samples, reagent can autoreduce.[15][28] |
Note: Prices are estimated based on listings from various suppliers in late 2025 and may vary significantly based on grade and quantity.
Experimental Workflow: Colorimetric Determination of Iron
The following diagram outlines the steps for determining the concentration of iron in an unknown sample using the this compound method.
Experimental Protocol: Iron Determination by Thiocyanate Colorimetry
Objective: To determine the concentration of Fe³⁺ ions in a solution using a calibration curve.[4]
Materials:
-
Standard iron(III) solution (e.g., 50 ppm Fe³⁺)
-
This compound solution (1 mol/L)[18]
-
Distilled or deionized water
-
Solution with unknown Fe³⁺ concentration
-
Beakers, burettes, and pipettes
-
Colorimeter or spectrophotometer with a suitable filter (blue, ~480 nm)[4]
Procedure:
-
Prepare Standards: Label six beakers (A-F). Using burettes, prepare a series of standard solutions by mixing the standard iron(III) solution and distilled water in varying volumes to achieve a range of known concentrations (e.g., 0, 5, 10, 15, 20, 25 ppm iron).[4]
-
Color Development: To each standard beaker, and to a separate beaker containing a known volume of the unknown solution, add a fixed volume (e.g., 10.0 cm³) of the 1 mol/L this compound solution.[4]
-
Equilibration: Stir the solutions and allow them to stand for 15 minutes for the red color to fully develop.[4][18]
-
Measurement: Measure the absorbance of each standard solution and the unknown solution at the wavelength of maximum absorption (around 480-490 nm).[4][20] Use the solution from beaker F (0 ppm iron) as the blank to zero the instrument.
-
Calibration Curve: Plot a graph of absorbance (y-axis) against the concentration of the iron standards (x-axis). This should yield a straight line.
-
Determine Unknown Concentration: Use the measured absorbance of the unknown sample to find its corresponding concentration on the calibration curve.[4]
References
- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 2. chemsavers.com [chemsavers.com]
- 3. Potassium Thiocyanate - KSCN Prices, Manufacturers & Suppliers [tradeindia.com]
- 4. This compound, 1 kg, CAS No. 1762-95-4 | Ammonium Salts, NH4+ | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. Guanidine hydrochloride, 1 kg, CAS No. 50-01-1 | Reagents for protein isolation | Protein purification | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. rpicorp.com [rpicorp.com]
- 9. store.p212121.com [store.p212121.com]
- 10. Guanidine hydrochloride, 1 kg, CAS No. 50-01-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 11. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpicorp.com [rpicorp.com]
- 13. chemimpex.com [chemimpex.com]
- 14. rkpengenharia.com.br [rkpengenharia.com.br]
- 15. researchgate.net [researchgate.net]
- 16. Potassium Thiocyanate EP Manufacturer at Latest Price in Mumbai, Maharashtra [powderpackchem.com]
- 17. dir.indiamart.com [dir.indiamart.com]
- 18. m.indiamart.com [m.indiamart.com]
- 19. Thiourea, 1 kg, CAS No. 62-56-6 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 20. dir.indiamart.com [dir.indiamart.com]
- 21. justdial.com [justdial.com]
- 22. jchemrev.com [jchemrev.com]
- 23. researchgate.net [researchgate.net]
- 24. Potassium Thiocyanate - KSCN Price, Manufacturers & Suppliers [exportersindia.com]
- 25. rpicorp.com [rpicorp.com]
- 26. 1,10-Phenanthroline, 5 g | Flinn Scientific [flinnsci.com]
- 27. redox indicator, ACS reagent, puriss. p.a., ≥99.5% (calc. to the dried substance) | Sigma-Aldrich [sigmaaldrich.com]
- 28. Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercial Ammonium Thiocyanate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In this guide, we provide a comprehensive evaluation of commercial-grade ammonium thiocyanate (NH₄SCN), a versatile reagent used in various applications, from chemical synthesis to the determination of iron content in beverages.[1][2] This guide outlines the experimental protocols for assessing the purity of this compound and presents a framework for comparing different commercial sources.
Key Purity Specifications
The American Chemical Society (ACS) sets forth specifications for reagent-grade chemicals, which serve as a benchmark for quality.[1] For this compound, key parameters include the assay of its purity, pH of a 5% solution, and maximum allowable limits for various impurities. These impurities can include insoluble matter, residue after ignition, chloride, sulfate, heavy metals, and iron.[3]
Experimental Protocols
A series of experiments are essential to determine if a commercial sample of this compound meets the stringent requirements of laboratory use. The following protocols are based on established analytical methods.
1. Assay of this compound (Argentimetric Titration)
This method, also known as the Volhard method, determines the percentage of this compound in a sample.[4] It involves the titration of the thiocyanate ion with a standardized silver nitrate solution in the presence of a ferric ammonium sulfate indicator.[3][5][6]
-
Procedure:
-
Accurately weigh approximately 7 grams of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a 1 L volumetric flask and dilute to the mark with water.
-
Transfer a 50.0 mL aliquot of this solution to a 250 mL glass-stoppered flask.
-
Add 15 mL of 10% nitric acid solution.
-
Add exactly 50.0 mL of 0.1 N silver nitrate standard solution and stir vigorously.
-
Add 2 mL of ferric ammonium sulfate indicator solution.
-
Titrate the excess silver nitrate with a standardized 0.1 N this compound solution until the first appearance of a persistent red-brown color.[5][6]
-
-
Calculation: The percentage of NH₄SCN is calculated based on the amount of silver nitrate that reacted with the thiocyanate in the sample.[3]
2. Determination of Insoluble Matter
This test quantifies the amount of particulate matter that does not dissolve in water.
-
Procedure:
-
Dissolve 20 g of the sample in 200 mL of water.
-
Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.
-
Filter the hot solution through a tared filtering crucible.
-
Wash the filter thoroughly with hot water and dry at 105°C.
-
3. Analysis of Residue after Ignition
This procedure measures the amount of non-volatile inorganic matter.
-
Procedure:
-
Weigh 5 g of the sample into a tared crucible.
-
Slowly heat the sample until it is volatilized.
-
Ignite the residue at 800 ± 25°C for 15 minutes.
-
Cool in a desiccator and weigh.
-
4. Chloride Content Determination
This method is designed to limit the amount of chloride impurity.
-
Procedure:
-
Dissolve 1.0 g of the sample in 20 mL of water.
-
Add 10 mL of 25% sulfuric acid and 7 mL of 30% hydrogen peroxide.
-
Evaporate the solution by boiling in a fume hood until the cyanide has been volatilized.
-
After cooling, dilute the solution to 100 mL with water.
-
A 20 mL aliquot is then tested for chloride using standard methods.[3]
-
5. Sulfate Analysis
This test determines the presence of sulfate impurities.
-
Procedure:
-
Dissolve 2 g of the sample in 20 mL of water.
-
Add 1 mL of 1 N hydrochloric acid and 2 mL of barium chloride solution.
-
Any resulting turbidity is compared to a standard.
-
6. Heavy Metals Determination
This colorimetric test limits the total amount of heavy metal impurities.
-
Procedure:
-
Dissolve 6.0 g of the sample in 20 mL of water and dilute to 30 mL.
-
This solution is then treated according to the standard procedure for heavy metals (as lead), and the color is compared to a control.[3]
-
7. Iron Content Analysis
Iron is a common impurity that can cause discoloration of the this compound upon storage.[7][8] The iron content can be determined colorimetrically.
-
Procedure:
Data Presentation
The results from these experiments on different commercial samples of this compound should be compiled into a clear and concise table for easy comparison.
| Parameter | Supplier A | Supplier B | Supplier C | ACS Specifications |
| Assay (% NH₄SCN) | ≥ 97.5% or ≥ 99.0%[10] | |||
| pH of 5% Solution | 4.5 - 6.0[10] | |||
| Insoluble Matter (%) | ≤ 0.005%[10] | |||
| Residue after Ignition (%) | ≤ 0.025%[10] | |||
| Chloride (Cl) (%) | ≤ 0.005% | |||
| Sulfate (SO₄) (%) | ≤ 0.005% | |||
| Heavy Metals (as Pb) (ppm) | ≤ 5 | |||
| Iron (Fe) (ppm) | ≤ 2[7] |
Experimental Workflow
The logical flow of the evaluation process is depicted in the following diagram.
Conclusion
The purity of this compound can vary between different commercial suppliers. By employing the standardized analytical methods outlined in this guide, researchers can independently verify the quality of their reagents. This ensures the reliability and reproducibility of their experimental results. When selecting a supplier, it is crucial to consider not only the assay percentage but also the levels of specific impurities that could interfere with the intended application. For instance, low iron content is critical for applications where colorimetric measurements are involved.[9] A thorough evaluation based on the provided protocols will enable an informed decision in sourcing high-purity this compound.
References
- 1. cheminovas.com [cheminovas.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hiranuma.com [hiranuma.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]
- 7. nouryon.com [nouryon.com]
- 8. US1970303A - Method of purifying this compound - Google Patents [patents.google.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. This compound (Reag. USP, Ph. Eur.) for analysis, ACS, ISO [itwreagents.com]
A Comparative Guide to Ammonium Thiocyanate and 1,10-Phenanthroline for Iron Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. Two of the most established and widely used spectrophotometric methods for iron determination rely on the colorimetric reactions of ammonium thiocyanate and 1,10-phenanthroline. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific analytical needs.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the this compound and 1,10-phenanthroline methods for iron analysis.
| Parameter | This compound Method | 1,10-Phenanthroline Method |
| Analyte | Fe(III) | Fe(II) |
| Wavelength of Max. Absorbance (λmax) | ~480 nm | 508 nm[1][2] |
| Molar Absorptivity (ε) | ~7,000 L·mol⁻¹·cm⁻¹ | 11,100 L·mol⁻¹·cm⁻¹[1][2] |
| Optimal pH | < 2 | 2 - 9[1][2] |
| Linearity Range | 0.1 - 4.0 ppm (~1.8 µM - 71.6 µM) | 0.1 - 0.4 µg/mL (~1.8 µM - 7.2 µM)[3] |
| Limit of Detection (LOD) | ~0.02 ppm (~0.36 µM) (optimized) | < 5 x 10⁻⁹ M (with capillary electrophoresis)[4] |
| Complex Color | Blood-red | Orange-red[1] |
| Complex Stability | Less stable, sensitive to light and time | Highly stable[1][2] |
Experimental Protocols
Detailed and accurate experimental protocols are fundamental to reproducible and reliable results. The following sections outline the methodologies for iron analysis using both this compound and 1,10-phenanthroline.
This compound Method for Iron(III) Analysis
This method is based on the formation of a series of blood-red iron(III)-thiocyanate complexes.
Reagents:
-
Standard Iron(III) Solution (100 ppm): Dissolve 0.863 g of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) in water, add 10 mL of concentrated nitric acid, and dilute to 1 L with deionized water.
-
This compound Solution (10% w/v): Dissolve 10 g of this compound (NH₄SCN) in 100 mL of deionized water.
-
Hydrochloric Acid (HCl), concentrated.
Procedure:
-
Sample Preparation: If the sample contains iron in the ferrous state (Fe(II)), it must be oxidized to ferric iron (Fe(III)) by adding a suitable oxidizing agent like potassium permanganate or hydrogen peroxide, followed by boiling to remove the excess oxidant.
-
Acidification: Transfer a known volume of the sample into a volumetric flask and add a small amount of concentrated HCl to ensure a pH below 2.
-
Complex Formation: Add an excess of the 10% this compound solution to the acidified sample. A blood-red color will develop if iron(III) is present.
-
Dilution: Dilute the solution to the mark with deionized water and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 480 nm using a spectrophotometer, after zeroing the instrument with a reagent blank.
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron(III) solutions treated with the same procedure.
1,10-Phenanthroline Method for Iron(II) Analysis
This highly sensitive method involves the formation of a stable, orange-red complex between iron(II) and 1,10-phenanthroline.
Reagents:
-
Standard Iron(II) Solution (10 ppm): Dissolve 0.0702 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L with deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
Sodium Acetate Buffer Solution (1 M): Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in 1 L of deionized water.
Procedure:
-
Sample Preparation and Reduction: Transfer a known volume of the sample into a volumetric flask. Add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
pH Adjustment: Add the sodium acetate buffer solution to adjust the pH to the optimal range of 2-9.
-
Complex Formation: Add 10 mL of the 1,10-phenanthroline solution and mix well. An orange-red color will develop.
-
Dilution: Dilute the solution to the mark with deionized water and allow it to stand for at least 10-15 minutes for complete color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 508 nm using a spectrophotometer, after zeroing the instrument with a reagent blank.[1][2]
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron(II) solutions treated with the same procedure.
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the chemical reactions and a generalized workflow for spectrophotometric iron analysis.
Conclusion and Method Selection
Both the this compound and 1,10-phenanthroline methods are effective for the spectrophotometric determination of iron. However, they possess distinct advantages and disadvantages that make them suitable for different applications.
The This compound method is a simpler and more rapid procedure, particularly if the iron in the sample is already in the ferric state. Its primary drawbacks are the lower sensitivity and the lower stability of the colored complex, which can be influenced by factors such as time, temperature, and light exposure. This method is well-suited for the analysis of samples with relatively high iron concentrations where high precision is not the foremost requirement.
The 1,10-phenanthroline method is significantly more sensitive and forms a highly stable complex, leading to more reproducible and accurate results.[1][2] The wide optimal pH range also adds to its robustness.[1][2] The main considerations for this method are the necessity of a reduction step to convert all iron to the ferrous state and the potential for interference from other metal ions that can also form complexes with 1,10-phenanthroline. This method is the preferred choice for the determination of trace levels of iron and in applications where high accuracy and precision are paramount.
Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the expected iron concentration in the sample, the required level of sensitivity and accuracy, the sample matrix, and the available laboratory resources. For trace analysis and applications demanding high reliability, the 1,10-phenanthroline method is superior. For rapid screening or analysis of samples with higher iron content, the this compound method can be a viable and cost-effective alternative.
References
Safety Operating Guide
Proper Disposal of Ammonium Thiocyanate: A Guide for Laboratory Professionals
The safe and compliant disposal of ammonium thiocyanate is critical for ensuring personnel safety and environmental protection.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from immediate spill response to final disposal. Adherence to these protocols is essential due to the chemical's inherent hazards, including its toxicity upon ingestion, inhalation, or skin contact, and its potential to release highly toxic gas upon contact with acids.[2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards and to wear appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear protective gloves (Nitrile rubber is recommended), protective clothing, and safety glasses or goggles.[2][3][4][5] In situations where dust may be generated, a NIOSH-approved respirator should be used.[2][6]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[2][3][4]
-
Avoid Incompatibilities: Keep this compound away from acids, acid fumes, and strong oxidizing agents.[3][4] Contact with acids liberates highly toxic hydrogen cyanide gas.[2][4][6]
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4][7] Wash hands thoroughly after handling the chemical.[2][3]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Containment: For solid spills, carefully sweep up the material without creating dust.[2][4] Wet sweeping or vacuuming may be used to minimize dust dispersal.[4][5]
-
Collection: Place the collected material into a suitable, sealed, and clearly labeled container for disposal.[3][5][8] Do not flush the material with water into drains.[2]
-
Decontamination: After the material has been collected, wash the spill site thoroughly.[8]
-
Disposal: Treat the collected spill residue as hazardous waste and dispose of it according to the procedures outlined below.[8]
Step-by-Step Disposal Procedure
This compound and its containers must be disposed of as hazardous waste. Do not discharge into drains or the environment.[2][6][9]
-
Waste Collection: Collect all surplus and non-recyclable this compound solutions and solids in designated, sealed, and properly labeled containers.[2][8]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like acids.[2][3]
-
Professional Disposal: The primary and mandatory method for disposal is to contact a licensed professional waste disposal company.[2] This ensures the material is managed in an appropriate and approved waste disposal facility.[4]
-
Regulatory Compliance: It is necessary to contain and dispose of this compound as a hazardous waste in accordance with all local, state, and federal regulations.[8] Contact your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific guidance.[8]
-
Contaminated Packaging: Dispose of contaminated packaging and gloves in the same manner as the unused product.[2]
Safety and Hazard Data
The following table summarizes key quantitative data for this compound, crucial for risk assessment and safe handling.
| Parameter | Value | Source |
| Oral LD50 (Rat) | 750 mg/kg | [2] |
| pH | 4.0 - 5.5 (at 76.1 g/L solution) | [2] |
| Reportable Quantity (RQ) | 5000 lbs | [2] |
| Recommended Glove Material | Nitrile Rubber | [2] |
| Minimum Glove Thickness | 0.11 mm | [2] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. utsi.edu [utsi.edu]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. redox.com [redox.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. thermofishersci.in [thermofishersci.in]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. nj.gov [nj.gov]
- 9. labdepotinc.com [labdepotinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
